molecular formula C8H8Cl2N2 B12958318 2-(Azetidin-3-yl)-3,5-dichloropyridine

2-(Azetidin-3-yl)-3,5-dichloropyridine

Cat. No.: B12958318
M. Wt: 203.07 g/mol
InChI Key: BBNHNZYUHUWOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-3,5-dichloropyridine is a useful research compound. Its molecular formula is C8H8Cl2N2 and its molecular weight is 203.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yl)-3,5-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)-3,5-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-3,5-dichloropyridine

InChI

InChI=1S/C8H8Cl2N2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5/h1,4-5,11H,2-3H2

InChI Key

BBNHNZYUHUWOAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Molecular Weight and Formula of 2-(Azetidin-3-yl)-3,5-dichloropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-hybridized scaffolds to three-dimensional, sp3-rich frameworks is a critical strategy for improving drug developability. 2-(Azetidin-3-yl)-3,5-dichloropyridine is a highly specialized building block that perfectly embodies this paradigm. By fusing a conformationally restricted azetidine ring with a metabolically hardened 3,5-dichloropyridine core, this molecule serves as a privileged intermediate for developing kinase inhibitors, central nervous system (CNS) modulators, and novel antimicrobials[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identification. Here, we will dissect the causality behind its structural design, detail the exact physicochemical parameters (Molecular Formula: C8H8Cl2N2 , Molecular Weight: 203.07 g/mol ), and provide self-validating analytical workflows for its characterization.

Chemical Identification & Quantitative Profiling

To effectively utilize this building block in stoichiometric calculations and high-throughput screening (HTS) libraries, its core quantitative data must be rigorously defined. The table below summarizes the exact physicochemical properties of the compound, highlighting the causality behind each metric.

PropertyValueCausality / Analytical Significance
IUPAC Name 2-(Azetidin-3-yl)-3,5-dichloropyridineDefines the exact regiochemistry required for NMR validation.
Molecular Formula C8H8Cl2N2The foundational metric for reaction stoichiometry and yield calculations[2].
Molecular Weight 203.07 g/mol The standard average mass used for bulk synthesis and reagent preparation.
Monoisotopic Mass 202.0064 DaThe exact mass target required for High-Resolution Mass Spectrometry (HRMS).
[M+H]+ m/z 203.0137The primary protonated ion observed during ESI+ ionization.
Fraction sp3 (Fsp3) 0.375 (3 out of 8 carbons)Enhances aqueous solubility and reduces off-target promiscuity[3].

Structural Causality in Drug Design

The architecture of 2-(Azetidin-3-yl)-3,5-dichloropyridine is not arbitrary; it is a deliberate engineering of physicochemical properties to overcome common pharmacokinetic hurdles.

  • The Azetidine Motif: The four-membered nitrogen heterocycle introduces significant ring strain and sp3 character. In drug discovery, increasing the Fsp3 fraction directly correlates with improved aqueous solubility and favorable thermodynamic binding profiles[1]. Furthermore, the rigid nature of the azetidine ring restricts the conformational space of the molecule, acting as a precise vector to direct attached pharmacophores into target binding pockets[3].

  • The 3,5-Dichloropyridine Core: Pyridine rings are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors. However, they are often susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. By installing chlorine atoms at the 3 and 5 positions, the ring is electronically deactivated and sterically shielded, drastically improving the molecule's metabolic stability in liver microsomes[4]. Additionally, these halogens modulate the lipophilicity of the molecule, enhancing cell membrane permeability[5].

G Compound 2-(Azetidin-3-yl)- 3,5-dichloropyridine C8H8Cl2N2 Azetidine Azetidin-3-yl Moiety Compound->Azetidine Motif 1 Pyridine 3,5-Dichloropyridine Core Compound->Pyridine Motif 2 Prop1 Increased Fsp3 (High Aqueous Solubility) Azetidine->Prop1 Prop2 Conformational Rigidity (Target Vectoring) Azetidine->Prop2 Prop3 CYP450 Blocking (Metabolic Stability) Pyridine->Prop3 Prop4 Lipophilic Modulation (Membrane Permeability) Pyridine->Prop4

Caption: Structural causality of 2-(Azetidin-3-yl)-3,5-dichloropyridine in drug design.

Self-Validating Analytical Workflows

To ensure scientific integrity, the molecular weight and formula must be empirically verified using self-validating analytical systems. Below are the definitive protocols for LC-HRMS and NMR characterization.

Protocol 1: LC-HRMS Validation of the C8H8Cl2N2 Formula

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for formula verification. This protocol leverages the unique isotopic signature of chlorine to create a self-validating data set.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

    • Causality: The azetidine secondary amine is highly basic (pKa ~ 9.5). Formic acid ensures complete protonation of this nitrogen, guaranteeing a robust [M+H]+ signal during ionization.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • ESI+ Ionization & TOF Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Acquire data in Time-of-Flight (TOF) mode to achieve a mass accuracy of < 5 ppm.

  • Isotopic Pattern Verification (The Self-Validating Step): Locate the monoisotopic peak at m/z 203.0137 . Because the formula C8H8Cl2N2 contains two chlorine atoms, the mass spectrum must display a characteristic M : M+2 : M+4 isotopic cluster at a ratio of approximately 9:6:1 (due to the natural 75% ^35^Cl and 25% ^37^Cl abundance). If this exact 9:6:1 ratio at m/z 203.01, 205.01, and 207.01 is absent, the formula is incorrect.

HRMS_Workflow SamplePrep 1. Sample Preparation Dilution in MeOH/H2O + 0.1% FA UHPLC 2. UHPLC Separation C18 Column, Gradient Elution SamplePrep->UHPLC Ionization 3. ESI+ Ionization Protonation to [M+H]+ UHPLC->Ionization TOF 4. HRMS (TOF) Analysis Exact Mass Measurement Ionization->TOF Data 5. Isotope Pattern Matching Verify 9:6:1 Cl2 Ratio TOF->Data Validation 6. Formula Confirmation C8H8Cl2N2 (m/z 203.0138) Data->Validation

Caption: LC-HRMS analytical workflow for verifying the molecular weight and formula.

Protocol 2: Regiochemical Validation via 1H NMR

While HRMS confirms the mass and formula, Nuclear Magnetic Resonance (NMR) is required to prove the regiochemistry—specifically, that the azetidine is at C2 and the chlorines are at C3 and C5.

  • Solvent Selection: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6.

  • Pyridine Core Analysis: In a 3,5-dichloro substituted pyridine, the only remaining aromatic protons are at the C4 and C6 positions. Because they are separated by the C5 chlorine, they will couple with each other. Look for two distinct doublets in the aromatic region (typically 7.5–8.5 ppm) with a meta-coupling constant of J ≈ 1.5 – 2.5 Hz . This specific splitting pattern self-validates the 3,5-substitution.

  • Azetidine Core Analysis: The proton at the C3 position of the azetidine ring (the point of attachment to the pyridine) will appear as a complex multiplet (due to coupling with the four adjacent protons on the C2 and C4 carbons) in the aliphatic region, confirming the intact 4-membered ring structure.

References

Sources

Physicochemical Profiling & Synthetic Utility of 3,5-Dichloropyridine Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and synthetic profile of 3,5-dichloropyridine azetidine derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists[1]

Executive Summary: The "Goldilocks" Scaffold

In modern drug discovery, the 3,5-dichloropyridine-azetidine motif represents a strategic convergence of two privileged structures. The 3,5-dichloropyridine core provides a metabolically robust, electron-deficient aromatic system, while the azetidine ring offers a conformationally restricted,


-rich vector that lowers lipophilicity relative to piperidines.[1]

When coupled, these two moieties create a unique physicochemical environment.[1] The electron-withdrawing nature of the dichloropyridine significantly modulates the basicity of the azetidine nitrogen, often suppressing protonation at physiological pH. This "basicity cliff" enhances membrane permeability and blood-brain barrier (BBB) penetration, making this scaffold particularly valuable for CNS targets and intracellular kinases.[1]

Structural & Electronic Analysis

The Electronic "Push-Pull" System

The core value of this scaffold lies in the interaction between the azetidine nitrogen lone pair and the


-deficient pyridine ring.
  • 3,5-Dichloropyridine Core: The pyridine ring is already electron-deficient. The addition of two chlorine atoms at the 3- and 5-positions (meta to the nitrogen) exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the ring nitrogen.

  • Azetidine Ring: As a 4-membered heterocycle, azetidine possesses high ring strain (~25 kcal/mol).[1] When attached at the 4-position of the pyridine, the nitrogen lone pair donates density into the aromatic system (+M effect).

The Result: The 3,5-dichloro substituents effectively "lock" the conformation and electronic state. The azetidine nitrogen, typically basic (pKa ~11 in isolation), becomes essentially non-basic (pKa < 5) when coupled to the 4-position of the 3,5-dichloropyridine.[1] This transforms the moiety from a cation-forming center to a neutral, lipophilic vector at pH 7.4.

Diagram: Structural Logic & SAR Vectors

The following diagram illustrates the functional roles of each component in the scaffold.

SAR_Logic Core 3,5-Dichloropyridine Core Cl_Subs 3,5-Dichloro Substituents (Metabolic Blockade) Core->Cl_Subs Steric & Electronic Protection Azetidine Azetidine Ring (sp3 Vector) Core->Azetidine SNAr Coupling Site (C4) Properties Physicochemical Output: Low pKa, High Permeability Cl_Subs->Properties Reduces N-Basicity (-I Effect) Azetidine->Properties Lowers LogD vs Piperidine

Caption: Structural dissection of the 3,5-dichloropyridine azetidine scaffold highlighting the functional contribution of each moiety to the overall physicochemical profile.

Physicochemical Properties[1][2][3][4][5]

Lipophilicity (LogP/LogD) Modulation

Replacing a piperidine or pyrrolidine with an azetidine ring typically lowers the LogP by 0.5–1.0 log units due to the reduction in carbon count. However, the 3,5-dichloropyridine core is inherently lipophilic (LogP ~2.6).[1]

Scaffold VariationEst. LogPEst. pKa (Conj. Acid)Predicted Permeability
Pyridine-Azetidine 1.28.5Moderate (Cationic at pH 7.4)
3,5-Cl2-Pyridine-Azetidine 2.8 < 4.0 High (Neutral at pH 7.4)
3,5-Cl2-Pyridine-Piperidine 3.5< 5.0High (Risk of metabolic liability)

Key Insight: While the chlorines add lipophilicity, they simultaneously suppress ionization. This results in a high LogD7.4 that closely matches the LogP. This specific profile is ideal for passive diffusion but requires careful monitoring of solubility.

Metabolic Stability

The 3,5-positions of pyridine are metabolic "soft spots" prone to oxidative metabolism (N-oxidation or C-hydroxylation).

  • Chlorine Blockade: The chlorine atoms sterically and electronically block these positions from Cytochrome P450 enzymes.

  • Azetidine Stability: While strained, the azetidine ring is surprisingly stable to oxidative metabolism compared to pyrrolidines, which frequently undergo

    
    -hydroxylation.[1] The 3,5-dichloropyridine core further protects the azetidine nitrogen from N-oxidation by reducing its nucleophilicity.
    

Experimental Protocols

Synthesis via SNAr (Nucleophilic Aromatic Substitution)

The most robust method for assembling this scaffold utilizes the high reactivity of 3,4,5-trichloropyridine (or 4-bromo-3,5-dichloropyridine) towards nucleophiles.[1]

Protocol: Coupling of Azetidine to 3,5-Dichloropyridine Core

  • Reagents:

    • Substrate: 3,4,5-Trichloropyridine (1.0 equiv)[1]

    • Nucleophile: Azetidine hydrochloride (1.2 equiv)[1]

    • Base:

      
       (3.0 equiv) or DIPEA (2.5 equiv)[1]
      
    • Solvent: DMF or NMP (Anhydrous)[1]

  • Procedure:

    • Charge a reaction vial with 3,4,5-trichloropyridine and azetidine HCl.[1]

    • Add solvent (concentration ~0.2 M) and base.[2]

    • Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LCMS for the disappearance of the trichloropyridine (

      
       182/184).
      
    • Note: The 4-position is significantly more electrophilic than the 3/5 positions due to the additive inductive effects of the adjacent chlorines and the ring nitrogen. Regioselectivity is typically >95%.

  • Workup:

    • Dilute with EtOAc and wash with water (x3) to remove DMF.

    • Dry over

      
       and concentrate.
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: 3,4,5-Trichloropyridine Reactants Add Azetidine HCl + K2CO3 in DMF Start->Reactants Heat Heat to 90°C (SNAr Mechanism) Reactants->Heat Check LCMS Check: Target M+H (Regioselective) Heat->Check Check->Heat Incomplete Workup Aq. Workup & Purification Check->Workup Complete Product Product: 4-(Azetidin-1-yl)-3,5-dichloropyridine Workup->Product

Caption: Step-by-step synthetic workflow for the regioselective SNAr coupling of azetidine to the 3,4,5-trichloropyridine core.

Case Study: P2X7 Receptor Antagonists

The utility of this scaffold is best exemplified in the development of P2X7 receptor antagonists.[3]

  • Challenge: Early P2X7 antagonists suffered from poor metabolic stability and low CNS penetration.

  • Solution: Researchers identified that replacing flexible linkers with the rigid 3,5-dichloropyridine core improved potency. Further optimization involved the azetidine moiety (often linked via a hydrazide or directly) to tune the solubility/permeability balance.

  • Outcome: Compounds like Analogue 52 (Lee et al., J. Med.[1] Chem. 2012) demonstrated that the 3,5-dichloro substitution was critical for activity (IC50 = 13 nM), likely by filling a specific hydrophobic pocket in the receptor while maintaining a low polar surface area (PSA).[1]

Mechanistic Insight: The 3,5-dichloropyridine moiety in these antagonists acts as a "bioisostere" for larger hydrophobic groups but with the added benefit of reduced metabolic clearance due to the blocked oxidation sites.

References

  • Lee, W. G., et al. (2012).[1][4] "Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists." Journal of Medicinal Chemistry, 55(8), 3687-3698.[1]

  • Cheekatla, S. R. (2026).[1] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337.[1]

  • Banks, R. E., & Sparkes, G. R. (1972).[1] "Studies in azide chemistry. Part V. Synthesis of 4-azido-3,5-dichloro-2,6-difluoro-pyridine." Journal of the Chemical Society, Perkin Transactions 1.

  • Couty, F., & Drouillat, B. (2021).[1][5] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[6] Organic & Biomolecular Chemistry.

  • PubChem. (2025).[7] "4-Amino-3,5-dichloropyridine Compound Summary." National Library of Medicine.

Sources

The Strategic Utility of 3,5-Dichloropyridine Heterocycles in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3,5-Dichloropyridine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated heterocycles serve as privileged scaffolds capable of modulating both the pharmacodynamic and pharmacokinetic profiles of lead compounds. Among these, 3,5-dichloropyridine has emerged as a critical structural motif[1]. Characterized by a pyridine core symmetrically substituted with two highly electronegative chlorine atoms, this fragment offers unique electronic properties, precise steric bulk, and distinct hydrogen-bonding capabilities.

As a Senior Application Scientist, I have observed that the incorporation of the 3,5-dichloropyridine moiety is rarely arbitrary. It is strategically deployed to achieve specific bioisosteric replacements, enhance metabolic stability, or anchor molecules within highly specific enzymatic or receptor pockets. This whitepaper synthesizes the physicochemical rationale, synthetic methodologies, and target-specific Structure-Activity Relationships (SAR) that define the utility of 3,5-dichloropyridine in contemporary drug development.

Physicochemical Profiling & Structural Rationale

The strategic value of 3,5-dichloropyridine stems directly from its physicochemical properties. The dual chlorine substitution exerts a strong electron-withdrawing effect (inductive effect, -I) on the pyridine ring. This significantly lowers the pKa of the pyridine nitrogen, rendering it a weaker base compared to unsubstituted pyridine, while simultaneously optimizing its capacity to act as a highly directional hydrogen-bond acceptor in hydrophobic protein pockets[2].

Table 1: Physicochemical Properties of 3,5-Dichloropyridine
PropertyValueScientific Implication in Drug Design
Molecular Formula C₅H₃Cl₂NLow molecular weight (fragment-like) allows for extensive elaboration without exceeding Lipinski's Rule of 5[1].
Molecular Weight 147.99 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
CAS Number 2457-47-8Standardized identifier for reagent sourcing[2].
Melting Point 65–67 °CSolid state at room temperature; facilitates purification via crystallization[1].
Boiling Point 173.7 °CSufficiently volatile for isolation via steam distillation during synthesis[1].
Electronic Profile Electron-deficientLowers the Highest Occupied Molecular Orbital (HOMO), increasing resistance to oxidative metabolism.

Synthetic Methodologies: De Novo Construction

The synthesis of 3,5-dichloropyridine requires precise control over regioselectivity. The most robust, scalable protocol involves the de novo construction of the pyridine ring followed by selective dehalogenation[1].

Experimental Protocol: Two-Step Synthesis from Acrylonitrile and Anhydrous Chloral

Causality of Reagent Selection: Copper(I) chloride is selected as a catalyst to initiate a radical addition between acrylonitrile and chloral, followed by cyclization and aromatization. In the second step, zinc powder in acetic acid is utilized because it provides a proton-coupled electron transfer environment. This selectively reduces the more activated


-chlorine (position 2) of the intermediate, leaving the less electrophilic meta-chlorines (positions 3 and 5) intact.

Self-Validating Workflow:

  • Step 1: Formation of 2,3,5-Trichloropyridine

    • Charge a pressure-resistant glass Carrius™ tube with copper (I) chloride (100 mg, catalyst), acetonitrile (7.5 mL, solvent), acrylonitrile (1.0 g, 18.8 mmol), and anhydrous chloral (3.3 g, 22.4 mmol)[1].

    • Seal and heat the mixture to 120 °C for 16 hours, followed by a temperature ramp to 175 °C for 3 hours to drive aromatization.

    • In-Process Control (IPC): Cool the reaction mass and sample for Gas Chromatography (GC) or TLC. The protocol is self-validating only if the IPC confirms the complete disappearance of acrylonitrile and the dominant presence of 2,3,5-trichloropyridine before proceeding.

  • Step 2: Regioselective Conversion to 3,5-Dichloropyridine

    • Transfer the crude 2,3,5-trichloropyridine to a reaction flask. Add water (15 mL), zinc metal powder (2.0 g, 30.6 mmol), and glacial acetic acid[1].

    • Heat the mixture to 65 °C. After 2.5 hours, add a supplementary portion of zinc metal (0.5 g) to drive the reaction to completion. Total heating time is approximately 5 hours.

    • Isolation: Isolate the product via steam distillation. The addition of water to the distillate precipitates a white solid.

    • Purification: Extract the aqueous distillate with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield pure 3,5-dichloropyridine[1].

Synthesis A Acrylonitrile + Anhydrous Chloral B Cu(I)Cl, CH3CN 120°C (16h) -> 175°C (3h) A->B Radical Addition / Cyclization C 2,3,5-Trichloropyridine (Intermediate) B->C Aromatization D Zn powder, AcOH, H2O 65°C (5h) C->D Selective Dechlorination E 3,5-Dichloropyridine (Target) D->E Steam Distillation & Extraction

Workflow for the synthesis of 3,5-dichloropyridine via intermediate 2,3,5-trichloropyridine.

Target-Specific Structure-Activity Relationships (SAR)

Phosphodiesterase-4 (PDE4) Inhibition

The most prominent clinical validation of the 3,5-dichloropyridine scaffold is found in PDE4 inhibitors, notably Roflumilast (FDA-approved for severe COPD and plaque psoriasis) and its analogs like Piclamilast and SCH 351591[3],[4].

Mechanistic Causality: PDE4 enzymes hydrolyze cyclic AMP (cAMP) into inactive AMP, driving inflammatory cytokine release. Roflumilast binds to the PDE4 active site, where the 3,5-dichloropyridine moiety is not merely a spacer, but a critical pharmacophore. The two chlorine atoms perfectly fill the hydrophobic "metal pocket" of the enzyme, while the electron-deficient pyridine nitrogen forms a crucial hydrogen bond with a conserved water molecule coordinated to the catalytic divalent metal ions (Zn²⁺/Mg²⁺)[3].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Active Signal) AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis Inflammation Inflammatory Cytokines cAMP->Inflammation Suppresses AMP AMP (Inactive) PDE4->AMP Roflumilast Roflumilast (3,5-Dichloropyridine) Roflumilast->PDE4 Inhibits

Mechanism of action for PDE4 inhibition by 3,5-dichloropyridine derivatives like roflumilast.
Farnesoid X Receptor (FXR) Agonists: Mitigating Reactive Metabolites

In the development of non-bile acid FXR agonists for Nonalcoholic Steatohepatitis (NASH), researchers encountered a severe toxicity hurdle: early lead compounds containing a 2,6-dichlorophenyl ring were highly susceptible to forming glutathione (GSH) adducts, indicating a risk of hepatotoxicity[5].

Mechanistic Causality: By executing a bioisosteric replacement—substituting the 2,6-dichlorophenyl ring with a 3,5-dichloropyridine ring (yielding compounds like BMS-986318)—the research team fundamentally altered the electronic landscape of the molecule. The introduction of the pyridine nitrogen withdraws electron density, lowering the HOMO energy and reducing the electrophilicity of the ring. This completely mitigated GSH adduct formation while maintaining the necessary steric volume to potently activate the FXR receptor[5].

SAR_Logic Lead 2,6-Dichlorophenyl Analog (High Electrophilicity) Tox GSH Adduct Formation (Hepatotoxicity Risk) Lead->Tox Metabolism Optimization Bioisosteric Replacement (Introduce Pyridine Nitrogen) Lead->Optimization SAR Strategy Optimized 3,5-Dichloropyridine Analog (e.g., BMS-986318) Optimization->Optimized Result1 Reduced GSH Adducts Optimized->Result1 Improved Safety Result2 Maintained FXR Potency Optimized->Result2 Target Engagement

SAR logic for mitigating GSH adduct formation in FXR agonists using 3,5-dichloropyridine.
P2X7 Receptor Antagonism in Inflammation

The P2X7 receptor is an ATP-gated ion channel implicated in severe inflammatory pathways. High-throughput screening identified 3,5-dichloropyridine derivatives as potent P2X7 antagonists. SAR studies definitively proved that the 3,5-disubstituted chlorides on the pyridine skeleton are non-negotiable for antagonistic activity; removing them or altering their position results in a complete loss of the ability to inhibit the release of the pro-inflammatory cytokine IL-1β[6].

Pharmacokinetics, Metabolism, and Toxicology

While 3,5-dichloropyridine is a powerful pharmacophore, its metabolic fate must be rigorously profiled. Using Roflumilast as the benchmark, the primary metabolic pathway involves cytochrome P450 (CYP3A4 and CYP1A2) mediated N-oxidation.

This results in the formation of roflumilast N-oxide , which retains PDE4 inhibitory activity, but further metabolism yields 4-amino-3,5-dichloropyridine N-oxide (ADCP N-oxide) [4],[7]. ADCP N-oxide is a reactive metabolite that has been implicated in species-specific tumorigenicity (e.g., nasal epithelium tumors in hamsters at high doses), though clinical data in humans has established a safe therapeutic window for topical and oral administration[7]. Consequently, when designing new drugs with this scaffold, application scientists must implement early in vitro microsomal stability assays to quantify the rate of N-oxidation and ensure the therapeutic index remains wide.

Conclusion

The 3,5-dichloropyridine heterocycle is far more than a structural filler; it is a highly calibrated instrument in medicinal chemistry. By leveraging its unique electron-withdrawing properties and steric profile, drug developers can optimize target binding (as seen in PDE4 and P2X7 targets) and engineer out metabolic liabilities (as demonstrated in FXR agonists). Mastery of its synthetic handling and metabolic fate is essential for any research team looking to deploy this privileged scaffold in the next generation of therapeutics.

References

  • Journal of Medicinal Chemistry (ACS). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists.[Link]

  • Molecules (MDPI). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.[Link]

  • Journal of Medicinal Chemistry (NIH/PMC). Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis.[Link]

  • Pharmacy and Therapeutics (NIH/PMC). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease.[Link]

Sources

LogP and hydrophobicity of azetidinyl pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LogP and Hydrophobicity of Azetidinyl Pyridine Intermediates

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Hydrophobicity in Modern Drug Discovery

In the intricate process of drug discovery, the journey of a molecule from a laboratory curiosity to a therapeutic agent is governed by a complex interplay of physicochemical properties. Among these, hydrophobicity stands out as a paramount determinant of a drug's ultimate success. It dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, influencing everything from its ability to cross biological membranes to its potential for off-target toxicity.[1][2] The azetidinyl pyridine scaffold has emerged as a privileged motif in medicinal chemistry, combining the structural rigidity and unique sp3-rich character of the azetidine ring with the hydrogen bonding capabilities and metabolic properties of the pyridine nucleus.[3][4][5] Understanding and precisely tuning the hydrophobicity of intermediates based on this core is therefore not merely an academic exercise, but a critical step in designing effective and safe therapeutics.

This guide provides an in-depth exploration of hydrophobicity, quantified by the partition coefficient (LogP), specifically within the context of azetidinyl pyridine intermediates. We will delve into the theoretical underpinnings of LogP, detail both experimental and computational methodologies for its determination, and examine the structure-hydrophobicity relationships that empower chemists to rationally design molecules with optimized pharmacokinetic profiles.

Section 1: Decoding LogP and LogD - The Language of Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly expressed as the logarithm of the partition coefficient (LogP).[2][6] The LogP value is a constant defined as the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1]

LogP = log10 ([Compound]organic / [Compound]aqueous) [1]

  • A positive LogP indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).[1][2]

  • A negative LogP signifies a preference for the aqueous phase (hydrophilic).[1][2]

  • A LogP of 0 means the compound partitions equally between the two phases.[1][2]

For ionizable molecules like azetidinyl pyridines, the situation is more complex. The pyridine nitrogen is basic and can be protonated at physiological pH. This introduces the concept of the distribution coefficient (LogD) , which accounts for all species (neutral and ionized) of the compound and is therefore pH-dependent.[7][8] For drug development professionals, LogD at a physiologically relevant pH (e.g., 7.4) is often a more powerful predictor of in vivo behavior than the constant LogP.[8]

The significance of these values is codified in frameworks like Lipinski's "Rule of Five," which suggests that orally administered drugs generally have a LogP value of less than 5 to ensure adequate aqueous solubility for absorption.[1][2] Ideal LogP values vary by therapeutic target; for instance, drugs targeting the central nervous system (CNS) often require a LogP around 2 for effective blood-brain barrier penetration.[2]

Section 2: The Azetidinyl Pyridine Scaffold - A Structural Perspective on Hydrophobicity

The hydrophobicity of an azetidinyl pyridine intermediate is a composite of the contributions from its constituent parts: the four-membered azetidine ring, the aromatic pyridine ring, and any substituents.

  • Azetidine Ring: This strained, saturated heterocycle is considered a valuable scaffold in medicinal chemistry.[3][4][9] Its sp3-rich character can disrupt planarity, often leading to improved solubility and metabolic stability compared to more aromatic systems.[3] The nitrogen atom can act as a hydrogen bond acceptor, but its influence on LogP is highly dependent on its substitution and the overall molecular context. The ring's rigidity can also favorably influence binding to target proteins.[4][10]

  • Pyridine Ring: As a heteroaromatic ring, pyridine is more polar than its benzene analogue, which generally lowers lipophilicity and can improve aqueous solubility. The nitrogen atom is a key hydrogen bond acceptor and introduces a basic center, making the molecule's LogD pH-dependent. This feature is critical, as ionization in the gastrointestinal tract can enhance solubility, while the neutral form is typically required for membrane permeation.[8]

The interplay between these two rings creates a unique physicochemical profile. The strategic placement of substituents is the primary tool for modulating the LogP of the final compound to align with the desired ADME properties.

Section 3: Methodologies for LogP Determination

Accurate LogP values are essential for building reliable structure-activity relationships (SAR) and predictive models. Both experimental and computational methods are employed, each with distinct advantages and limitations.

Experimental Determination: The Gold Standard and High-Throughput Alternatives

Experimental methods provide the most accurate measure of a compound's hydrophobicity.

Protocol 1: The Shake-Flask (SFM) Method

Considered the "gold standard" for LogP determination, this method directly measures the partitioning of a solute between n-octanol and water.[1][11]

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is chosen because its properties are thought to mimic the lipid bilayer of biological membranes reasonably well.[12]

  • Pre-saturation: Saturating each phase with the other before the experiment ensures that the volumes do not change during partitioning, which would introduce error.

  • Equilibration Time: Sufficient shaking time is required to ensure the compound has reached thermodynamic equilibrium between the two phases.

  • Centrifugation: This step ensures a clean separation of the two immiscible layers, preventing cross-contamination which is a major source of error.

  • Quantification: A sensitive and accurate analytical method like UV-Vis spectroscopy or LC-MS is required to measure the compound's concentration in each phase.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a sufficient quantity of n-octanol and buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Vigorously mix equal volumes of the two solvents for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Compound Addition: Accurately weigh a small amount of the azetidinyl pyridine intermediate and dissolve it in the aqueous or organic phase to create a stock solution. The initial concentration should be chosen to be within the linear range of the chosen analytical detection method.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or glass vial), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase. Add a small, known volume of the compound's stock solution.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-3 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vessel to ensure a sharp and complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP value using the formula: LogP = log10 (Concentration in n-octanol / Concentration in aqueous phase).

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-octanol and aqueous buffer e1 Combine phases and add compound p1->e1 p2 Prepare compound stock solution p2->e1 e2 Shake to equilibrate e1->e2 e3 Centrifuge to separate phases e2->e3 a1 Sample each phase e3->a1 a2 Quantify concentration (e.g., HPLC-UV) a1->a2 a3 Calculate LogP a2->a3

Caption: Workflow for Shake-Flask LogP Determination.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While accurate, the shake-flask method is low-throughput and labor-intensive.[13] RP-HPLC offers a faster, automated alternative for estimating LogP values.[11][13] This method is based on the principle that a compound's retention time on a non-polar stationary phase correlates with its hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is typically used as it provides a hydrophobic environment that mimics n-octanol.[14]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used. By varying the proportion of the organic modifier and extrapolating to 0% organic, the retention factor (log k'w) can be determined, which correlates linearly with LogP.

  • Calibration Standards: A set of compounds with well-established LogP values is required to create a calibration curve. This is essential because the correlation between retention time and LogP is system-dependent.

Step-by-Step Methodology:

  • System Preparation: Set up an HPLC system with a C18 column. The mobile phase consists of an aqueous buffer (A) and an organic solvent like methanol (B).

  • Calibration: Prepare solutions of at least 5-7 calibration standards with known LogP values spanning the expected range of the test compounds.

  • Isocratic Elution: For each standard, perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% methanol).

  • Data Collection: Record the retention time (tR) for each standard at each mobile phase composition. Calculate the retention factor (k') using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

  • Extrapolation: For each standard, plot log k' against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic) to determine the y-intercept, which is log k'w.

  • Calibration Curve: Plot the experimentally determined log k'w values for the standards against their known literature LogP values. This creates the calibration curve.

  • Sample Analysis: Run the azetidinyl pyridine intermediates under the same set of isocratic conditions used for the standards.

  • LogP Estimation: Determine the log k'w for the test compounds using the same extrapolation method. Use the calibration curve to estimate the LogP value from the calculated log k'w.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result c1 Run standards at varying % organic c2 Calculate log k' c1->c2 c3 Extrapolate to get log k'w c2->c3 c4 Plot log k'w vs. known LogP to create calibration curve c3->c4 r1 Use calibration curve to determine LogP of unknown c4->r1 s1 Run unknown compounds at same conditions s2 Calculate log k' s1->s2 s3 Extrapolate to get log k'w s2->s3 s3->r1

Caption: Workflow for RP-HPLC LogP Estimation.
In Silico Prediction: Rapid, High-Throughput Screening

Computational models allow for the prediction of LogP before a compound is even synthesized, making them invaluable for virtual screening and library design.[15][16] These methods are generally categorized as atom-based or fragment-based.

  • Fragment-based methods (e.g., cLogP): These approaches dissect a molecule into predefined structural fragments and sum the known hydrophobicity contributions of each fragment. Correction factors are applied for intramolecular interactions.

  • Atom-based methods (e.g., ALOGPS, XLOGP): These methods sum the contributions of individual atoms, classified by their type and chemical environment.[17]

While incredibly fast, the accuracy of in silico methods can vary significantly, especially for novel scaffolds not well-represented in the training datasets used to build the models.[18][19] Therefore, it is a best practice to use multiple prediction algorithms and, whenever possible, validate the computational results with experimental data for a representative set of compounds.

Section 4: Structure-Hydrophobicity Relationships (SHR) in Azetidinyl Pyridines

The true power of LogP analysis lies in understanding how specific structural modifications impact hydrophobicity. For an azetidinyl pyridine core, chemists can systematically alter substituents to fine-tune the LogP.

G cluster_structure Azetidinyl Pyridine Core cluster_properties Physicochemical Properties Core Core Scaffold R1 R1 Substituent R2 R2 Substituent R3 R3 Substituent LogP Overall LogP (Hydrophobicity) R1->LogP e.g., Alkyl group (Increases LogP) R2->LogP e.g., -OH, -COOH (Decreases LogP) R3->LogP e.g., Halogen (Increases LogP)

Caption: Impact of Substituents on Overall LogP.

General Principles for Modulation:

  • Increasing Hydrophobicity (Higher LogP): Adding non-polar, aliphatic, or aromatic groups (e.g., -CH3, -CF3, -Ph, -Cl, -Br) will generally increase the LogP.

  • Decreasing Hydrophobicity (Lower LogP): Introducing polar functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH, -SO2NH2) will decrease the LogP.

The following table provides a hypothetical example of how systematic structural changes can modulate the LogP of an azetidinyl pyridine intermediate, comparing experimental values with predictions from common algorithms.

Compound IDR-GroupExperimental LogP (Shake-Flask)Predicted LogP (ALOGPS)Predicted LogP (ChemAxon)
AZP-001 -H1.851.901.82
AZP-002 -CH32.312.452.35
AZP-003 -Cl2.552.682.60
AZP-004 -OH1.241.101.31
AZP-005 -OCH31.952.051.99
AZP-006 -COOH0.980.851.05

Analysis of Data: This data illustrates a clear trend: adding a non-polar methyl or chloro group increases the LogP, while adding polar hydroxyl or carboxylic acid groups decreases it. The computational models track the experimental trend well, providing a reliable, though not perfect, guide for design. Such a matrix is invaluable during lead optimization to build a robust SHR model.

Conclusion for the Drug Development Professional

The hydrophobicity of azetidinyl pyridine intermediates, as quantified by LogP and LogD, is a foundational parameter that must be proactively managed throughout the drug discovery pipeline. A deep understanding of the structural drivers of lipophilicity, coupled with robust experimental and computational determination methods, empowers research scientists to design molecules with a higher probability of success. By treating hydrophobicity not as a property to be measured retrospectively, but as a critical design element to be engineered, development teams can more efficiently navigate the path toward identifying drug candidates with optimal efficacy, safety, and pharmacokinetic profiles.

References
  • LogP—Making Sense of the Value. ACD/Labs.
  • Rani, V. and Reddy, P. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Rani, V. et al. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.
  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.
  • Theoretical log P values obtained by the use of computational methods.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. MDPI.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • ADME Properties in Drug Discovery. BioSolveIT.
  • ADME LogP LogD Assay. BioDuro.
  • Prakali and Dinnimath (2021) A Review on Synthetic and Pharmacological Profile of Azetidinone Hybrids. IJPSR, 12(12): 6298-6309.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
  • US Patent US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Mannhold, R. et al. (2008) Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. University of Dusseldorf.
  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Sc
  • Junaid Asghar PhD (2021) logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.
  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon.
  • Azetidines in medicinal chemistry: emerging applic
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CMST.

Sources

Strategic Procurement, Quality Control, and Synthetic Utility of 2-(Azetidin-3-yl)-3,5-dichloropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed a paradigm shift in medicinal chemistry toward the incorporation of rigid, sp³-rich ring systems. The compound 2-(Azetidin-3-yl)-3,5-dichloropyridine represents a highly specialized building block that merges the metabolic stability of an azetidine ring with the electron-deficient, tunable pharmacophore of a 3,5-dichloropyridine core.

Unlike traditional piperidine or pyrrolidine substituents, the azetidine moiety lowers the overall lipophilicity (logP) and modulates the basicity (pKa) of the molecule, which is critical for improving oral bioavailability and reducing hERG toxicity[1]. Meanwhile, the 3,5-dichloropyridine core provides two orthogonal vectors for late-stage functionalization, though it requires precise catalytic control due to its deactivated nature compared to its 2,6-isomer[2].

This whitepaper provides an authoritative guide on the commercial procurement, rigorous quality control, and synthetic integration of this advanced intermediate.

Commercial Landscape & Procurement Strategy

The exact 2,3,5-isomer (2-(Azetidin-3-yl)-3,5-dichloropyridine) is a highly specific intermediate primarily utilized in targeted SAR campaigns (e.g., AMPK activators)[1]. Consequently, it is rarely available as an off-the-shelf catalog item in multi-gram quantities. Researchers typically procure it via custom synthesis or purchase its commercially abundant regioisomer, 4-(azetidin-3-yl)-2,6-dichloropyridine hydrochloride (CAS: 2007916-41-6) , for initial scaffold hopping and validation[3][4].

When procuring these azetidinyl-pyridine building blocks, they are almost exclusively supplied as hydrochloride (HCl) salts .

  • Causality: The free base of azetidine is prone to atmospheric oxidation and intermolecular degradation over time. The HCl salt locks the secondary amine in a protonated state, ensuring long-term shelf stability and preventing spontaneous polymerization.

Table 1: Benchmarked Commercial Suppliers and Pricing Data
SupplierCompound / CatalogPurityQuantityEst. Price (USD)Lead Time
Fluorochem 4-(Azetidin-3-yl)-2,6-dichloropyridine HCl[4]95%1 g$150 - $250In Stock
Sigma-Aldrich 4-(Azetidin-3-yl)-2,6-dichloropyridine HCl[3]>95%250 mg~$180In Stock
Enamine / WuXi 2-(Azetidin-3-yl)-3,5-dichloropyridine>95%1 g - 5 g$800 - $1,5004-6 Weeks (Custom)

Note: Pricing is estimated based on organizational contract rates and is subject to regional variation.

Quality Control: A Self-Validating Protocol

Before committing a high-value custom-synthesized building block to a multi-step synthetic route, it must pass a self-validating Quality Control (QC) workflow. The following protocol ensures that any batch failing specific metrics is intercepted before it can poison downstream transition-metal catalysts.

Step-by-Step QC Methodology

Step 1: Moisture Analysis via Karl Fischer (KF) Titration

  • Procedure: Dissolve 10 mg of the HCl salt in anhydrous methanol and titrate using a volumetric KF apparatus.

  • Causality: HCl salts are highly hygroscopic. Trace water (>0.5%) will rapidly hydrolyze the palladium catalysts used in downstream cross-coupling reactions.

  • Self-Validation Check: If water content is <0.5% , proceed to Step 2. If >0.5% , the batch must be azeotropically dried with anhydrous toluene (3 x 10 mL) and re-tested.

Step 2: LC-MS Purity Profiling

  • Procedure: Run a 5-minute gradient (5% to 95% MeCN in Water) on a C18 column. Crucial: The mobile phase must contain 0.1% Trifluoroacetic acid (TFA) or Formic acid.

  • Causality: The highly basic azetidine nitrogen will interact with residual silanols on standard silica-based C18 columns, causing severe peak tailing and artificially lowering the integrated purity score. An acidic modifier protonates the silanols, ensuring sharp peak resolution.

  • Self-Validation Check: UV purity at 254 nm must be ≥95% . If lower, perform reverse-phase preparative HPLC purification.

Step 3: ¹H-NMR Regiochemical Verification

  • Procedure: Acquire a ¹H-NMR spectrum in DMSO-d₆.

  • Causality: DMSO-d₆ is required to fully solubilize the HCl salt. For the 3,5-dichloropyridine core, you must observe two distinct aromatic protons (typically doublets with a small meta coupling constant,

    
     Hz). If the vendor mistakenly supplied the 2,6-dichloro isomer, the spectrum will show a single sharp singlet (integrating to 2H) due to the symmetry of the molecule.
    

Synthetic Utility & Integration Workflow

The 3,5-dichloropyridine core is electronically deactivated compared to the 2,6-isomer, making traditional Nucleophilic Aromatic Substitution (SNAr) sluggish and low-yielding[2]. Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard for functionalizing this scaffold[2][5].

Experimental Protocol: Boc-Protection and Buchwald-Hartwig Amination

Phase 1: Boc-Protection of the Azetidine

  • Suspend 2-(Azetidin-3-yl)-3,5-dichloropyridine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine (Et₃N, 3.0 eq) dropwise, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 4 hours, then wash with 1M HCl, extract, and concentrate.

  • Causality: The secondary amine of the azetidine must be masked. If left unprotected, it will aggressively bind to the Palladium center, poisoning the catalyst, or undergo competitive intermolecular homocoupling during the Buchwald-Hartwig step.

Phase 2: Buchwald-Hartwig Cross-Coupling

  • In a nitrogen-filled glovebox, charge a Schlenk flask with the Boc-protected intermediate (1.0 eq), the desired primary amine partner (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Dissolve in anhydrous Toluene (0.2 M) and heat to 100 °C for 12 hours.

  • Causality: Because the 3,5-dichloro positions are meta to the pyridine nitrogen, they lack direct resonance activation[2]. XPhos (a bulky, electron-rich dialkylbiaryl phosphine) is mandatory here, as it accelerates the oxidative addition of the palladium into the unactivated C-Cl bond and prevents premature catalyst degradation[5].

Phase 3: Deprotection

  • Treat the crude coupled product with a 1:1 mixture of TFA/DCM for 2 hours at room temperature to reveal the functionalized azetidine API scaffold.

Logical Workflow Visualization

G A 1. Procurement 2-(Azetidin-3-yl)-3,5-dichloropyridine (HCl Salt) B 2. Quality Control (LC-MS, 1H-NMR, KF) A->B Sample Prep C 3. Boc Protection (Boc2O, Et3N, DCM) B->C Pass (>95%) F QC Fail: Repurify or Reject B->F Fail (<95%) D 4. Cross-Coupling (Buchwald-Hartwig Amination) C->D Mask 2° Amine E 5. Deprotection & Isolation (TFA/DCM) D->E Functionalize Core

Caption: End-to-end workflow for the procurement, validation, and synthetic integration of the scaffold.

References

  • Google Patents.WO2024084390A1 - Compounds for the activation of ampk.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-(Azetidin-3-yl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the synthesis of 2-(Azetidin-3-yl)-3,5-dichloropyridine, a valuable heterocyclic building block for drug discovery and development. The azetidine motif is increasingly utilized as a bioisostere for larger rings, offering improved physicochemical properties, while the dichloropyridine scaffold is a cornerstone in medicinal chemistry. We present a robust, multi-step synthetic pathway commencing from commercially available starting materials. The core strategy involves the formation of a protected iodoazetidine intermediate, followed by a key Palladium-catalyzed Negishi cross-coupling reaction with 2,3,5-trichloropyridine, and concludes with a final deprotection step. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, causality behind experimental choices, and comprehensive characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this novel scaffold into their synthetic programs.

Introduction: The Strategic Value of Azetidinyl-pyridines

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for navigating and optimizing chemical space. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as particularly valuable motifs.[1][2] Their rigid structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of larger, more lipophilic rings with azetidines often improves critical drug-like properties such as aqueous solubility and metabolic stability.

The pyridine ring, especially when substituted with halogens, is a privileged scaffold found in numerous approved pharmaceuticals and agrochemicals.[3] The chlorine atoms in 3,5-dichloropyridine serve two primary functions: they modulate the electronic properties of the ring system and provide synthetic handles for further diversification through cross-coupling reactions.[4]

The target molecule, 2-(Azetidin-3-yl)-3,5-dichloropyridine, combines these two valuable pharmacophores. Its synthesis, however, is not trivial and requires a carefully planned sequence of reactions that leverages modern organometallic chemistry. The pathway detailed herein is designed for reliability and scalability, focusing on a key Negishi cross-coupling reaction, which is well-suited for creating C(sp³)–C(sp²) bonds.

Retrosynthetic Analysis and Overall Strategy

The most logical disconnection for the target molecule is at the C-C bond between the azetidine and pyridine rings. This leads to a protected azetidine synthon and a dichloropyridine synthon. Our forward synthesis is therefore a three-stage process:

  • Intermediate Preparation: Synthesis of a stable, protected C3-functionalized azetidine suitable for organometallic transformation. We have selected 1-Boc-3-iodoazetidine as the key intermediate.

  • C-C Bond Formation: A Palladium-catalyzed Negishi cross-coupling reaction between the azetidine-derived organozinc reagent and 2,3,5-trichloropyridine.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product as a hydrochloride salt, which improves handling and stability.

G cluster_retro Retrosynthetic Analysis cluster_forward Forward Synthetic Workflow Target 2-(Azetidin-3-yl)-3,5-dichloropyridine Protected_Target 1-Boc-3-(3,5-dichloropyridin-2-yl)azetidine Target->Protected_Target Deprotection Disconnection C-C Disconnection (Negishi Coupling) Protected_Target->Disconnection Azetidine_Synthon 1-Boc-azetidin-3-yl Organozinc Disconnection->Azetidine_Synthon Pyridine_Synthon 2,3,5-Trichloropyridine Disconnection->Pyridine_Synthon Start_Azetidine 1-Boc-3-hydroxyazetidine Iodo_Azetidine 1-Boc-3-iodoazetidine Start_Azetidine->Iodo_Azetidine Iodination Coupling Negishi Cross-Coupling Iodo_Azetidine->Coupling Protected_Product 1-Boc-3-(3,5-dichloropyridin-2-yl)azetidine Coupling->Protected_Product Final_Product Final Product (HCl Salt) Protected_Product->Final_Product Boc Deprotection Start_Pyridine 2,3,5-Trichloropyridine Start_Pyridine->Coupling G cluster_catalytic_cycle Simplified Negishi Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition RedElim Reductive Elimination Pd0->RedElim OxAdd->Pd0 PdII_Py Py-Pd(II)-Cl(L₂) PdII_Py->OxAdd Transmetalation Transmetalation Transmetalation->PdII_Py PdII_Both Py-Pd(II)-Azetidine(L₂) ZnCl2 ZnCl₂ Transmetalation->ZnCl2 PdII_Both->Transmetalation RedElim->PdII_Both Product Coupled Product RedElim->Product PyCl 2,3,5-Trichloropyridine PyCl->OxAdd AzetidineZnCl Azetidine-ZnCl AzetidineZnCl->Transmetalation

Sources

Advanced Cross-Coupling Strategies Utilizing 3,5-Dichloropyridine Moieties: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Guide

Executive Summary

The 3,5-dichloropyridine scaffold is a highly privileged motif in medicinal chemistry, frequently serving as a core structural element in biologically active molecules, including P2X7 receptor antagonists and teraryl-based


-helix mimetics[1],[2]. However, functionalizing this moiety presents a distinct synthetic challenge. Unlike the highly activated ortho (C2, C6) and para (C4) positions of the pyridine ring, the meta (C3, C5) positions are significantly less electron-deficient, rendering their C–Cl bonds sluggish toward oxidative addition[3],[4].

This application note details field-proven, self-validating protocols for the functionalization of 3,5-dichloropyridine and its polychlorinated derivatives. By detailing the causality behind catalyst selection, ligand design, and reaction conditions, this guide provides a comprehensive framework for mastering Suzuki-Miyaura, Buchwald-Hartwig, and Kochi-Fürstner cross-coupling reactions.

Reactivity Profile & Mechanistic Causality

In pyridine chemistry, the electronegative nitrogen atom acts as an electron-withdrawing sink, highly activating the C2, C4, and C6 positions for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[3]. Conversely, the C3 and C5 positions in 3,5-dichloropyridine reside in a relative electron-rich "shadow."

To overcome the high activation barrier of the unreactive C3/C5 C–Cl bonds, synthetic strategies must rely on highly active catalytic systems. This necessitates the use of electron-rich, sterically demanding ligands (e.g., XPhos, SPhos, or BINAP) that effectively increase the electron density at the Palladium(0) center, thereby thermodynamically driving the oxidative insertion into the C–Cl bond[5],[6].

SuzukiCycle Pd0 Pd(0) Active Catalyst (Electron-Rich Ligand) OxAdd Oxidative Addition (3,5-Dichloropyridine) Pd0->OxAdd Insertion into C-Cl TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Halide Exchange RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-5-chloropyridine Target Product RedElim->Product Product Release

Simplified Suzuki-Miyaura catalytic cycle for 3,5-dichloropyridine functionalization.

Suzuki-Miyaura Cross-Coupling: Synthesis of -Helix Mimetics

Application Insight: is heavily utilized in the synthesis of quateraryl


-helix mimetics (e.g., Bcl9 inhibitors) designed to disrupt protein-protein interactions (PPIs)[2],[7].

Mechanistic Causality: The use of a mild base like


 is critical; it coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex. This complex facilitates the transmetalation step, which is often the rate-limiting step when dealing with sterically hindered pyridine substrates[5].
Protocol 2.1: Mono-Arylation of 3,5-Dichloropyridine

Self-Validating In-Process Control (IPC): The reaction mixture will transition from a yellow suspension to a dark brown solution, indicating the formation of the active Pd(0) species.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 3,5-dichloropyridine (1.0 equiv), arylboronic acid (1.1 equiv),

    
     (5 mol%), and anhydrous 
    
    
    
    (2.5 equiv).
  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/

    
     (4:1, 0.2 M). Note: Sparging the solvent with argon for 30 minutes prior to addition is mandatory to prevent the rapid oxidation of the Pd(0) active species, which causes catalyst deactivation and homocoupling side-reactions.
    
  • Reaction: Heat the mixture to 80 °C. Monitor the reaction via GC-MS. The disappearance of the starting material mass peak (

    
     147) typically occurs within 6–8 hours.
    
  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and wash with brine. Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc gradient).

Buchwald-Hartwig Amination: Accessing P2X7 Receptor Antagonists

Application Insight: The 3-amino-5-chloropyridine motif is a core structural requirement for synthesizing highly potent, which are critical targets for inflammatory and neurological disease therapies[1].

Mechanistic Causality: BINAP is selected as the ligand due to its large bite angle. This specific geometry forces the palladium intermediate into a conformation that drastically accelerates reductive elimination while simultaneously suppressing unwanted


-hydride elimination, ensuring high yields of the aminated product[8].

BuchwaldWorkflow Start 3,5-Dichloropyridine Core Step1 Buchwald-Hartwig Amination Catalyst: Pd(dba)2 / BINAP Base: tBuONa Start->Step1 + Primary/Secondary Amine Intermediate 3-Amino-5-chloropyridine Intermediate Step1->Intermediate C-N Bond Formation Step2 Secondary Functionalization (Acylation / Alkylation) Intermediate->Step2 Structural Elaboration Final P2X7 Receptor Antagonist (Final API) Step2->Final Yield Optimization

General synthetic workflow for P2X7 receptor antagonists via Buchwald-Hartwig amination.

Protocol 3.1: C–N Bond Formation
  • Preparation: In a glovebox, combine 3,5-dichloropyridine (1.0 equiv), the desired primary/secondary amine (1.2 equiv),

    
     (8 mol%), BINAP (9 mol%), and sodium tert-butoxide (
    
    
    
    , 1.5 equiv) in a sealed tube.
  • Solvent Addition: Add anhydrous, degassed Toluene (0.15 M). Causality:

    
     is highly moisture-sensitive; strict anhydrous conditions are required to prevent base hydrolysis.
    
  • Reaction: Heat the sealed tube to 100 °C for 12–24 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product will exhibit strong UV activity at 254 nm.

Site-Selective Alkynylation of Polychlorinated Pyridines

Application Insight: When utilizing higher chlorinated analogues, such as 2,3,5,6-tetrachloropyridine, chemists can exploit the electronic differentiation between the ortho and meta positions. enables highly regioselective Sonogashira-type alkynylation exclusively at the C2 and C6 positions, leaving the C3 and C5 chlorine atoms intact for downstream orthogonal functionalization[9],[10].

Mechanistic Causality: Acoustic cavitation from ultrasound irradiation generates localized microscopic hot spots (extreme temperature and pressure). This drastically improves mass transfer in the heterogeneous Pd/C system, reducing reaction times from days to minutes[11],[10].

Protocol 4.1: Ultrasound-Assisted Sonogashira Coupling
  • Mixture: Mix 2,3,5,6-tetrachloropyridine (1.0 equiv), terminal alkyne (2.5 equiv), 10% Pd/C (5 mol%), CuI (10 mol%), and

    
     (3.0 equiv) in PEG-400.
    
  • Sonication: Subject the flask to ultrasound irradiation (e.g., 35 kHz) at room temperature for 30–45 minutes.

  • Workup: Dilute with

    
    , extract with diethyl ether, and purify via short-path silica plug to yield the 2,6-dialkynyl-3,5-dichloropyridine derivative.
    

Iron-Catalyzed Kochi-Fürstner Cross-Coupling

Application Insight: Introducing aliphatic side chains (e.g., leucine or isoleucine mimetics) directly onto the 3,5-dichloropyridine core via standard Pd-catalyzed alkyl-aryl coupling often fails due to rapid


-hydride elimination of the alkyl-metal intermediate[5].

Mechanistic Causality: Switching to an Iron-catalyzed Kochi-Fürstner cross-coupling using Grignard reagents bypasses the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-hydride elimination pathway. The Fe-catalyst operates via a different mechanistic cycle (often involving radical or low-valent Fe species), allowing for the successful installation of bulky aliphatic groups at the C3 position,[6].

Quantitative Data & Reaction Summary

The following table summarizes the expected outcomes and optimal conditions for functionalizing 3,5-dichloropyridine moieties based on validated literature parameters:

Reaction TypeSubstrateCoupling PartnerCatalyst / Base SystemRegioselectivityTypical Yield
Suzuki-Miyaura 3,5-DichloropyridineArylboronic acid

,

C3, C5 (Dual possible)60–95%
Buchwald-Hartwig 3,5-DichloropyridinePolyamines / Amines

, BINAP,

C3 (Mono)50–85%
Sonogashira (Site-Selective) 2,3,5,6-TetrachloropyridineTerminal AlkynesPd/C, CuI, UltrasoundC2, C6 (C3,C5 intact)76–95%
Kochi-Fürstner 3,5-DichloropyridineIsobutyl-GrignardFe-catalystC3 (Mono)~53%

References

  • Vareka, M., Dahms, B., Lang, M., Hoang, M. H., Trobe, M., Weber, H., Hielscher, M. M., Waldvogel, S. R., & Breinbauer, R. "Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling." Catalysts 2020, 10(3), 340. URL:[Link]

  • Bhavani, S., Rambabu, D., Rao, M. V. B., & Pal, M. "Ultrasound assisted site-selective alkynylation of 2,3,5,6-tetrachloropyridines under Pd/C-Cu catalysis." Arabian Journal of Chemistry 2016, 9, S1-S6. URL:[Link]

Sources

Application Note: 2-(Azetidin-3-yl)-3,5-dichloropyridine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide details the utility, synthesis, and handling of 2-(Azetidin-3-yl)-3,5-dichloropyridine , a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

In modern medicinal chemistry, this scaffold represents a strategic "Escape from Flatland." It combines the high fraction of saturated carbon (


) of the azetidine ring  with the metabolic robustness of the 3,5-dichloropyridine  system.
Key Structural Advantages
  • Metabolic Blocking: The 3,5-dichloro substitution pattern effectively blocks the oxidative metabolism (Cytochrome P450) often observed at the 3- and 5-positions of pyridine rings, extending half-life (

    
    ).
    
  • Vector Control: The azetidine ring (attached at C3) projects substituents out of the aromatic plane, offering a distinct vector compared to piperidine or pyrrolidine analogs.

  • Basicity Modulation: The azetidine nitrogen (secondary amine) remains basic (

    
    ), ensuring solubility, while the pyridine nitrogen is deactivated by the electron-withdrawing chlorines (
    
    
    
    ), preventing non-specific protein binding often associated with highly basic pyridines.

Physicochemical Profile

The following data compares the scaffold against standard surrogates (Piperidine and Pyrrolidine analogs) to highlight its unique space in the lipophilicity/solubility landscape.

Property2-(Azetidin-3-yl)-3,5-dichloropyridine Pyrrolidine AnalogPiperidine AnalogImpact
MW (Da) ~203.07~217.1~231.1Lower MW allows more room for "warhead" addition.
cLogP 2.12.52.8Azetidine lowers lipophilicity (LLE improvement).
TPSA (Ų) ~25.0~25.0~25.0Similar polar surface area.
Fsp3 0.3750.440.45High 3D character for a small fragment.
Ring Strain ~25 kcal/mol~6 kcal/mol~0 kcal/molHigh strain can alter reactivity and binding entropy.

Experimental Protocols

Protocol A: Scaffold Synthesis via Negishi Coupling

Objective: Synthesize the core scaffold by coupling a secondary alkylzinc reagent with an electron-deficient heteroaryl halide. Mechanism: Palladium-catalyzed cross-coupling of (N-Boc-azetidin-3-yl)zinc iodide with 2-bromo-3,5-dichloropyridine.

Reagents & Materials
  • Halide: 2-Bromo-3,5-dichloropyridine (1.0 equiv).

  • Zinc Reagent: (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide (0.5 M in THF, 1.5 equiv). Note: Commercial or prepared via Zn insertion into 1-Boc-3-iodoazetidine.

  • Catalyst: Pd(OAc)₂ (2 mol%) + CPhos (4 mol%). CPhos is critical for stabilizing secondary alkylpalladium species.

  • Solvent: Anhydrous THF.

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Procedure
  • Catalyst Pre-activation: In a flame-dried Schlenk flask under Argon, charge Pd(OAc)₂ and CPhos. Add anhydrous THF (2 mL/mmol) and stir at Room Temperature (RT) for 15 minutes until the solution turns a deep orange/red (active Pd(0)Lₙ species).

  • Substrate Addition: Add 2-Bromo-3,5-dichloropyridine (solid) directly to the catalyst solution.

  • Coupling: Dropwise add the organozinc reagent solution over 10 minutes. The reaction is exothermic; use a water bath if scale >1g.

  • Incubation: Stir at 40°C for 4–6 hours. Monitor by LCMS (Look for consumption of Bromide and appearance of Boc-protected product mass [M+H-tBu]⁺).

  • Quench & Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 3,5-dichloropyridine moiety makes the product less polar than typical amines.

Protocol B: N-Boc Deprotection

Objective: Reveal the secondary amine for library generation.

  • Dissolve the intermediate from Protocol A in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

  • Warm to RT and stir for 2 hours.

  • Critical Step (Free Basing): Concentrate volatiles. Redissolve residue in DCM/MeOH (9:1) and stir with solid MP-Carbonate resin (or wash with sat. NaHCO₃) until pH > 8.

  • Filter and concentrate to yield 2-(Azetidin-3-yl)-3,5-dichloropyridine .

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the synthesis and the decision-making process for utilizing this scaffold in a medicinal chemistry campaign.

ScaffoldWorkflow cluster_synthesis Scaffold Synthesis (Protocol A & B) cluster_application Library Diversification Start 2-Bromo-3,5- dichloropyridine Coupling Negishi Coupling (Pd-CPhos, THF) Start->Coupling ZnReagent (N-Boc-azetidin-3-yl) zinc iodide ZnReagent->Coupling Intermediate N-Boc Protected Scaffold Coupling->Intermediate Deprotection TFA Deprotection & Free Basing Intermediate->Deprotection FinalScaffold 2-(Azetidin-3-yl)- 3,5-dichloropyridine Deprotection->FinalScaffold Amide Amide Coupling (R-COOH) FinalScaffold->Amide Standard Path Urea Urea Formation (R-NCO) FinalScaffold->Urea Standard Path SnAr SnAr Displacement (High Temp) FinalScaffold->SnAr Difficult (Steric/Electronic)

Caption: Workflow for the synthesis of the scaffold via Negishi coupling and subsequent diversification points. Note the difficulty of SnAr on the 3,5-dichloro ring.

Application Note: Handling & Stability

Storage Recommendations
  • The Scaffold (Free Amine): Hygroscopic. Store at -20°C under inert atmosphere. The azetidine ring is strained but kinetically stable at neutral pH. Avoid prolonged exposure to strong Lewis acids which may trigger ring-opening polymerization.

  • Zinc Reagent: Highly air-sensitive. Store at -20°C. Titrate before use if stored >1 month.

Safety (HSE)
  • 3,5-Dichloropyridine derivatives: Potential skin and eye irritants.[2][3] Use standard PPE.

  • Azetidines: Generally biologically active; treat as a potential potent compound until IC50 data is established.

Troubleshooting the Coupling
  • Low Yield? Check the quality of the Zinc reagent. If the "active zinc" titer is low, the reaction will stall.

  • Isomerization? The use of CPhos or SPhos ligands is crucial to prevent

    
    -hydride elimination which would lead to the linear alkyl product (n-propyl) rather than the desired azetidine linkage.
    

References

  • Azetidines in Medicinal Chemistry

    • Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.[4][5]

    • Source: BenchChem Applic
  • Negishi Coupling of Secondary Alkyl Zincs

    • Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[6]

    • Source: Han, C., & Buchwald, S. L. (2009). Journal of the American Chemical Society.[7][8]

    • URL:[Link]

  • Properties of 3,5-Dichloropyridine

    • Title: 3,5-Dichloropyridine Substance Record.[2]

    • Source: PubChem (N
    • URL:[Link]

  • Basicity of Cyclic Amines

    • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds.
    • Source: BenchChem.[5][9][10][11]

Sources

Application Note: Nucleophilic Aromatic Substitution (S_NAr) on 3,5-Dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing 3,5-dichloropyridine via Nucleophilic Aromatic Substitution (S_NAr) presents a significant challenge compared to its 2,4- or 2,6-isomers.[1][2] The 3- and 5-positions are meta to the pyridine nitrogen, rendering them electronically "deactivated" for classical S_NAr pathways.[2] Standard protocols (e.g., refluxing alkoxides in alcohol) that work for 2-chloropyridine will fail for 3,5-dichloropyridine, typically resulting in <5% conversion or recovered starting material.[1][2]

This guide details the specific "Forcing Conditions" required to overcome this high activation energy barrier. It prioritizes Polar Aprotic Solvents (DMSO/NMP) and High-Energy Input (Microwave/High-Temp) to drive the reaction, while highlighting the mechanistic constraints that necessitate these measures.

Mechanistic Insight: The "Meta-Effect" Barrier[2]

To design a successful experiment, one must understand why the reaction fails under standard conditions.[1] In S_NAr, the rate-determining step is the formation of the anionic Meisenheimer complex.

  • Activated (2- or 4-position): The negative charge can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.[2]

  • Deactivated (3- or 5-position): The negative charge remains confined to the less electronegative ring carbons.[2] The nitrogen atom acts merely as an inductive withdrawing group (-I effect) without offering resonance stabilization (-M effect).[2]

Visualization: Stability of Meisenheimer Intermediates

The following diagram contrasts the resonance stabilization at the 2-position versus the instability at the 3-position.

SNAr_Mechanism cluster_0 Activated Pathway (2-Chloropyridine) cluster_1 Deactivated Pathway (3,5-Dichloropyridine) Start_2 2-Chloropyridine + Nucleophile (Nu-) TS_2 Meisenheimer Complex (Charge on Nitrogen) Start_2->TS_2 Low ΔG‡ (Resonance Stabilized) Prod_2 2-Substituted Pyridine TS_2->Prod_2 - Cl- Start_3 3,5-Dichloropyridine + Nucleophile (Nu-) TS_3 Meisenheimer Complex (Charge on Carbon) Start_3->TS_3 High ΔG‡ (No N-Stabilization) Prod_3 3-Substituted Pyridine TS_3->Prod_3 - Cl-

Figure 1: Mechanistic comparison showing the lack of resonance stabilization for 3,5-dichloropyridine intermediates.

Comparative Reactivity Data

The table below summarizes the drastic difference in reactivity, guiding solvent and temperature selection.

SubstrateElectronic StateStandard Cond. (MeOH, Reflux)Required Cond.[1][3] (Forcing)Dominant Mechanism
2,4-Dichloropyridine Highly Activated>95% Yield (1-4 h)N/AClassical S_NAr
2,6-Dichloropyridine Activated>90% Yield (2-6 h)N/AClassical S_NAr
3,5-Dichloropyridine Deactivated <5% Yield (No Reaction) DMSO, 80-150°C, 24-72 h Forced S_NAr

Experimental Protocols

Protocol A: Methoxylation (C-O Bond Formation)

Objective: Synthesis of 3-chloro-5-methoxypyridine (or 3,5-dimethoxypyridine).[2] Challenge: Methanol (protic solvent) creates a "solvent cage" that reduces the nucleophilicity of methoxide. Solution: Use DMSO to strip the cation and expose the "naked" methoxide anion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous DMSO (5.0 mL/g) .

    • Note: Do not use Methanol as the primary solvent.[2]

  • Reagent Addition: Add Sodium Methoxide (NaOMe) powder (1.1 equiv for mono-sub, 2.5 equiv for bis-sub).

    • Warning: The reaction is not initially exothermic due to high activation energy.[2]

  • Reaction Phase (Thermal): Heat the mixture to 80°C .

    • Monitoring: Reaction is slow.[1][2][4] Standard protocols cite 72 hours with portion-wise addition of fresh NaOMe every 12 hours to drive conversion [1].[1][2]

  • Reaction Phase (Microwave - Recommended):

    • Transfer to a microwave vial.

    • Irradiate at 140°C for 30-60 minutes .

    • Why: Microwave heating overcomes the high activation barrier efficiently without prolonged thermal degradation.[2]

  • Workup:

    • Quench with water (5x reaction volume).

    • Extract with Et2O or EtOAc (DMSO is difficult to remove; copious water washes are required).[2]

    • Dry over MgSO4 and concentrate.[1][2]

Protocol B: Thiolate Displacement (C-S Bond Formation)

Objective: Introduction of sulfur nucleophiles (e.g., Thiophenol).[1] Advantage: Thiolates are "softer" and more nucleophilic than alkoxides, often proceeding with better conversion on deactivated rings.[1]

Step-by-Step Methodology:

  • Deprotonation: In a separate flask, suspend NaH (1.2 equiv) in dry DMF or NMP . Slowly add the Thiol (1.1 equiv) at 0°C. Stir until H2 evolution ceases (formation of Sodium Thiolate).

  • Coupling: Add the 3,5-dichloropyridine (1.0 equiv) solution (in DMF) to the thiolate mixture.

  • Heating: Heat to 100-120°C for 12-24 hours.

    • Observation: The solution will likely turn dark.[2] This is normal for high-temp S_NAr in DMF.[1][2]

  • Purification: Flash chromatography is usually required to separate the product from disulfide byproducts formed by thiolate oxidation.[1][2]

Strategic Decision Workflow

Use this decision tree to select the correct synthetic route. If S_NAr conditions are too harsh for your substrate's functional groups, you must switch to Metal-Catalyzed Cross-Coupling.[1][2]

Decision_Tree Start Start: Functionalize 3,5-Dichloropyridine Q1 Target Bond Type? Start->Q1 Branch_CN C-N Bond (Amination) Q1->Branch_CN Branch_CO C-O / C-S Bond (Ether/Thioether) Q1->Branch_CO Method_Pd RECOMMENDED: Buchwald-Hartwig Coupling (Pd(OAc)2 / BINAP / NaOtBu) Branch_CN->Method_Pd Standard Route Method_SNAr_Amine ALTERNATIVE (If Metal-Free): Microwave S_NAr (Neat Amine / 180°C) Branch_CN->Method_SNAr_Amine Forcing Conditions Only Method_Alkoxide Protocol A: Alkoxylation (NaOMe / DMSO / 80°C+) Branch_CO->Method_Alkoxide Strong Nucleophile Method_Thiol Protocol B: Thiolate (NaSPh / DMF / 120°C) Branch_CO->Method_Thiol Soft Nucleophile

Figure 2: Strategic workflow for selecting reaction conditions based on nucleophile type.[2]

Critical Troubleshooting: The "Benzyne" Trap

Warning: Do not use extremely strong, non-nucleophilic bases (e.g., NaNH2, LDA) in an attempt to force the reaction.

  • Risk: These bases can deprotonate the C4-position (most acidic proton), leading to elimination of HCl and formation of 3,5-pyridyne (a benzyne analog).

  • Result: The subsequent addition of the nucleophile will occur at both C3 and C4, leading to a mixture of regioisomers (Cine-substitution) rather than clean S_NAr.

  • Control: Stick to nucleophilic bases (Alkoxides, Thiolates) or Carbonates (Cs2CO3) to favor the Addition-Elimination (S_NAr) pathway over Elimination-Addition.[2]

References

  • PrepChem / US Patent 4,713,080. "Synthesis of 3,5-dimethoxy-pyridine."[1][2] Describes the specific DMSO/NaOMe protocol requiring 72 hours.

  • BenchChem. "A Comparative Study of Halogen Displacement in Dichloropyridines." Details the reactivity hierarchy (2,4 >> 3,5) and failure of standard conditions.[2]

  • Organic Chemistry Portal. "Microwave Synthesis in Organic Chemistry." General reference for using microwave irradiation to overcome high activation energies in deactivated S_NAr substrates.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][2] Explains the electronic deactivation of meta-positions in pyridine rings (The "Meta-Effect").[2]

Sources

Functionalization of azetidine ring in pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Azetidine Ring in Pyridine Derivatives

Executive Summary

The fusion of azetidine rings with pyridine scaffolds represents a high-value structural motif in modern drug discovery.[1] This combination offers a unique balance of conformational rigidity (low entropy penalty upon binding) and metabolic stability, serving as a superior bioisostere for piperidines or cyclohexanes.[2] However, the high ring strain of azetidine (~26 kcal/mol) coupled with the Lewis basicity of pyridine presents significant synthetic challenges, particularly regarding regioselectivity and catalyst poisoning.

This guide details two validated workflows for accessing these scaffolds:

  • Modular Assembly: Cross-coupling pre-functionalized azetidines with pyridines.

  • Direct Functionalization: Late-stage modification of the azetidine ring in situ using photoredox and radical strategies.[2][1]

Strategic Analysis & Decision Matrix

Before selecting a protocol, the researcher must analyze the target substitution pattern.[1] The high strain energy of the azetidine ring dictates that harsh Lewis acids or strong nucleophiles (which might trigger ring-opening) be avoided in late-stage steps.[1]

Figure 1: Synthetic Decision Tree

G Start Target Scaffold: Azetidine-Pyridine Hybrid Q1 Where is the Functionalization Required? Start->Q1 PathA C3-Position (Azetidine) Q1->PathA Distal PathB C2-Position (Azetidine) Q1->PathB Proximal (alpha) Method1 Method A: Photoredox Decarboxylative Cross-Coupling PathA->Method1 Alkyl/Aryl Groups Method2 Method B: Nickel-Catalyzed Cross-Electrophile Coupling PathA->Method2 Halides/Ester Groups Q2 Is the Pyridine Sensitive to Oxidation? PathB->Q2 Q2->Method2 Sensitive Pyridine Method3 Method C: Minisci-Type Radical Addition Q2->Method3 Robust Pyridine

Caption: Decision matrix for selecting the optimal functionalization pathway based on regiochemistry and substrate stability.

Protocol A: C3-Functionalization via Photoredox Decarboxylative Alkylation

Application: Installing alkyl or aryl groups at the C3 position of the azetidine ring attached to a pyridine.[1] This method utilizes a "carboxylic acid" handle, converting it into a radical to bypass the steric crowding of the tertiary center.[1]

Mechanism: The reaction proceeds via the generation of a transient C3-azetidinyl radical from an N-protected azetidine-3-carboxylic acid derivative.[1] This radical is intercepted by a Michael acceptor or cross-coupled with an aryl halide.[2][1]

Materials:

  • Substrate: 1-(Pyridin-2-yl)azetidine-3-carboxylic acid (or N-Boc analog if coupling to pyridine later).

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

  • Base: Cs2CO3 (2.0 equiv).[2][1]

  • Solvent: DMF or DMSO (degassed).[2][1]

  • Light Source: Blue LED (450 nm).[1]

Step-by-Step Protocol:

  • Preparation: In an 8 mL vial equipped with a Teflon-coated stir bar, add the azetidine-carboxylic acid (0.2 mmol), the aryl bromide/Michael acceptor (0.25 mmol), photocatalyst (2.5 mg, 1 mol%), and Cs2CO3 (130 mg).

  • Degassing: Add anhydrous DMF (2.0 mL). Sparge the mixture with Argon for 10 minutes to remove oxygen (critical to prevent quenching of the triplet excited state).[1]

  • Irradiation: Seal the vial and place it 2 cm away from the Blue LED source. Stir vigorously at room temperature for 16–24 hours. Fan cooling is recommended to maintain T < 30°C.[2][1]

  • Work-up: Dilute with EtOAc (10 mL) and wash with saturated NaHCO3 (2 x 5 mL) and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (SiO2, DCM/MeOH gradient).

Critical Note: The azetidine ring strain makes the C3-radical highly reactive.[1] If the pyridine ring contains electron-withdrawing groups (e.g., -CN, -CF3), the radical addition may occur directly onto the pyridine (Minisci-type side reaction).

Protocol B: Modular Assembly via Suzuki-Miyaura Coupling

Application: Connecting a pre-functionalized azetidine core to a halogenated pyridine.[2][1] This is the most reliable method for scale-up.[1]

Data Comparison: Catalyst Efficiency

Catalyst System Ligand Type Yield (3-Arylazetidine) Temp (°C) Notes
Pd(dppf)Cl2 Bidentate Ferrocene 85-92% 80 Robust, standard for iodides.[2]
Pd2(dba)3 / XPhos Biaryl Phosphine 78-85% 60 Better for sterically hindered pyridines.[2][1]

| PEPPSI-IPr | NHC Carbene | 90-95% | RT-50 | Excellent for chlorides; highly active.[2][1] |

Protocol (Standard Conditions):

  • Reactants: Charge a flask with 3-iodo-N-Boc-azetidine (1.0 equiv), Pyridyl-boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Base Activation: Add Cs2CO3 (3.0 equiv) or K3PO4 (3.0 equiv).[2][1]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is essential for the transmetallation step.[1]

  • Reaction: Heat to 80°C under N2 atmosphere for 4-12 hours.

  • Deprotection (Optional): If N-Boc is present, treat with TFA/DCM (1:4) at 0°C to reveal the free amine for further pyridine coupling if not already attached.[1]

Protocol C: Minisci-Type C-H Functionalization

Application: Direct attachment of an alkyl azetidine radical to a pyridine ring.[2][1] This is a powerful "late-stage" method to append an azetidine fragment onto a complex pyridine drug scaffold.[2][1]

Workflow Diagram:

Minisci Substrate Protonated Pyridine (Substrate) Intermediate Radical Addition (C2 or C4 Selective) Substrate->Intermediate + H+ Reagent N-Boc-Azetidine (Radical Precursor) Reagent->Intermediate SET Oxidation Oxidant Persulfate / Photocatalyst Oxidant->Reagent Generates Radical Product Azetidinyl-Pyridine Intermediate->Product - H+ / Re-aromatization

Caption: Minisci-type radical addition mechanism for direct azetidinylation of pyridines.

Protocol:

  • Radical Source: Use N-Boc-azetidine-2-carboxylic acid (for C2 attachment) or simple N-Boc-azetidine with a HAT photocatalyst.[2][1]

  • Conditions: Pyridine substrate (1.0 equiv), Azetidine precursor (2.0 equiv), (NH4)2S2O8 (2.0 equiv), AgNO3 (0.2 equiv), TFA (1.0 equiv) in DCM/Water.[2]

  • Execution: Stir at 40°C. The Ag(I) catalyzes the oxidative decarboxylation, generating the nucleophilic alkyl radical which attacks the protonated (activated) pyridine.[1]

Troubleshooting & "Self-Validating" Controls

To ensure the protocol is working (Trustworthiness), run these internal checks:

  • The "Poison" Check: If the Suzuki coupling stalls, the pyridine nitrogen may be coordinating to the Pd. Solution: Add 1.0 equiv of CuI to scavenge the pyridine or switch to the PEPPSI-IPr catalyst which is resistant to N-coordination.[1]

  • The "Ring Opening" Check: Azetidines are prone to acid-catalyzed ring opening.[1] In the Minisci reaction (acidic media), monitor by LCMS for a mass shift of +18 (hydration of ring-opened cation). If observed, switch to a buffered photoredox system (Method A).

  • Regioselectivity Verification: For Minisci reactions, C2 vs C4 addition on the pyridine is governed by electronics.[2][1] Run a NOESY NMR experiment to confirm the attachment point relative to the pyridine nitrogen.

References

  • Minisci-Photoredox Functionalization

    • Bosset, C., et al. (2018).[2] "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines." Organic Letters.

  • Cross-Coupling Strategies

    • Miyaura, N., & Suzuki, A. (1995).[2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Photoredox Decarboxylative Alkylation

    • Qin, Y., et al. (2019).[2] "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines." Journal of Organic Chemistry.

  • Azetidine Lithiation & Directing Groups

    • Leonardo, C., et al. (2014).[2] "Harnessing the ortho-directing ability of the azetidine ring for the regioselective functionalization of arenes." Chemistry - A European Journal.[2][1]

  • Strain-Release Synthesis

    • Fawcett, A., et al. (2019).[2] "Strain-Release-Driven Reactivity of Azabicyclo[1.1.0]butanes." Science.

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of Dichloropyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and validated protocols for the regioselective functionalization of dichloropyridines.

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of dichloropyridines is a cornerstone transformation in medicinal chemistry, enabling the rapid diversification of heterocyclic scaffolds for drug discovery[1]. However, the presence of two chemically distinct carbon-chlorine bonds presents a significant synthetic challenge: regioselectivity .

The "innate" reactivity of dichloropyridines is governed by the strong electron-withdrawing effect of the pyridine nitrogen. This electronic bias lowers the bond dissociation energy (BDE) of the adjacent C-Cl bonds (C2 and C6), making them highly electrophilic and primed for the initial oxidative addition of the Palladium(0) active species[2]. Consequently, when utilizing standard phosphine ligands (e.g., dppf, PPh3), the catalytic cycle preferentially functionalizes the C2 position[3].

To override this innate electronic bias and achieve unconventional C4- or C5-selectivity, the steric and electronic environment of the transition state must be manipulated:

  • Steric Control via NHC Ligands: Employing bulky N-heterocyclic carbene (NHC) ligands, such as IPr or SIPr, introduces severe steric repulsion between the ligand framework and the pyridine ring during oxidative addition. This steric clash repels the palladium center away from the C2 position, redirecting it to the less hindered C4 position[3].

  • Anionic Control via Ligand-Free Conditions: Unconventional "Jeffery-type" conditions (using Pd salts with phase-transfer catalysts like NBu₄Br in aqueous media) generate anionic palladium species (e.g.,

    
    ) or palladium nanoparticles. These species exhibit fundamentally different oxidative addition transition states, remarkably shifting selectivity toward the C4 or C5 positions with near-perfect regiocontrol[3][4].
    

Mechanism Substrate Dichloropyridine + Pd(0) Catalyst Innate Electronic Control (Innate Pathway) Substrate->Innate Lower BDE at C2/C6 Steric Steric/Anionic Control (Ligand Override) Substrate->Steric Steric Clash at C2 C2_Product C2-Arylation Product (Standard Phosphines) Innate->C2_Product e.g., Pd(dppf)Cl2 C4_Product C4/C5-Arylation Product (Bulky NHC or Ligand-Free) Steric->C4_Product e.g., Pd(PEPPSI)(IPr)

Caption: Mechanistic divergence in the oxidative addition of dichloropyridines based on catalyst choice.

Catalyst & Ligand Selection Matrix

The following quantitative data summarizes the performance of various catalytic systems in directing the regioselectivity of Suzuki-Miyaura couplings for 2,4- and 2,5-dichloropyridine isomers[2][3][5].

SubstrateCatalyst / PrecatalystLigand / AdditiveBase & SolventMajor ProductSelectivity RatioYield
2,4-Dichloropyridine Pd(dppf)Cl₂ (5 mol%)dppf (Innate)K₂CO₃, Dioxane/H₂OC2-Aryl > 99:1 (C2:C4)> 85%
2,4-Dichloropyridine Pd₂(dba)₃ (1 mol%)QPhos (Bulky Phosphine)KF, TolueneC4-Aryl 2.4:1 (C4:C2)~ 70%
2,4-Dichloropyridine Pd(PEPPSI)(IPr) (1-3 mol%)IPr (Bulky NHC)K₃PO₄, DioxaneC4-Aryl ~ 10:1 (C4:C2)80-90%
2,4-Dichloropyridine PdCl₂ (5 mol%)NBu₄Br (Ligand-Free)Na₂CO₃, H₂O/THFC4-Aryl > 99:1 (C4:C2)> 90%
2,5-Dichloropyridine Pd(PPh₃)₄ (5 mol%)PPh₃ (Innate)K₂CO₃, Dioxane/H₂OC2-Aryl > 95:5 (C2:C5)> 80%
2,5-Dichloropyridine PdCl₂ (5 mol%)NBu₄Br (Ligand-Free)Na₂CO₃, H₂O/THFC5-Aryl High C5 preference~ 75%

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the distinct reaction environments required to achieve either C2- or C4-selective cross-coupling.

Protocol A: Innate C2-Selective Arylation of 2,4-Dichloropyridine

Causality Note: Utilizing a bidentate phosphine ligand like dppf stabilizes the Pd(II) intermediate formed after oxidative addition at the more electrophilic C2 position, preventing isomerization and ensuring high C2-fidelity[2].

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Degassing (Critical for Pd(0) stability): Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 10 mL) via syringe. The biphasic nature aids in dissolving both the organic substrates and the inorganic base[6].

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The disappearance of the starting material validates the completion of the catalytic cycle.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the 2-aryl-4-chloropyridine.

Protocol B: Ligand-Controlled C4-Selective Arylation (Pd-PEPPSI-IPr)

Causality Note: The massive steric bulk of the IPr ligand forces the palladium center to bypass the C2 position, favoring oxidative addition at the less sterically encumbered C4 position[3][5].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2,4-dichloropyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and finely milled anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add the pre-formed Pd(PEPPSI)(IPr) complex (0.02 equiv, 2 mol%). Using a pre-formed NHC-Pd complex prevents the need for in situ carbene generation, ensuring consistent active catalyst concentration[5].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Reaction: Stir the mixture vigorously at 80 °C for 16 hours.

  • Workup & Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the 4-aryl-2-chloropyridine.

Protocol C: Ligand-Free "Jeffery" C4-Selective Arylation

Causality Note: The absence of bulky phosphines and the inclusion of a phase-transfer catalyst (NBu₄Br) promote the formation of highly reactive, anionic palladium nanoparticles that exhibit unique C4-site preference[3].

  • Preparation: To a round-bottom flask, add 2,4-dichloropyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), Na₂CO₃ (3.0 equiv, 3.0 mmol), and NBu₄Br (3.0 equiv, 3.0 mmol).

  • Catalyst Loading: Add PdCl₂ (0.05 equiv, 5 mol%). No phosphine ligands are added.

  • Solvent Addition: Add a mixture of H₂O (3 mL) and THF (1 mL).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C (depending on boronic acid reactivity) for 24 hours[3].

  • Workup & Isolation: Extract the aqueous mixture with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Dichloropyridine, Boronic Acid, Base Start->Reagents Catalyst Add Pd Precatalyst & Specific Ligand Reagents->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Catalyst->Solvent Reaction Heat & Stir (Monitor via LC-MS/TLC) Solvent->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Column Chromatography & Product Isolation Workup->Purification

Caption: Standardized, self-validating workflow for the Suzuki-Miyaura coupling of dichloropyridines.

References

  • García, Y., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC (NIH).[Link]

  • Almond-Thynne, J., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

  • Zhao, Y., et al. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. SciSpace.[Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using Azetidinyl Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic incorporation of azetidinyl pyridine motifs into kinase inhibitor scaffolds. While traditional kinase inhibitors often rely on piperidine or piperazine rings to project into solvent-exposed regions of the ATP-binding pocket, these six-membered rings can introduce unnecessary lipophilicity (high LogP) and metabolic liabilities.

The azetidine ring (a 4-membered nitrogen heterocycle) acts as a high-value bioisostere. When coupled to a pyridine core (often serving as the hinge-binding moiety or a vector to the hinge), the azetidinyl pyridine motif offers:

  • Reduced Lipophilicity: Lower carbon count reduces cLogP, improving solubility.

  • Vector Control: The distinct bond angles of the 4-membered ring (

    
    ) project substituents into vectors inaccessible to 5- or 6-membered rings.
    
  • Metabolic Stability: Blocking the metabolic "soft spots" often found in larger rings.

This document provides validated protocols for the Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling  required to construct these scaffolds, followed by downstream functionalization strategies.

Strategic Rationale: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) correlates with higher clinical success rates. The azetidinyl pyridine block is a prime tool for this "Escape from Flatland."
Comparative Metrics: Azetidine vs. Piperidine
PropertyPiperidine ScaffoldAzetidine ScaffoldImpact on Drug Design
Ring Size 6-membered4-memberedAzetidine is more compact; better for tight pockets.
Basicity (

)
~11.0~11.3Both are basic, but azetidine's lone pair is more sterically exposed.
Lipophilicity (

LogP)
Baseline-1.0 to -1.5Significant reduction in lipophilicity improves aqueous solubility.
Conformation Chair (Flexible)Puckered (Rigid)Azetidine rigidity reduces entropic penalty upon protein binding.
Pathway Diagram: Synthetic Decision Tree

The following diagram outlines the logic for selecting the correct synthetic route based on the electronic nature of the pyridine building block.

SyntheticStrategy Start Target: Azetidinyl Pyridine Scaffold Analyze Analyze Pyridine Electrophile Start->Analyze Halogen Leaving Group? (F >> Cl > Br) Analyze->Halogen Electronics Pyridine Electronics? Halogen->Electronics E_Poor Electron Deficient (e.g., -CN, -NO2, -CF3 ortho/para) Electronics->E_Poor Activated E_Rich Electron Rich/Neutral (e.g., -OMe, -CH3, or unsubstituted) Electronics->E_Rich Deactivated Route_A Route A: SnAr (Thermal or Base-Mediated) E_Poor->Route_A Preferred Route_B Route B: Buchwald-Hartwig (Pd-Catalyzed Amination) E_Rich->Route_B Required Product Isolated Azetidinyl Pyridine Route_A->Product Route_B->Product

Caption: Decision tree for selecting


 vs. Buchwald-Hartwig coupling based on pyridine electronics.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient pyridines (e.g., 2-fluoro-5-cyanopyridine) or when using 2-fluoropyridine. Mechanism: Addition-Elimination via Meisenheimer complex.[1][2]

Materials
  • Electrophile: 2-Fluoro-pyridine derivative (1.0 equiv).[2] Note: 2-Fluoro is 100x more reactive than 2-Chloro in

    
    .
    
  • Nucleophile: 3-Aminoazetidine (Boc-protected) or Azetidine HCl salt (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or

    
     (3.0 equiv).
    
  • Solvent: DMSO (anhydrous) or NMP.

  • Temp: 80°C – 120°C.

Step-by-Step Methodology
  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve the 2-fluoropyridine derivative (1.0 mmol) in anhydrous DMSO (3.0 mL, 0.33 M).

  • Addition: Add 3-(Boc-amino)azetidine (1.1 mmol).

    • Critical Step: If using the azetidine hydrochloride salt, add the DIPEA base before the pyridine to ensure the free amine is generated.

  • Reaction: Seal the vial and heat to 90°C in an oil bath or heating block. Monitor by LC-MS every 2 hours.

    • Endpoint: Look for the disappearance of the starting fluoride (M+H) and formation of the product.

  • Workup (Aqueous):

    • Cool to room temperature (RT).

    • Pour the mixture into ice-water (30 mL).

    • Observation: If the product is solid, it will precipitate. Filter and wash with water.

    • If oil: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • NMR Signature: The azetidine protons appear as multiplets around

    
     3.8–4.5 ppm. The pyridine C-2 proton signal (if H) will shift upfield due to the electron-donating nitrogen.
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated pyridines (e.g., 2-chloropyridine, 2-bromopyridine) where


 fails or requires harsh temps that degrade the Boc group.
Materials
  • Catalyst:

    
     (2-5 mol%) or generic Pd(OAc)2.
    
  • Ligand: BINAP or Xantphos (ideal for N-arylation).

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv). Note: Strong base; ensure substrate tolerates it.
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction flask and cool under Argon/Nitrogen flow.

  • Charging: Add 2-chloropyridine (1.0 mmol), 3-(Boc-amino)azetidine (1.2 mmol),

    
     (0.02 mmol), and Xantphos (0.04 mmol).
    
  • Solvent: Add degassed Toluene (5 mL).

  • Base Addition: Add

    
     (1.5 mmol) in one portion. The solution often turns dark red/orange.
    
  • Heating: Heat to 100°C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[1] Concentrate and purify via column chromatography.[1]

Downstream Application: Kinase Inhibitor Assembly

Once the 2-(3-Boc-aminoazetidin-1-yl)pyridine core is synthesized, it serves as a "hub." The Boc group is removed to reveal the primary amine, which is then coupled to the "warhead" (e.g., acrylamide for covalent inhibition) or the "hinge binder."

Workflow Diagram: From Scaffold to Inhibitor

The following DOT diagram illustrates the assembly of a JAK-family inhibitor using this scaffold.

InhibitorAssembly Scaffold Boc-Azetidinyl-Pyridine (Scaffold) Deprotection Step 1: TFA/DCM (Boc Removal) Scaffold->Deprotection FreeAmine Free Amine Salt (R-NH3+ TFA-) Deprotection->FreeAmine Coupling Step 2: Amide Coupling (HATU/DIPEA + R-COOH) FreeAmine->Coupling + Hinge Binder Acid FinalDrug Final Kinase Inhibitor (Targeting Hinge/Solvent) Coupling->FinalDrug

Caption: Conversion of the protected scaffold into a functional kinase inhibitor.

Protocol C: Boc-Deprotection and Amide Coupling
  • Deprotection: Dissolve the scaffold in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Stir at RT for 1 hour. Concentrate to dryness. Do not neutralize yet if the free base is volatile.

  • Coupling:

    • Dissolve the carboxylic acid (Hinge Binder, e.g., a pyrazolopyrimidine acid) (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (5.0 equiv). Stir for 5 mins to activate.

    • Add the Azetidine-Amine TFA salt (1.0 equiv).

    • Stir at RT for 2 hours.

    • Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Optimization of a JAK Inhibitor

In the development of selective JAK inhibitors (e.g., analogs of Tofacitinib or Baricitinib), the azetidine ring is crucial.

  • Problem: A piperidine-based lead compound showed poor metabolic stability (

    
     min) and high lipophilicity (cLogP 3.8).
    
  • Solution: A "Ring Contraction" strategy was employed, replacing the 4-aminopiperidine linker with a 3-aminoazetidine linker.

  • Result:

    • cLogP: Dropped from 3.8 to 2.4 (Improved solubility).

    • Potency: Maintained single-digit nanomolar

      
       because the vector of the amine remained equatorial, preserving the H-bond to the kinase active site.
      
    • Stability: The azetidine ring removed a site of oxidative metabolism present on the piperidine ring.

References

  • Journal of Medicinal Chemistry. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Retrieved from [Link]

Sources

Application Note: Reductive Amination Protocols for Azetidin-3-yl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of functionalizing azetidin-3-yl pyridines —a privileged scaffold in modern drug discovery (e.g., JAK inhibitors like Delgocitinib analogues)—via reductive amination.

Abstract & Strategic Importance

The azetidin-3-yl pyridine scaffold represents a critical pharmacophore in kinase inhibitor design. The combination of the rigid, sp³-rich azetidine ring and the aromatic pyridine allows for precise vector positioning of hydrogen bond acceptors. However, this scaffold presents unique synthetic challenges during reductive amination :

  • Competing Basicity: The pyridine nitrogen (

    
    ) can buffer the acidic catalysts required to activate the carbonyl electrophile.
    
  • Polarity: The resulting products are highly polar and basic, complicating extraction and purification.

  • Ring Strain: While azetidines are more stable than aziridines, they remain susceptible to ring-opening under harsh Lewis acidic conditions or high temperatures.

This guide details two field-proven protocols: a Standard Kinetic Protocol using Sodium Triacetoxyborohydride (STAB) and a Thermodynamic Protocol utilizing Titanium(IV) Isopropoxide for difficult substrates.

Chemical Causality & Mechanism

Understanding the "Why" behind the reagents is critical for troubleshooting.

The Basicity-Reactivity Paradox

Reductive amination proceeds via an iminium ion intermediate.[1] Formation of this ion requires acid catalysis (usually Acetic Acid, AcOH) to dehydrate the initial hemiaminal.

  • The Problem: In azetidin-3-yl pyridines, the pyridine ring acts as a "proton sink," potentially neutralizing the catalytic AcOH.

  • The Solution: We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the equilibrium to favor iminium formation.[2] Crucially, we maintain a specific stoichiometry of AcOH (1.0–2.0 eq) to saturate the pyridine basicity while leaving sufficient protons for catalysis.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the mechanistic pathway and the critical decision points for this specific scaffold.

ReductiveAmination cluster_interference Pyridine Interference Loop Start Azetidin-3-yl Pyridine (Free Base or HCl Salt) Mix Equilibrium Phase (Hemiaminal Formation) Start->Mix Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Mix Iminium Iminium Ion (Activated Intermediate) Mix->Iminium Dehydration (-H2O) Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Mix Promotes Product N-Alkylated Product Iminium->Product Hydride Transfer Reductant Hydride Donor (STAB or NaBH3CN) Reductant->Iminium Selectively Reduces Pyridine Pyridine Nitrogen (Proton Sink) Pyridine->Acid Neutralizes

Figure 1: Mechanistic workflow highlighting the role of acid catalysis and the potential interference from the pyridine moiety.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB/DCE)

Best for: Aldehydes and reactive ketones. Scale: 1.0 mmol (Adaptable to 50g scale).

Reagents:

  • Substrate: 3-(Pyridin-3-yl)azetidine dihydrochloride (1.0 eq)

  • Electrophile: Aldehyde (1.1 eq) or Ketone (1.2–1.5 eq)

  • Base: DIPEA (2.0 eq) Only if starting with HCl salt

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 eq)

Step-by-Step Methodology:

  • Free-Basing (In-situ): In a dry reaction vial, suspend the azetidine salt in DCE (0.2 M concentration). Add DIPEA and stir for 15 mins at Room Temperature (RT) to liberate the free amine.

    • Note: If using the free base starting material, skip DIPEA.

  • Carbonyl Addition: Add the aldehyde/ketone.

  • Acid Activation: Add AcOH (1.0 eq for aldehydes, 2.0 eq for ketones). Stir for 30–60 minutes.

    • Why? This "aging" period allows the formation of the imine/iminium species before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 5 minutes.

    • Safety: Evolution of acetic acid/hydrogen gas is possible; vent properly.

  • Reaction: Remove ice bath and stir at RT.

    • Time: Aldehydes: 2–4 hours.[3] Ketones: 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH should be ~8-9).
      
    • Extract with DCM (3x).

    • Critical Step: If the product is highly polar (logP < 1), use "Salting Out" extraction: saturate the aqueous layer with NaCl and extract with CHCl3:IPA (3:1) .

Protocol B: The "Titanium Boost" (Ti(OiPr)4 / NaBH4)

Best for: Sterically hindered ketones or electron-deficient amines where STAB fails.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 eq)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: THF (dry) or MeOH (for the reduction step)

Step-by-Step Methodology:

  • Dehydration: Mix azetidine and ketone in neat

    
     or minimal THF. Stir at RT (or 50°C for difficult substrates) for 6–12 hours.
    
    • Mechanism:[1][3][4][5][6][7][8] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.

  • Dilution: Dilute the viscous mixture with dry MeOH or EtOH.

  • Reduction: Cool to 0°C. Add

    
     carefully (exothermic).
    
  • Workup (The "Titanium Crash"):

    • Quench with 0.1 N NaOH (just enough to precipitate white

      
      ).
      
    • Filter the slurry through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate.

Purification of Polar Basic Heterocycles

Purifying azetidinyl-pyridines is notoriously difficult due to "streaking" on silica gel.

Data: Solvent Systems for Flash Chromatography

MethodMobile Phase CompositionAdditiveApplication
Standard Normal Phase DCM : MeOH (95:5 to 90:10)1%

or

General purpose. Additive prevents silica interaction.
High Polarity DCM : MeOH :

(90:9:1)
IntegratedFor highly polar/water-soluble products.
Reverse Phase (Recommended) Water : Acetonitrile0.1% Formic AcidBest for purity. Product elutes as formate salt.

Troubleshooting Guide (Self-Validating Systems)

Scenario 1: Low Conversion of Ketone.

  • Diagnosis: Iminium ion not forming due to steric bulk or insufficient acid.

  • Fix: Switch to Protocol B (Titanium). The Lewis acidity of Ti is superior to proton catalysis for sterics.

Scenario 2: Product stuck in Aqueous Layer.

  • Diagnosis: The pyridine + azetidine combo makes the molecule very hydrophilic.

  • Fix: Do not use simple DCM extraction. Use Chloroform/Isopropanol (3:1) for extraction. Alternatively, evaporate the aqueous phase and use a resin capture (SCX-2 column).

Scenario 3: Ring Opening.

  • Diagnosis: Appearance of chloro-amine byproducts (if using DCE/Heat).

  • Fix: Keep temperature < 40°C. Ensure acid concentration does not exceed 2.0 eq.

Visualization: Purification Workflow

Decision tree for isolating the product based on its physicochemical properties.

Purification Crude Crude Reaction Mixture SolubilityCheck Is Product Soluble in DCM? Crude->SolubilityCheck StandardWorkup DCM Extraction Wash w/ NaHCO3 SolubilityCheck->StandardWorkup Yes PolarWorkup CHCl3:IPA (3:1) Extraction Or SCX-2 Cartridge SolubilityCheck->PolarWorkup No Flash Flash Chromatography (DCM/MeOH + 1% NH4OH) StandardWorkup->Flash ReversePhase Prep-HPLC (C18) (H2O/ACN + Formic Acid) PolarWorkup->ReversePhase

Figure 2: Purification decision tree ensuring high recovery of polar azetidinyl-pyridine derivatives.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][9] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1–9.
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. (Discusses azetidine properties).
  • Dowdle, W. E., et al. "Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor." Journal of Medicinal Chemistry, 2017. (Context for azetidine scaffolds in JAK inhibitors).

Sources

Troubleshooting & Optimization

Preventing azetidine ring opening during acidic workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced azetidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges with the azetidine ring, particularly during acidic workup procedures. Due to its inherent ring strain (approximately 25.4 kcal/mol), the four-membered azetidine scaffold, while a valuable asset in drug design, is susceptible to degradation.[1] This document provides in-depth, field-tested insights and protocols to help you preserve the integrity of your molecules.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanisms and factors governing azetidine stability under acidic conditions.

Q1: What is the primary mechanism for azetidine ring opening in an acidic medium?

A1: The acid-catalyzed ring opening of an azetidine is primarily initiated by the protonation of the ring's nitrogen atom.[2] This protonation converts the nitrogen into a better leaving group, significantly increasing the ring strain and activating the ring's carbon atoms (particularly the α-carbons) toward nucleophilic attack. The subsequent attack by a nucleophile—which can be the solvent (e.g., water, methanol), a counter-ion (e.g., Cl⁻), or even an intramolecular functional group—leads to the cleavage of a carbon-nitrogen bond and the formation of a ring-opened product.[2][3][4]

Lewis acids can also initiate this process by coordinating to the nitrogen's lone pair of electrons, which similarly enhances the ring's electrophilicity without the need for protonation.[5]

Acid_Catalyzed_Ring_Opening cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine Ring ProtonatedAzetidine Protonated Azetidinium Ion (Activated Ring) Azetidine->ProtonatedAzetidine H⁺ (Acid) RingOpened Ring-Opened Product ProtonatedAzetidine->RingOpened SN2 Attack Nucleophile Nucleophile (Nu⁻) (e.g., H₂O, Cl⁻, Solvent)

Caption: Mechanism of acid-catalyzed azetidine ring opening.

Q2: What key factors influence the stability of an azetidine in acid?

A2: Several factors critically determine the rate of decomposition:

  • Acidity (pH): The rate of degradation is highly pH-dependent. More rapid decomposition occurs at lower pH values due to a higher concentration of the protonated, activated azetidinium species.[3]

  • Azetidine Nitrogen Basicity (pKa): The inherent basicity of the azetidine nitrogen is a crucial determinant of stability.[3] Electron-withdrawing groups attached to the nitrogen (e.g., sulfonyl, acyl) decrease its basicity. This lowers the concentration of the protonated species at a given pH, thereby enhancing stability against acid-mediated decomposition.[2][3]

  • Intramolecular Nucleophiles: The presence of a nearby functional group, such as a pendant amide, can lead to an intramolecular ring-opening decomposition pathway, which is often more efficient than intermolecular attack.[3][6]

  • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for ring-opening, accelerating decomposition.[5] Performing reactions and workups at lower temperatures (e.g., 0 °C) is a common and effective strategy.[5]

  • Choice of Acid: The nature of the acid and its counter-ion matters. Acids with highly nucleophilic counter-ions (e.g., HCl, HBr) can pose a greater risk than those with non-nucleophilic counter-ions (e.g., H₂SO₄, HClO₄), as the counter-ion itself can act as the ring-opening nucleophile.

Q3: How does the choice of N-protecting group affect stability during acidic workup?

A3: The N-protecting group is arguably the most critical handle a chemist has to control azetidine stability. Its electronic properties directly modulate the nitrogen's basicity.

Protecting GroupStability in AcidRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile. [5]Strong acids (TFA, HCl).[5]The very conditions used for its removal can destroy the ring. Requires careful optimization or alternative strategies.
Cbz (Carboxybenzyl)More stable than Boc. [5]Hydrogenolysis (H₂, Pd/C).[5]Excellent orthogonal protecting group if acidic conditions are required elsewhere in the synthesis.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable. [5]Harsh reductive conditions.[5]Strongly electron-withdrawing, significantly reduces nitrogen basicity, imparting high stability to acid.[2]
Benzhydryl (Bzh)Moderately stable. Hydrogenolysis, often under acidic conditions.[7]Offers a cleavable N-protecting group that can withstand some acidic conditions better than Boc.
Botc (tert-butoxythiocarbonyl)More acid-labile than Boc. [8]Mild acidic conditions.[8]Can be cleaved under conditions that might leave a Boc group intact, offering a different selectivity window.[8]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems encountered during experimental work.

Issue 1: My product is decomposing during a standard aqueous acid (e.g., 1M HCl) wash.

Symptoms:

  • Reduced isolated yield of the desired azetidine-containing product.

  • Appearance of new, more polar spots on TLC after acidic workup.

  • LC-MS analysis shows a new mass corresponding to (M + H₂O) or (M + HCl).

Root Cause: Protonation of the azetidine nitrogen by the strong acid is activating the ring, which is then opened by water or the chloride ion.[2]

Solutions:

  • Avoid Strong Aqueous Acids: The most direct solution is to replace the acidic wash with a neutral or basic one.

    • Protocol: During workup, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[9] This neutralizes any residual acid from the reaction and avoids creating a low pH environment.

  • Lower the Temperature: If an acidic wash is unavoidable (e.g., to remove basic impurities), perform the entire extraction process at 0 °C in an ice bath. This will significantly slow the rate of the ring-opening decomposition.

  • Use a Weaker Acid: Instead of 1M HCl, consider washing with a milder acidic solution, such as saturated ammonium chloride (NH₄Cl) or a dilute (e.g., 5%) citric acid solution. Monitor the stability of your compound under these conditions on a small scale first.

Issue 2: I need to remove a Boc group from my molecule, but the azetidine ring opens when I use TFA/DCM.

Symptoms:

  • Complete or partial loss of the desired product upon treatment with trifluoroacetic acid (TFA).

  • Formation of a complex mixture of products observed by LC-MS.

Root Cause: The strong acidic conditions required for Boc deprotection are simultaneously promoting the decomposition of the sensitive azetidine ring.

Solutions:

  • Optimize Deprotection Conditions:

    • Reduce Temperature: Perform the deprotection at 0 °C.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or rapid LC-MS analysis (e.g., every 5-10 minutes). As soon as the starting material is consumed, immediately quench the reaction by pouring it into a cold, rapidly stirred solution of saturated NaHCO₃.

    • Use Milder Acidic Reagents: Investigate alternatives to neat TFA. For example, 4M HCl in dioxane is often effective for Boc removal and can sometimes be better tolerated. Another option is using gaseous HCl in an organic solvent.

  • Change the Protecting Group Strategy: If the above optimizations fail, the most robust solution is to reconsider the protecting group strategy in your synthesis.

    • Orthogonal Protection: Use a protecting group for the azetidine nitrogen that is stable to strong acid, such as a tosyl (Ts) or carboxybenzyl (Cbz) group.[5] This allows for the selective removal of the Boc group without affecting the azetidine.

Issue 3: My compound appears stable in solution, but I see decomposition after purification by silica gel chromatography.

Symptoms:

  • Fractions from the column show impurities not present in the crude material.

  • Significant material loss on the column.

Root Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds.[10]

Solutions:

  • Neutralize the Silica and Eluent:

    • Protocol: Before running the column, wash your eluent with a small amount of a non-nucleophilic base. A common practice is to use an eluent system containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[10]

    • Alternatively, use commercially available neutralized silica gel or prepare it by slurrying standard silica gel in a solvent containing ~1% Et₃N and then removing the solvent under reduced pressure.

  • Use an Alternative Stationary Phase: Consider using a different stationary phase for purification, such as alumina (which is available in neutral or basic grades) or C18 reverse-phase silica if your compound is sufficiently non-polar.

Caption: Decision workflow for selecting an appropriate workup strategy.

Key Experimental Protocols

Protocol 1: General Procedure for a Mild Basic Workup

This protocol is recommended as the default for reactions involving azetidine-containing compounds where acidic reagents are not used in the final step.

  • Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume that is 5-10 times the initial reaction volume.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake gently. Vent the funnel frequently to release any gas that may form.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Optimized Boc-Deprotection with In-Situ Quench

This protocol is designed to minimize the exposure of the sensitive azetidine ring to strong acid during Boc group removal.

  • Preparation: Dissolve the N-Boc-azetidine substrate in a minimal amount of anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice-water bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress very closely by TLC or LC-MS. Take an aliquot every 5-10 minutes. The goal is to stop the reaction immediately upon consumption of the starting material.

  • Quenching: As soon as the reaction is complete, pour the reaction mixture directly into a separate, vigorously stirred, ice-cold beaker containing a biphasic mixture of saturated aqueous NaHCO₃ solution and ethyl acetate (a 10-fold volume excess of each relative to the reaction volume).

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer one more time with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. [Link]

  • Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. (2012). Asian Publication Corporation. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). Journal of the American Chemical Society. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • 1.2 Azetidinones (~-Lactams). eGyanKosh. [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • Intramolecular Ring-opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Azetidine Synthesis. Wiley Online Library. [Link]

  • A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. [Link]

  • About Workup. University of Rochester Chemistry Department. [Link]

  • US4870189A - Process for synthesis of azetidine and novel intermediates therefor.

Sources

Technical Support Center: Optimization of Palladium Catalysts for Dichloropyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and Optimization of Pd-Catalyzed Cross-Couplings on Dichloropyridines

Core Technical Brief: The Dichloropyridine Challenge

Dichloropyridines present a unique dichotomy in medicinal chemistry. While they are versatile scaffolds, they suffer from two distinct catalytic pathologies: catalyst poisoning and ambiguous regioselectivity .

  • The Poisoning Problem: The pyridine nitrogen is a potent

    
    -donor. It competitively binds to the electrophilic Palladium(II) center, displacing labile ligands and forming inactive off-cycle resting states (Pd-pyridyl complexes). This shuts down the catalytic turnover, often observed as "stalled" reactions despite unconsumed starting material.
    
  • The Selectivity Problem: In 2,4-dichloropyridine, the C4 position is electronically activated (para to nitrogen) and generally undergoes oxidative addition faster. However, the C2 position (ortho to nitrogen) is sterically sensitive and capable of chelation assistance. Controlling this preference requires precise ligand engineering.

Module 1: Troubleshooting Low Conversion

Symptom: The reaction initiates but stalls at 20-40% conversion. Adding more catalyst does not restart the reaction.

Root Cause Analysis: Catalyst Deactivation Pathways

The most common failure mode is the formation of stable bis-pyridine Pd(II) complexes. Standard ligands like PPh


 are often too labile to prevent this sequestration.
Solution Strategy: The "Bulky Shield" Approach

To maintain an active catalytic cycle, you must use ligands that are sterically bulky enough to prevent the substrate's nitrogen atom from coordinating to the metal center.

Recommended Ligand Classes:

  • Buchwald Dialkylbiaryl Phosphines:

    • XPhos / SPhos: Excellent for general coupling; the lower ring provides steric bulk.

    • BrettPhos: Specifically designed for aminations; prevents formation of Pd-amine resting states.

  • N-Heterocyclic Carbenes (NHCs):

    • IPr / SIPr: These form extremely strong bonds with Pd, preventing ligand dissociation and subsequent pyridine coordination.

Visualizing the Inhibition Pathway

The diagram below illustrates how pyridine substrates divert the active catalyst into a "dead" state and how bulky ligands prevent this.

CatalystInhibition cluster_active Active Catalytic Cycle cluster_dead Inhibition Pathway Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation OxAdd->TransMet + R-B(OH)2 / Base DeadState [L-Pd(II)-(Pyridine)2] Inactive Complex OxAdd->DeadState + Pyridine Substrate (N-coordination) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 DeadState->OxAdd Reversible only with Bulky Ligands caption Fig 1. Mechanism of catalyst poisoning by pyridine substrates. Bulky ligands block the red path.

[1]

Module 2: Mastering Regioselectivity (C2 vs. C4)

Symptom: You target the C2 position but obtain a mixture favoring C4, or vice versa.

The Electronic Baseline

In 2,4-dichloropyridine, the C4-chloride is significantly more reactive toward oxidative addition due to the inductive withdrawal of the nitrogen and the resonance stabilization of the Meisenheimer-like transition state (para-position).

Scenario A: Targeting C4 (The "Downhill" Path)
  • Strategy: Enhance the innate electronic preference.

  • Best Ligands: IPr (NHC) or Pd-PEPPSI-IPr .[1] These ligands accelerate oxidative addition at the most electron-deficient site (C4).

  • Alternative: Ligand-Free "Jeffery" Conditions . Using Pd(OAc)

    
     with TBAB (tetra-n-butylammonium bromide) generates Pd nanoparticles that are highly C4-selective (>99:1).
    
Scenario B: Targeting C2 (The "Uphill" Path)
  • Strategy: Override electronics with chelation or steric steering.

  • Best Ligands: Xantphos or dppf .[2] These wide-bite-angle bidentate ligands can favor the C2 position, particularly in amination reactions, potentially due to a transient coordination with the pyridine nitrogen that directs the Pd to the ortho C-Cl bond.

  • Note: C2-selective Suzuki coupling is notoriously difficult on 2,4-dichloropyridine without blocking groups. Consider installing the C4 substituent first, or using a C4-protected substrate (e.g., 4-methoxy-2-chloropyridine) if possible.

Decision Tree: Selectivity Optimization

RegioSelectivity Start Substrate: 2,4-Dichloropyridine Target Which position is your target? Start->Target C4 Target: C4 (Para) Target->C4 C2 Target: C2 (Ortho) Target->C2 MethodC4_1 Method A: NHC Ligands (Pd-PEPPSI-IPr) High Turnover C4->MethodC4_1 MethodC4_2 Method B: Ligand-Free (Pd(OAc)2 + TBAB) Max Selectivity (>99:1) C4->MethodC4_2 MethodC2_1 Amination (C-N): Use Xantphos or BINAP (Chelation Control) C2->MethodC2_1 MethodC2_2 Suzuki (C-C): Difficult Direct Route. Consider C4-blocking group. C2->MethodC2_2 caption Fig 2. Decision tree for ligand selection based on regioselectivity targets.

Experimental Protocols & Data

Data Summary: Ligand Effects on Regioselectivity

Substrate: 2,4-Dichloropyridine + Phenylboronic acid (1.1 equiv)

Ligand SystemPd SourceSolvent/BaseMajor ProductSelectivity (C4:C2)Yield
PPh

Pd(PPh

)

Toluene / Na

CO

C44:165%
IPr (NHC) Pd-PEPPSI-IPrDioxane / K

CO

C4 10:1 92%
Ligand-Free Pd(OAc)

/ TBAB
H

O (Jeffery)
C4 >99:1 88%
Xantphos Pd

(dba)

Toluene / Cs

CO

Mixed1:245%

(Note: Xantphos is more effective for C2-selectivity in Buchwald-Hartwig aminations than in Suzuki couplings).

Protocol A: High-Selectivity C4-Suzuki Coupling (Ligand-Free)

Best for: Maximizing C4 regioselectivity without expensive ligands.

  • Setup: Charge a reaction vial with 2,4-dichloropyridine (1.0 mmol), Arylboronic acid (1.1 mmol), and TBAB (1.0 mmol).

  • Catalyst: Add Pd(OAc)

    
     (2 mol%, 4.5 mg).
    
  • Base/Solvent: Add Na

    
    CO
    
    
    
    (2.0 mmol) and degassed water (3 mL). Note: Organic co-solvents can be added if solubility is critical, but pure water enhances the hydrophobic effect.
  • Reaction: Heat to 100 °C for 12 hours under Argon.

  • Workup: Extract with EtOAc. The catalyst residue (Pd black) will remain in the aqueous phase or filter out.

Protocol B: C2-Selective Buchwald-Hartwig Amination

Best for: Installing amines at the ortho position.

  • Setup: In a glovebox or under strict Schlenk conditions, combine 2,4-dichloropyridine (1.0 mmol), Amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Catalyst System: Add Pd

    
    (dba)
    
    
    
    (2 mol%) and Xantphos (4 mol%).
  • Solvent: Add anhydrous Toluene (4 mL).

  • Reaction: Heat to 100 °C.

  • Troubleshooting: If C4 amination is observed, lower the temperature to 80 °C and ensure Xantphos is high quality (not oxidized).

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately and yields are low. Is the catalyst decomposing? A: "Palladium black" formation indicates the collapse of the active catalytic species into inactive metal clusters. This usually happens because the ligand is not stabilizing the Pd(0) species effectively.

  • Fix: Increase the Ligand:Pd ratio (e.g., from 1:1 to 2:1 for bulky phosphines).

  • Fix: Switch to a precatalyst like XPhos Pd G4 , which releases the active species slowly and prevents early aggregation.

Q: I am seeing significant "protodeboronation" (Ar-B(OH)




Ar-H). How do I stop this?
A: This is a common side reaction with electron-rich boronic acids or heteroaryl boronic acids.
  • Fix: Switch the base from carbonate (Na

    
    CO
    
    
    
    ) to a milder phosphate (K
    
    
    PO
    
    
    ) or fluoride (KF).
  • Fix: Use anhydrous conditions (Dioxane/DMF) instead of aqueous mixtures. Water accelerates protodeboronation.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for dichloropyridines. It often improves the yield by reaching the activation energy required for the sluggish oxidative addition step faster than thermal heating, reducing the time window for catalyst deactivation.

References

  • BenchChem Technical Support. (2025).[3][4][5] Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022).[6] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. Retrieved from

  • Lutz, M. R., & Neufeldt, S. R. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 14(9), 7127-7135.[7] Retrieved from

  • MilliporeSigma. (2025). Cross-Coupling Reaction Manual: Desk Reference & Troubleshooting. Retrieved from

  • Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. Retrieved from

Sources

Technical Support Center: Purification of 2-(Azetidin-3-yl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 2-(Azetidin-3-yl)-3,5-dichloropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to regioisomeric purity. Here, we address common issues in a direct question-and-answer format, providing not just protocols but the underlying scientific rationale to empower you to troubleshoot effectively.

The Challenge: Regioisomer Formation

The synthesis of 2-(Azetidin-3-yl)-3,5-dichloropyridine, typically involving a nucleophilic aromatic substitution (SNAr) or a coupling reaction, can inadvertently lead to the formation of undesired regioisomers. The primary synthetic challenge is controlling the position of the azetidinyl substituent on the dichloropyridine ring. While the 2-position is the target, side reactions can lead to substitution at other positions, most commonly the 4-position, yielding 4-(Azetidin-3-yl)-3,5-dichloropyridine. These isomers often exhibit very similar physicochemical properties, making their separation a significant purification hurdle.

Part 1: Identification and Characterization of Regioisomers

Before any purification attempt, it is critical to confirm the presence and identity of the regioisomers in your crude material.

Q1: How can I confirm that my crude product is a mixture of regioisomers?

A1: A multi-pronged analytical approach is essential for unambiguous identification. Relying on a single technique is often insufficient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is your most powerful tool.

    • ¹H NMR: Compare the aromatic region of your crude product's spectrum with the expected spectrum of the pure 2-substituted product. Regioisomers will exhibit distinct splitting patterns and chemical shifts for the pyridine ring protons. For the desired 2-(Azetidin-3-yl)-3,5-dichloropyridine, you should observe two doublets. The presence of additional signals, such as a singlet for the 4-substituted isomer, is a clear indication of a mixture.[1] The distribution of electron density in the pyridine ring differs significantly between isomers, leading to characteristic shifts.[1]

    • 2D NMR (HMBC, NOESY): For definitive proof, 2D NMR is invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons on the azetidine ring and the carbons of the pyridine ring, confirming the connectivity.[2] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space correlations, which can help distinguish isomers based on the proximity of the azetidine protons to the different pyridine protons.[1][2]

  • Chromatography-Mass Spectrometry (MS):

    • GC-MS: If your compounds are thermally stable and volatile, GC-MS can be an excellent method for separating and identifying isomers, which will have identical mass spectra but different retention times.[1][3]

    • LC-MS: This is a universally applicable technique. Developing a good HPLC method (as discussed below) coupled with a mass spectrometer will allow you to see peaks for each isomer (with the same mass) at different retention times. A novel approach using partially isotopically labeled substrates can even allow for direct regioisomer identification without chromatographic separation.[4]

Part 2: Troubleshooting and Purification Strategies (FAQs)

This section addresses the most common purification challenges and provides detailed solutions.

Q2: My standard silica gel flash chromatography isn't separating the regioisomers. What's wrong and what should I try next?

A2: This is a very common issue. Regioisomers of pyridine derivatives often have very similar polarities, leading to poor separation on standard silica gel.

The Causality: Silica gel separates compounds primarily based on differences in polarity. If the overall polarity of your target molecule and its regioisomer are nearly identical, they will co-elute.

Troubleshooting Steps:

  • Optimize Normal-Phase Chromatography:

    • Use a Shallow Gradient: A very slow, shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve resolution.

    • Add a Modifier: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase can deactivate acidic sites on the silica gel and improve peak shape for basic compounds like pyridines.

    • Try a Different Stationary Phase: Consider using alumina (basic or neutral) or a diol-bonded silica phase, which can offer different selectivity compared to standard silica.

  • Switch to Reverse-Phase Chromatography:

    • Principle: Reverse-phase chromatography separates compounds based on hydrophobicity. Small differences in structure that may not affect polarity can alter hydrophobicity enough to achieve separation.

    • Method: Use a C18 column with a mobile phase of water and an organic solvent like acetonitrile or methanol. Adding a modifier like formic acid or trifluoroacetic acid (TFA) is often necessary to ensure good peak shape by protonating the basic nitrogen. High-performance liquid chromatography (HPLC) is often required for this level of separation.[5]

Q3: I need a scalable purification method and want to avoid chromatography. Is crystallization a viable option?

A3: Absolutely. Fractional crystallization is an excellent and highly scalable technique for separating isomers, provided you can find a suitable solvent system where the solubilities of the regioisomers are sufficiently different.

The Strategy: The goal is to find a solvent in which your desired isomer is sparingly soluble at a low temperature but readily soluble at a higher temperature, while the undesired isomer remains in solution (or vice-versa).

  • How to Proceed:

    • Solvent Screening: Test a wide range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, hexane/heptane, and mixtures thereof).

    • Temperature Cycling: Dissolve a small amount of the isomeric mixture in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, then in an ice bath or refrigerator.

    • Analyze the Result: Collect any crystals that form and analyze the purity of both the crystalline material and the remaining mother liquor by HPLC or NMR. Success is when one fraction is significantly enriched in the desired isomer. Often, multiple recrystallization steps are needed to achieve high purity.[6][7]

Q4: Can I use the basicity of the azetidine nitrogen to my advantage?

A4: Yes, this is an advanced and often highly effective strategy. Exploiting the chemical properties of your molecule can lead to elegant purification solutions.

The Strategy: Separation via Salt Formation

The pKa of the azetidine nitrogen provides a chemical handle for separation. By reacting the isomeric mixture with an acid, you form diastereomeric salts (if a chiral acid is used) or salts with different crystal lattice energies and solubilities.

  • Protocol:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

    • Add a solution of an acid (e.g., HCl in isopropanol, or a solution of a solid acid like tartaric acid) dropwise.

    • Often, one regioisomeric salt will preferentially precipitate due to lower solubility or a more stable crystal lattice.

    • Filter the solid salt and analyze its purity. The free base can be recovered by neutralizing the salt with a base (e.g., NaHCO₃ solution) and extracting it into an organic solvent. A patent for a similar dichloropyridine separation specifically mentions separating isomers by precipitating the hydrochloride salt.[7]

Part 3: Data Presentation and Workflow Visualization

Comparison of Purification Methodologies
Method Typical Purity Achieved Scalability Key Advantages Key Disadvantages
Normal-Phase Flash Chromatography Moderate to High (>95%)Low to Medium (mg to ~100g)Rapid method development; well-understood.Often fails for close-running isomers; solvent-intensive.
Preparative HPLC (Reverse-Phase) Very High (>99%)[8]Low (mg to g)Excellent resolving power for difficult separations.[5][9]Expensive; requires specialized equipment; low throughput.
Fractional Crystallization High to Very High (>98.5%)[6]High (g to kg)Highly scalable and cost-effective for large quantities.[7]Requires extensive solvent screening; yield can be lost in mother liquor.
Separation via Salt Formation High to Very High (>99%)High (g to kg)Can be highly selective; scalable.Requires an additional chemical step (salt formation and breaking).
Visual Workflows (Graphviz)

Purification_Decision_Tree start Crude Isomeric Mixture check_purity Analyze by HPLC/NMR Is Separation > 10% on TLC? start->check_purity flash_chrom Attempt Optimized Flash Chromatography check_purity->flash_chrom Yes crystallization Attempt Fractional Crystallization check_purity->crystallization No analyze_flash Analyze Fractions Is Purity > 98%? flash_chrom->analyze_flash analyze_flash->crystallization No success Pure Product analyze_flash->success Yes analyze_cryst Analyze Crystals & Mother Liquor Is Enrichment Observed? crystallization->analyze_cryst salt_formation Attempt Separation via Salt Formation analyze_cryst->salt_formation No analyze_cryst->success Yes, after re-x analyze_salt Analyze Precipitate Is Enrichment Observed? salt_formation->analyze_salt prep_hplc Use Preparative HPLC analyze_salt->prep_hplc No analyze_salt->success Yes, after free-basing prep_hplc->success fail Re-evaluate Strategy

Caption: Decision tree for selecting a purification strategy.

Fractional_Crystallization_Workflow cluster_screening Solvent Screening cluster_scaleup Scale-Up Protocol screen1 Dissolve crude in minimal hot solvent screen2 Cool slowly to RT, then cool in ice bath screen1->screen2 screen3 Analyze solid and mother liquor by HPLC screen2->screen3 find_solvent Find Optimal Solvent (Enrichment > 5:1) screen3->find_solvent scale1 Dissolve crude in optimal solvent at reflux scale2 Slowly cool to RT (insulate flask) scale1->scale2 scale3 Further cool to 0-4 °C for several hours scale2->scale3 scale4 Filter crystals, wash with cold solvent scale3->scale4 scale5 Dry purified crystals scale4->scale5 pure_product Pure Crystalline Product scale5->pure_product start Isomeric Mixture start->screen1 find_solvent->screen1 No, try new solvent find_solvent->scale1 Yes

Caption: Workflow for fractional crystallization.

References

  • Sakamoto, H., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry. Available at: [Link]

  • Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Available at: [Link]

  • Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR - Supporting Information. The Journal of Organic Chemistry. Available at: [Link]

  • Gisbert-Quilis, P., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie International Edition. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography Applications. Available at: [Link]

  • St. John-Henry, P. C., et al. (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Journal of the American Chemical Society. Available at: [Link]

  • Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH‐zone‐refining counter‐current chromatography. Journal of Separation Science. Available at: [Link]

  • Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Reddit r/OrganicChemistry. (2024). How to separate these regioisomers?. Reddit. Available at: [Link]

  • Koeleman, H. A. M., & Strijtveen, B. (1994). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. Google Patents.
  • Crystallography online. (n.d.). Guide for crystallization. Available at: [Link]

Sources

Stability of 2-(Azetidin-3-yl)-3,5-dichloropyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(azetidin-3-yl)-3,5-dichloropyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under basic conditions. Our goal is to explain the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the chemical behavior of 2-(azetidin-3-yl)-3,5-dichloropyridine in the presence of bases.

Q1: What are the primary stability concerns for 2-(azetidin-3-yl)-3,5-dichloropyridine under basic conditions?

The stability of this molecule is governed by the interplay between its two key structural motifs: the strained azetidine ring and the electron-deficient 3,5-dichloropyridine ring. Under basic conditions, there are two principal areas of concern:

  • Azetidine Ring Integrity: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it kinetically labile and susceptible to ring-opening reactions.[1][2] While often triggered by acids, strong nucleophilic bases or elevated temperatures can also promote cleavage.

  • Reactivity of the Pyridine Ring: The pyridine ring has an acidic proton at the C4 position, flanked by two electron-withdrawing chlorine atoms. This position can be deprotonated by strong, non-nucleophilic bases, leading to unintended side reactions.[3][4]

The diagram below illustrates the key reactive sites under different basic conditions.

cluster_main 2-(Azetidin-3-yl)-3,5-dichloropyridine cluster_conditions Basic Conditions cluster_outcomes Potential Pathways Compound Molecule Nucleophilic_Base Nucleophilic Base (e.g., NaOH, RO⁻) Strong_Base Strong, Non-nucleophilic Base (e.g., LDA, LTMP) Ring_Opening Azetidine Ring-Opening (Potential Decomposition) Nucleophilic_Base->Ring_Opening Attacks azetidine carbons Deprotonation C4 Deprotonation (Side Reaction) Strong_Base->Deprotonation Abstracts C4 proton

Caption: Key reactivity pathways under basic conditions.

Q2: How likely is the azetidine ring to open under basic conditions?

While azetidine ring-opening is more commonly associated with acidic conditions which protonate the nitrogen and increase ring strain, basic conditions are not entirely benign.[2][5] The likelihood depends on three factors:

  • Nucleophilicity and Strength of the Base: Strong nucleophiles can directly attack the electrophilic carbon atoms of the azetidine ring, leading to cleavage.[2] Common inorganic bases like K₂CO₃ or NaHCO₃ at room temperature are generally safe. However, stronger nucleophilic bases like alkoxides or hydroxide at elevated temperatures increase the risk.

  • Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier for ring-opening.[2] Reactions should be run at the lowest effective temperature.

  • N-Substituent: If the azetidine nitrogen is unsubstituted (N-H), a strong base can deprotonate it. While this doesn't directly cause ring-opening, the resulting anion may have different stability or reactivity. An N-sulfonyl group, while stabilizing in some contexts, is strongly electron-withdrawing and can make the ring carbons more susceptible to nucleophilic attack.[2]

Q3: How stable are the chlorine atoms on the pyridine ring to nucleophilic substitution?

The chlorine atoms at the C3 and C5 positions are remarkably stable towards Nucleophilic Aromatic Substitution (SNAr). In the pyridine ring, nucleophilic attack is most favorable at the ortho (C2, C6) and para (C4) positions, which are electronically activated by the ring nitrogen.[3][6] The C3 and C5 positions are meta to the nitrogen and are considered "resonance-disabled," resulting in significantly lower reactivity towards nucleophiles under standard SNAr conditions.[3][6]

Displacement of these chlorine atoms would require harsh conditions (e.g., very high temperatures, strong pressure, or specific catalysts), which are typically not employed in standard synthetic transformations.

Q4: What is the most likely side reaction when using very strong bases like LDA or n-BuLi?

The most probable side reaction with strong, non-nucleophilic bases is the deprotonation of the pyridine ring at the C4 position.[3] The protons at C4 and C6 are the most acidic on the pyridine ring, with the C4 proton being particularly activated by the two flanking chloro-substituents. Deprotonation at this site generates a potent nucleophilic intermediate that can be trapped by electrophiles or participate in other undesired reactions.[3][4]

This pathway is a well-documented strategy for the functionalization of 3,5-dichloropyridine itself and should be a primary consideration when designing experiments with this scaffold.[3]

Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving common issues encountered during experimentation.

Start Experiment Fails: Low Yield or Unexpected Products Check_Base What type of base was used? Start->Check_Base Strong_Base Strong, Non-nucleophilic (LDA, n-BuLi, LTMP) Check_Base->Strong_Base Strong Nucleophilic_Base Nucleophilic / Moderate (NaOH, K2CO3, DBU, Et3N) Check_Base->Nucleophilic_Base Nucleophilic Check_Temp Was the reaction heated? Check_TLC What does LCMS/TLC analysis show? Check_Temp->Check_TLC Yes Check_Temp->Check_TLC No Outcome_Decomposition Probable Issue: Azetidine decomposition. Solution: Lower reaction temperature. Use a milder, less nucleophilic base. Reduce reaction time. Check_TLC->Outcome_Decomposition Multiple lower MW peaks (Decomposition) Outcome_Complex Complex Mixture / Starting Material. Solution: Re-evaluate stoichiometry. Check base quality. Consider a different solvent or a milder base. Check_TLC->Outcome_Complex Mainly starting material or complex mixture Outcome_Deprotonation Probable Issue: C4 Deprotonation. Solution: Protect C4 if possible or use alternative, less basic conditions. Strong_Base->Outcome_Deprotonation Nucleophilic_Base->Check_Temp

Sources

Technical Support Center: Troubleshooting Pyridine Chlorination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Chlorinating pyridine rings is notoriously challenging due to the electron-deficient nature of the heterocycle, which inherently resists electrophilic aromatic substitution. While reagents like phosphorus oxychloride (


) and 

-chlorosuccinimide (NCS) are standard, researchers frequently encounter stalled conversions, poor regioselectivity, and extensive tar formation during their campaigns.

This guide provides mechanistic insights, diagnostic workflows, and validated protocols to optimize your halogenation reactions.

Diagnostic Workflow for Low Conversion

Troubleshooting Start Pyridine Chlorination Low Yield / Conversion Issue1 Poor Regioselectivity (Mixture of Isomers) Start->Issue1 Issue2 Incomplete Reaction & Tar Formation Start->Issue2 Issue3 Substrate Unreactive Start->Issue3 Sol1 Add Et3N (1 eq) to promote elimination Issue1->Sol1 N-oxide substrates Sol2 Use Equimolar POCl3 in sealed reactor (140°C) Issue2->Sol2 Hydroxypyridines Sol3 Convert to N-oxide or use NCS catalyst Issue3->Sol3 Electron-deficient rings

Diagnostic workflow for resolving common pyridine chlorination bottlenecks.

Frequently Asked Questions (FAQs)

Q1: My chlorination of pyridine -oxide with stalls at 60% conversion and yields a 7:3 mixture of 2-chloro and 4-chloro isomers. How can I drive this to completion and improve regioselectivity?

Causality & Solution: The reaction of pyridine


-oxide with 

proceeds via an addition-elimination mechanism. The

-oxide oxygen coordinates to the phosphorus atom, forming an

-phosphonium intermediate that activates the adjacent carbon atoms (C-2 and C-4) to chloride ion attack 1. Without an external base, the elimination of the phosphorus moiety and the hydrogen atom is slow and unselective, leading to incomplete conversion and isomer mixtures 1.

By adding a stoichiometric amount of triethylamine (


), you actively promote the elimination of hydrogen at C-2. This mechanistic intervention shifts the pathway entirely toward 2-chloropyridine, boosting yields to ~90% with >99.2% regioselectivity 1.

Mechanism Noxide Pyridine N-oxide Complex O-Phosphonium Intermediate Noxide->Complex Coordination POCl3 POCl3 POCl3->Complex Product 2-Chloropyridine (>99% Selectivity) Complex->Product Chloride attack Base Et3N (Base) Base->Product Promotes elimination

Mechanistic pathway of pyridine N-oxide activation and regiospecific chlorination.

Q2: I am chlorinating 2,5-dihydroxypyridine using a large excess of as the solvent. The reaction is sluggish, and I lose most of my product to tar formation during the aqueous quench. What is going wrong?

Causality & Solution: Using a large excess of


 (e.g., 5 to 15 equivalents) at high reflux temperatures (>100 °C) induces thermal condensation side-reactions between the chlorinated products and unreacted starting materials, forming intractable tars 2. Furthermore, quenching massive amounts of unreacted 

in water is highly exothermic; this heat hydrolyzes the newly formed C-Cl bonds back to hydroxyls, drastically lowering your isolated yield 2.

Optimization: Transition to a solvent-free, equimolar protocol. By using exactly one equivalent of


 per hydroxyl group in a sealed reactor heated to 140–160 °C, you force the conversion without leaving excess reagent 3. 2-Hydroxypyridines act as their own base in this context, eliminating the need for exogenous amines and vastly simplifying the workup 3.
Q3: Why does -chlorosuccinimide (NCS) fail to chlorinate my unsubstituted pyridine, even at elevated temperatures?

Causality & Solution: NCS is a mild, metal-free electrophilic chlorinating agent that provides


 under moderate conditions 4. Because pyridine is highly electron-deficient (due to the electronegative nitrogen pulling electron density away from the ring), the activation energy for direct electrophilic aromatic substitution is prohibitively high 4.

To use NCS effectively, you must first convert the pyridine to a pyridine


-oxide. The 

bond donates electron density back into the ring via resonance, significantly enhancing the nucleophilicity of the ring carbons and enabling regioselective C-3 chlorination under metal-free conditions 4.

Quantitative Data Summary

The choice of chlorinating agent and base drastically alters the reaction profile. Table 1 summarizes the performance of various reagents for the deoxygenative chlorination of pyridine


-oxide.

Table 1: Effect of Reagents and Bases on Pyridine


-Oxide Chlorination 
Chlorinating AgentAdditive / BaseYield (%)Regioselectivity (2-Chloro : 4-Chloro)Primary Issue / Observation

(Excess)
None~70%70 : 30Difficult separation of isomers 1.

(1.2 eq)
Triethylamine (1.2 eq)90%> 99 : 1High purity; no chromatography needed 1.

Triethylamine< 40%LowDisappointingly low conversion 1.

-Toluenesulfonyl Chloride
TriethylamineModerateModerateHigh cost and waste disposal issues 1.

(Equimolar)*
None (Sealed Reactor)> 85%N/A (Hydroxypyridine substrate)Prevents tarring; ideal for large scale 3.

*Data applies to 2-hydroxypyridine substrates where the substrate acts as its own base.

Validated Experimental Protocols

Protocol A: Regiospecific Chlorination of Pyridine -Oxide

Objective: Achieve >99% selectivity for 2-chloropyridine using stoichiometric base.

Materials:

  • Pyridine

    
    -oxide (60 mmol)
    
  • Phosphorus oxychloride (

    
    , 72 mmol, 1.2 eq)
    
  • Triethylamine (

    
    , 72 mmol, 1.2 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • System Setup: Purge a dry round-bottom flask with nitrogen. Add pyridine

    
    -oxide (5.7 g, 60 mmol) and triethylamine (72 mmol) to 50 mL of anhydrous DCM 1.
    
  • Temperature Control: Cool the stirred solution to 10 °C using an ice-water bath. Causality: Cooling prevents the highly exothermic initial coordination from causing localized boiling, which degrades the

    
    -oxide before activation can occur.
    
  • Reagent Addition: Dissolve

    
     (72 mmol) in 32 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes 1.
    
  • Reaction Maturation: Remove the ice bath and heat the mixture to reflux.

  • Validation Checkpoint: Monitor by GC-MS or TLC. The reaction is self-validating when the

    
    -oxide peak completely disappears (typically 2-4 hours). The solution will darken but should remain fluid without forming thick tar.
    
  • Workup: Concentrate the mixture in vacuo to remove DCM. Treat the residue with fresh DCM and wash with saturated aqueous

    
     to neutralize triethylamine hydrochloride salts. Dry the organic layer over 
    
    
    
    and evaporate to yield pure 2-chloropyridine 1.
Protocol B: Solvent-Free Chlorination of 2-Hydroxypyridines

Objective: Eliminate tar formation and maximize yield for large-scale conversions.

Materials:

  • 2-Hydroxypyridine derivative (e.g., 0.3 mol scale)

  • Phosphorus oxychloride (

    
    , exactly 1.0 eq per -OH group)
    

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure reactor (autoclave), combine the 2-hydroxypyridine derivative and exactly 1.0 molar equivalent of

    
    3. Causality: Omitting excess 
    
    
    
    prevents the formation of highly reactive, tar-forming intermediates at elevated temperatures 3.
  • Sealing and Heating: Seal the reactor to prevent the escape of volatile intermediates. Heat the mixture to 140 °C 3.

  • Validation Checkpoint: Maintain heating for 2 hours. The internal pressure will rise as the reaction proceeds. (Ensure the reactor is rated for at least 10 bar).

  • Quenching: Cool the reactor to room temperature before carefully venting. Slowly pour the crude semi-solid mixture into crushed ice with vigorous stirring 32.

  • Isolation: Because there is no massive excess of

    
     to undergo violent hydrolysis, the product will precipitate cleanly as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain the chlorinated product in >85% yield 3.
    

References

  • Jung, J.-C., Jung, Y.-J., & Park, O.-S. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications.[Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.[Link]

  • Scribd. (n.d.). CL Imp Ques | Theoretical Elucidation of C-3 Chlorination of Pyridine N-Oxides Using N-Chlorosuccinimide. Scribd.[Link]

  • Marinak, M. J., & Simaonso, J. L. (1985). Method for production of 2-chloropyridine and 2,6-dichloropyridine.

Sources

Technical Support Center: Purification Strategies for Polar Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines—highly strained, four-membered nitrogen heterocycles—are increasingly utilized in drug development to modulate physicochemical properties, such as lowering lipophilicity and improving metabolic stability. However, their inherent structural features present significant downstream purification bottlenecks. The combination of high polarity, strong basicity, and angular ring strain makes them prone to irreversible silica adsorption, poor retention on standard reverse-phase columns, and acid-catalyzed degradation.

This Technical Support Center provides researchers and drug development professionals with mechanistic troubleshooting guides, visualized workflows, and self-validating experimental protocols to successfully isolate and purify polar azetidine intermediates.

Troubleshooting Guide & FAQs

Q1: My polar azetidine intermediate streaks severely on standard normal-phase silica gel, resulting in poor recovery and co-elution with impurities. How can I resolve this?

  • Causality: The secondary or tertiary nitrogen of the azetidine ring is highly basic. During normal-phase chromatography, these basic amines undergo strong, secondary ion-exchange interactions with the acidic silanol groups (pKa ~ 4.5–5.5) on the surface of standard silica gel. This leads to severe peak tailing and irreversible adsorption.

  • Solution:

    • Mobile Phase Modifiers: Introduce a volatile basic modifier (e.g., 0.1%–1% Triethylamine or NH₄OH) to the mobile phase. The modifier competitively binds to the acidic silanols, passivating the stationary phase and allowing the azetidine to elute as a sharp peak.

    • Alternative Stationary Phases: Utilize amine-functionalized silica (e.g., propyl amine bonded silica). The bonded amine groups create a "base shield" that minimizes unfavorable compound-silica interactions without the need for mobile phase additives[1].

Q2: I observe significant decomposition of my azetidine compound during reverse-phase HPLC (RP-HPLC) purification. What is the mechanism of this degradation, and how can I prevent it?

  • Causality: Azetidines possess high angular ring strain (~26 kcal/mol). When exposed to acidic mobile phases commonly used in RP-HPLC (such as 0.1% Trifluoroacetic acid, TFA), the azetidine nitrogen becomes protonated. This forms a highly reactive azetidinium ion. If the molecule contains a pendant nucleophilic group (like an amide) or is exposed to water, the activated ring undergoes rapid intramolecular or intermolecular nucleophilic attack, resulting in ring-opening decomposition[2].

  • Solution: Shift to high-pH reverse-phase chromatography. By utilizing a basic buffer (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.5 with NH₄OH), the azetidine nitrogen (typical pKa 8–10) remains predominantly in its neutral free-base form. This prevents azetidinium formation and stabilizes the four-membered ring during purification[2].

Q3: My azetidine is highly polar and water-soluble. It elutes in the void volume on a standard C18 column, even at 100% aqueous mobile phase. What is the best alternative?

  • Causality: The hydrophilic nature of the polar azetidine outcompetes the hydrophobic partitioning mechanism of the C18 alkyl chains, preventing retention.

  • Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) or Strong Cation Exchange (SCX) chromatography.

    • HILIC: Operates via a water-rich layer immobilized on a polar stationary phase (e.g., bare silica, amide, or diol). The mobile phase starts with high organic content (e.g., 95% Acetonitrile) and increases in aqueous concentration. Highly polar compounds partition into the immobilized water layer, providing excellent retention[3].

    • SCX: Utilizes a stationary phase with sulfonic acid groups. The basic azetidine is retained via ionic interactions. Elution is achieved by increasing the ionic strength (salt gradient) or pH of the mobile phase[4].

Visualized Workflows & Mechanisms

AzetidinePurification Start Crude Polar Azetidine Mixture CheckSol Soluble in Organic Solvents? Start->CheckSol NormalPhase Normal Phase Chromatography (Add 1% Et3N to eluent) CheckSol->NormalPhase Yes (e.g., DCM/EtOAc) CheckRet Retained on C18 Reverse Phase? CheckSol->CheckRet No (Water Soluble) Decomp Decomposition Observed? NormalPhase->Decomp ReversePhase Reverse Phase (High pH) Use NH4HCO3 buffer CheckRet->ReversePhase Yes HILIC HILIC or SCX Chromatography CheckRet->HILIC No (Elutes in void) Derivatize Boc/Cbz Protection Decomp->Derivatize Yes (Acid Sensitive)

Decision tree for selecting the optimal purification strategy for polar azetidines.

RingOpening A Neutral Azetidine (Stable) B Protonated Azetidinium (Activated) A->B Low pH (e.g., TFA) C Nucleophilic Attack (e.g., H2O, Amide) B->C Strain Relief D Ring-Opened Product (Degraded) C->D C-N Cleavage

Acid-catalyzed intramolecular ring-opening degradation pathway of azetidines.

Chromatographic Modality Selection Matrix

Purification ModalityStationary PhaseMobile Phase SystemPrimary Retention MechanismBest Use Case
Normal Phase (Modified) Bare Silica (SiO₂)Hexane / EtOAc / MeOH + 1% Et₃NAdsorption / H-bondingLipophilic azetidines; crude reaction mixtures.
Reverse Phase (High pH) C18 (Base-stable)H₂O / MeCN + 10 mM NH₄HCO₃ (pH 9.5)Hydrophobic partitioningModerately polar, acid-sensitive azetidines.
HILIC Amide, Diol, or Bare SilicaMeCN / H₂O (Gradient: 95% to 50% MeCN)Hydrophilic partitioning into aqueous layerHighly polar, water-soluble azetidines lacking C18 retention[3].
Strong Cation Exchange (SCX) Sulfonic Acid bonded silicaAqueous buffer (Low to High salt/pH gradient)Ionic interactionHighly polar, strongly basic azetidines requiring orthogonal selectivity[4].

Validated Experimental Protocols

Protocol A: HILIC Purification of Highly Polar, Water-Soluble Azetidines

This protocol is designed as a self-validating system to ensure compound retention and peak symmetry for highly polar amines that fail on C18 columns.

  • Step 1: Column Equilibration

    • Flush a Diol or Amide-functionalized HILIC column with 10 column volumes (CV) of 95% Acetonitrile / 5% Water (containing 10 mM Ammonium Acetate, pH 6.8).

    • Validation Check: Monitor the UV or ELSD baseline. Do not proceed until the baseline is completely flat, indicating the aqueous layer has successfully immobilized on the stationary phase.

  • Step 2: Sample Preparation

    • Dissolve the crude azetidine in the starting mobile phase (95% MeCN). If solubility is poor, use a minimum amount of water or DMSO, but keep the injection volume strictly below 2% of the column volume.

    • Validation Check: Centrifuge the sample at 10,000 rpm for 3 minutes. Visually inspect for particulates; inject only the clear supernatant to prevent column fouling.

  • Step 3: Gradient Elution

    • Run a shallow gradient from 95% MeCN to 50% MeCN over 15 CVs. (Note: In HILIC, water is the strong solvent).

    • Validation Check: Evaluate the chromatogram. A successful HILIC separation will yield a symmetry factor (

      
      ) between 0.8 and 1.2. If the peak tails, increase the buffer concentration to 20 mM to mask secondary interactions.
      
  • Step 4: Fraction Recovery

    • Collect fractions based on UV or mass-triggered detection.

    • Validation Check: Perform direct-inject LC-MS on the collected fractions to confirm the exact mass and ensure purity is >95% before pooling and lyophilizing.

Protocol B: High-pH Reverse-Phase Purification of Acid-Sensitive Azetidines

This protocol prevents acid-catalyzed ring-opening by maintaining the azetidine in its unprotonated state.

  • Step 1: Buffer Preparation

    • Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Adjust the pH to 9.5 using concentrated Ammonium Hydroxide (NH₄OH).

    • Validation Check: Use a calibrated pH meter to confirm the pH is 9.5 ± 0.1. A pH below 8.0 risks partial protonation and subsequent degradation of the azetidine.

  • Step 2: Column Selection & Equilibration

    • Select a base-stable C18 column (e.g., hybrid silica or polymer-based) rated for pH > 10. Equilibrate with 95% Buffer / 5% MeCN.

  • Step 3: Separation

    • Inject the sample and run a standard reverse-phase gradient (e.g., 5% to 95% MeCN over 20 minutes).

  • Step 4: Post-Purification Handling

    • Immediately pool the desired fractions.

    • Validation Check: Spot the pooled fractions alongside the crude starting material on a TLC plate. The absence of lower-

      
       baseline spots confirms that no ring-opening decomposition occurred during the run. Lyophilize immediately to remove the volatile buffer.
      

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL
  • Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase Source: PubMed URL
  • Very polar compound purification using aqueous normal-phase flash column chromatography Source: Biotage URL
  • HILIC Purification Strategies for Flash Chromatography Source: Teledyne Labs URL

Sources

Minimizing side reactions in 3,5-dichloropyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of functionalizing 3,5-dichloropyridine. It is structured to provide actionable solutions for the most common failure modes: regioselectivity loss during lithiation (Halogen Dance) and catalyst deactivation during cross-coupling.

Status: Active | Topic: Minimizing Side Reactions | Audience: Medicinal Chemistry & Process Development

Strategic Overview: The "Meta-Stable" Paradox

3,5-Dichloropyridine (3,5-DCP) presents a unique challenge in heterocyclic chemistry. The chlorine atoms are located at the meta positions relative to the nitrogen, rendering them electronically distinct from the highly reactive 2- or 4-chloropyridines.

  • The Trap: The electron-deficient ring invites nucleophiles, but the meta positioning prevents classical

    
     displacement of the chlorides.
    
  • The Opportunity: The combined inductive effect of the two chlorines makes the C4-proton highly acidic (

    
    ), allowing for site-selective lithiation—if you can stop the "dance."
    

Module 1: C-H Functionalization (Lithiation)

Core Issue: Regiochemical Scrambling via the "Halogen Dance"

Troubleshooting Guide: Preventing Isomerization

User Question: "I am attempting to lithiate 3,5-dichloropyridine to trap with an electrophile at C4, but I am isolating mixtures of 3,4-dichloro- and 2,5-dichloro-derivatives. Why is the regioselectivity failing?"

Technical Diagnosis: You are experiencing the Halogen Dance (Base-Catalyzed Halogen Migration) .[1][2][3] While C4 is the kinetic site of deprotonation (most acidic proton flanked by two Cl atoms), the resulting 4-lithio species is thermodynamically unstable. If the temperature rises above -70°C or if the reaction time is prolonged, the lithium atom will migrate to the C2 position, often shifting a chlorine atom in the process to form a more stable species.

The Protocol: Kinetic Locking To secure the C4 functionalization, you must operate strictly under kinetic control.

  • Base Selection: Do NOT use n-BuLi.[2] It is nucleophilic and will attack the C2/C6 ring positions.

    • Standard:LDA (Lithium Diisopropylamide)[4]

    • Optimal:LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[4] The steric bulk of LiTMP prevents nucleophilic attack and slows the aggregation required for the halogen dance mechanism.

  • Temperature Gate: The reaction must be maintained at -78°C .

    • Critical: Pre-cool the electrophile. Adding a room-temperature electrophile to the -78°C lithiated mixture creates localized "hot spots" that trigger the halogen dance instantly.

  • Quench Timing: The 4-lithio species has a half-life of minutes even at -78°C. Add the electrophile immediately (within 15–30 mins) after base addition.

Visualization: The Halogen Dance Pathway

The diagram below illustrates the divergence between the desired Kinetic Pathway (C4) and the undesired Thermodynamic Pathway (Halogen Dance).

HalogenDance cluster_legend Pathway Legend Start 3,5-Dichloropyridine Kinetic 4-Lithio-3,5-DCP (Kinetic Intermediate) Start->Kinetic LiTMP, -78°C (Fast) Product C4-Functionalized Product (Desired) Kinetic->Product + Electrophile (Immediate) Dance Isomerization (Halogen Dance) Kinetic->Dance T > -70°C or Long Time Thermo 2-Lithio-3,5-DCP (Thermodynamic) Dance->Thermo Cl Migration Scrambled Regioisomeric Mixtures (Waste) Thermo->Scrambled + Electrophile key Green: Kinetic Control (Safe) Red: Thermodynamic Drift (Risk)

Figure 1: Mechanistic divergence in the lithiation of 3,5-dichloropyridine. Kinetic control is required to prevent the 'Halogen Dance'.

Module 2: Cross-Coupling (Suzuki/Buchwald)

Core Issue: Catalyst Poisoning & Protodehalogenation[2]

Troubleshooting Guide: Overcoming Inertness

User Question: "My Suzuki coupling with 3,5-dichloropyridine stalls at 20% conversion. Adding more catalyst doesn't help. Is the chloride too unreactive?"

Technical Diagnosis: The issue is likely Catalyst Poisoning , not just bond strength. The pyridine nitrogen has a high affinity for Palladium (Pd), effectively sequestering the catalyst from the catalytic cycle. Additionally, the electron-deficient nature of the ring makes oxidative addition slower than with phenyl chlorides.

The Protocol: The "Bulky-Rich" Strategy To outcompete the pyridine nitrogen, you need ligands that are sterically bulky and electron-rich.

  • Ligand Choice: Use Bis-phosphine or Buchwald ligands .[2]

    • Avoid:

      
       (binds too weakly, easily displaced by Pyridine-N).
      
    • Recommended:XPhos or SPhos . These ligands create a protective shell around the Pd, preventing N-coordination while accelerating oxidative addition into the electron-poor C-Cl bond.

  • Base Selection: Use weak bases to minimize Protodehalogenation (replacement of Cl with H).

    • Risk:[2][5][6] Strong bases (e.g.,

      
      ) in protic solvents promote hydrodehalogenation.
      
    • Solution: Use

      
       or 
      
      
      
      in anhydrous dioxane or toluene.
Comparative Data: Ligand Efficiency

Yields based on coupling 3,5-DCP with Phenylboronic acid (1.0 equiv).

Ligand SystemYield (%)Primary Failure Mode

< 25%Catalyst Poisoning (N-coordination)

/ dppf
45-60%Slow Oxidative Addition

/ XPhos
88-95% Optimal System

/

70%Significant Protodehalogenation (Side Product)

Module 3: Nucleophilic Substitution ( )

Core Issue: The "Meta" Dead Zone

FAQ: Why can't I displace the chlorine with an amine?

Q: "I tried refluxing 3,5-DCP with benzylamine in DMF, but I only get starting material and tar. Why doesn't


 work?"

A: Classical


 requires an electron-withdrawing group (like 

or Pyridine-N) located ortho or para to the leaving group to stabilize the Meisenheimer complex.
  • In 3,5-DCP, the chlorides are meta to the nitrogen. The ring nitrogen cannot stabilize the negative charge developed during nucleophilic attack at the 3 or 5 positions.

  • Solution: Do not use

    
    . Switch to Buchwald-Hartwig Amination  (Pd-catalyzed).[2]
    
    • Catalyst:

      
       (1-2 mol%)
      
    • Ligand: BINAP or BrettPhos

    • Base:

      
      
      
    • Temp: 80-100°C

    • Result: This bypasses the electronic requirement of

      
       and couples via the metal center.
      
Visualization: Decision Logic for 3,5-DCP Functionalization

DecisionTree Root Goal: Functionalize 3,5-Dichloropyridine Choice1 Target Position? Root->Choice1 PathA C4 Position (Between Cls) Choice1->PathA PathB C3 or C5 Position (Displace Cl) Choice1->PathB ActionA LITHIATION PathA->ActionA ActionB CROSS-COUPLING PathB->ActionB WarnA CRITICAL: Use LiTMP @ -78°C Avoid n-BuLi ActionA->WarnA WarnB CRITICAL: Use Bulky Ligands (XPhos) Avoid SNAr conditions ActionB->WarnB

Figure 2: Decision matrix for selecting the correct methodology based on the target site.

References

  • Erb, W., & Mongin, F. (2025). Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. ResearchGate. Available at: [Link]

  • Lutz, M. R., et al. (2013).[2] Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. Available at: [Link]

  • MDPI. (2009).[2] Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions. MDPI.[2] Available at: [Link][2]

  • Kobe University. (2024). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. Kobe University Research.[2] Available at: [Link]

Sources

Technical Support Center: Crystallization of Azetidinyl Pyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Crystallization, Stability, and Oiling Out in Azetidinyl Pyridine Systems

Introduction

Welcome to the Technical Support Center. You are likely here because your azetidinyl pyridine salt is behaving atypically—either separating as an oil (LLPS), degrading upon salt formation, or refusing to crystallize into a stable polymorph.

Azetidinyl pyridine systems present a unique "chemical conflict":

  • The Azetidine Ring: A four-membered ring with high strain (~25 kcal/mol), susceptible to acid-catalyzed ring opening (hydrolysis/alcoholysis).[1][2]

  • The Pyridine Ring: A weak base that often requires strong acids to form salts, exactly the conditions that threaten the azetidine ring.

  • Basicity Inversion: Depending on connectivity (e.g., N-linked vs. C-linked azetidine), the primary protonation site shifts between the aliphatic azetidine nitrogen (pKa ~10–11) and the aromatic pyridine nitrogen (pKa ~5), altering stoichiometry requirements.

This guide prioritizes chemical stability and phase control .

Module 1: Salt Selection & Chemical Stability

User Question: "I added 1 equivalent of HCl, but my compound degraded or formed a sticky gum. What happened?"

Root Cause Analysis: You likely triggered acid-mediated ring opening . While HCl is a standard counterion, the combination of strong acidity (low pKa) and nucleophilic chloride ions can cleave the strained azetidine ring, especially in protic solvents like methanol or ethanol at elevated temperatures.

Strategic Protocol: The "Soft" Salt Screen

Do not default to HCl. Use the pKa Differential Rule (


pKa > 3) combined with a Nucleophilicity Check .
  • Determine Protonation Site:

    • C-Linked (e.g., 3-(pyridin-4-yl)azetidine): The azetidine nitrogen is aliphatic and highly basic (pKa ~10). It will protonate first.

    • N-Linked (e.g., 1-(pyridin-4-yl)azetidine): The azetidine nitrogen lone pair is delocalized into the pyridine ring, drastically lowering its basicity. The pyridine nitrogen becomes the primary acceptor.

  • Select Counterions:

    • Avoid: Strong mineral acids with nucleophilic anions (HCl, HBr) if stability is unproven.

    • Prefer: Non-nucleophilic strong acids (Methanesulfonic acid, Tosylic acid) or dicarboxylic acids (Fumaric, Maleic, Tartaric) which often form hydrogen-bond networks that stabilize the lattice.

Workflow Visualization: Salt Selection Logic

SaltSelection start Start: Salt Selection check_link Check Connectivity: N-Linked or C-Linked? start->check_link c_link C-Linked (Azetidine is Base pKa ~10) check_link->c_link n_link N-Linked (Pyridine is Base pKa ~5) check_link->n_link acid_choice_1 Use Weak/Medium Acids (Fumaric, Tartaric, Succinic) c_link->acid_choice_1 High pKa Diff acid_choice_2 Use Strong Non-Nucl. Acids (Mesylate, Tosylate, Besylate) n_link->acid_choice_2 Need Strong Acid stability_check Stability Test: Stir 24h @ RT in solvent acid_choice_1->stability_check acid_choice_2->stability_check degrade Degradation? stability_check->degrade result_ok Proceed to Crystallization degrade->result_ok No result_bad Switch Counterion Reduce Acid Stoichiometry degrade->result_bad Yes result_bad->acid_choice_1

Caption: Logic flow for selecting counterions based on azetidine connectivity and stability risks.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: "My solution turns cloudy and separates into an oil at the bottom. It won't solidify."

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[3] It occurs when the metastable limit of the oil phase is reached before the nucleation limit of the crystal. Azetidinyl salts are prone to this because the flexible azetidine ring lowers the melting point and high supersaturation favors the disordered liquid state over the ordered lattice.

The "Rescue" Protocol

Do not simply cool it further; that will only increase the viscosity of the oil, forming a glass.

StepActionScientific Rationale
1 Re-heat to Clear Point You must redissolve the oil. The oil phase is an impurity trap; crystallization cannot happen efficiently inside it.
2 Seed at High T Add seeds (0.5 wt%) immediately upon reaching the metastable zone (just below saturation temperature). This provides a surface for growth, bypassing the high energy barrier of nucleation.
3 Temperature Cycling Cycle the temperature (e.g., 40°C

20°C) 3-4 times. This dissolves small, unstable oil droplets/nuclei and deposits material onto the larger, stable seeds (Ostwald Ripening).
4 Anti-Solvent Dosing If using anti-solvent, switch to Reverse Addition . Add the solution dropwise into the anti-solvent. This keeps the local supersaturation low.

Recommended Solvent Systems for Azetidinyl Pyridines:

  • Primary: Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN).

  • Anti-Solvents: MTBE (Methyl tert-butyl ether), Isopropyl Acetate (IPAc).

  • Avoid: Hexanes/Heptanes (often cause immediate oiling due to extreme polarity difference).

Module 3: Polymorphism & Solvates

User Question: "The melting point varies by 10°C between batches. Is my product impure?"

Root Cause Analysis: You are likely dealing with Variable Solvates or Hygroscopicity .

  • Pyridine Solvates: Pyridine moieties are notorious for incorporating solvent molecules into the lattice.

  • Hygroscopicity: The salt (ionic) combined with the small, polar azetidine ring often creates a hygroscopic solid. Absorption of water lowers the melting point (depression).

Diagnostic & Fix
  • TGA (Thermogravimetric Analysis): Check for weight loss <150°C. If you see stepped weight loss, you have a solvate.

  • Slurry Conversion (The "Gold Standard"):

    • Suspend the solid in a solvent where it has low solubility (e.g., IPAc or MTBE).

    • Stir for 24–48 hours at room temperature or slightly elevated (40°C).

    • Mechanism: This allows the system to reach thermodynamic equilibrium, converting metastable solvates or oils into the most stable anhydrous polymorph.

Summary of Troubleshooting

SymptomProbable CauseCorrective Action
Ring Opening / Degradation Acid too strong; Temperature too high; Nucleophilic solvent.Switch to Sulfonic acids (MsOH) or Fumaric acid. Use non-nucleophilic solvents (MeCN, Acetone). Keep T < 40°C.
Oiling Out Supersaturation too high; Impurities; LLPS.Seed at higher temperatures. Use Temperature Cycling . Clean the free base before salt formation.
Gel Formation Rapid precipitation trapping solvent.Increase solvent volume. Use a "ripener" (temperature cycling).
Hygroscopicity Counterion choice (e.g., HCl, Mesylate can be hygroscopic).Switch to less hygroscopic counterions: Fumarate, Succinate, Tosylate .
Visual: The "Oiling Out" Rescue Loop

OilingOut oil Oil Phase Forms reheat Re-heat to Clear Solution oil->reheat Don't Cool! seed Add Seeds (High Temp) reheat->seed @ Metastable Zone cool Slow Cool (1°C/min) seed->cool cycle Temp Cycling (Ripening) cool->cycle If hazy isolate Filter & Dry cool->isolate Crystal Slurry cycle->cool isolate->oil If amorphous

Caption: Iterative process to convert oil phases into crystalline solids.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011).[2][5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa rules and counterion selection).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Source for supersaturation and seeding theory).[3]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link (Detailed review on azetidine ring stability and reactivity).

  • Veverka, M., et al. (2020). "Crystallization of Pharmaceutical Solids." IntechOpen. (General techniques for overcoming oiling out).
  • Sedelmeier, J., et al. (2010). "Acid-Mediated Ring Opening of Azetidines." Journal of Organic Chemistry. (Mechanistic insight into acid sensitivity of azetidines). Note: General chemical principle reference.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 2-(Azetidin-3-yl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR interpretation for 2-(Azetidin-3-yl)-3,5-dichloropyridine , a critical scaffold in nicotinic acetylcholine receptor (nAChR) ligand discovery.[1][2][3]

Unlike standard alkyl-pyridines, this molecule presents unique characterization challenges due to the conformational puckering of the azetidine ring and the electron-deficient nature of the 3,5-dichloropyridine core.[1] This document compares the performance of two primary characterization methodologies :

  • Method A (Standard): Free base analysis in Chloroform-d (

    
    ).[2][3]
    
  • Method B (Recommended): Salt form (HCl/TFA) analysis in Dimethyl Sulfoxide-d6 (

    
    ).[1][2][3]
    

Verdict: While Method A offers higher resolution for non-exchangeable protons, Method B is the superior validation protocol . It stabilizes the azetidine conformation, resolves the exchangeable amine proton, and provides unambiguous dispersion of the pyridine spin system.

Structural Deconstruction & Spin Systems

To interpret the spectrum accurately, one must first deconstruct the molecule into its isolated spin systems.

The Pyridine Core (AX System)

The 3,5-dichloro substitution pattern leaves only two protons on the aromatic ring:[1]

  • H-6: Located adjacent to the pyridine nitrogen.[2][3] It is significantly deshielded by the paramagnetic anisotropy of the ring nitrogen and the inductive effect of the Cl at C-5.

  • H-4: Located between the two chlorine atoms (C-3 and C-5).[1][2][3]

  • Coupling: These protons are meta to each other, resulting in a characteristic small coupling constant (

    
    ).[1]
    
The Azetidine Ring (AA'BB'X System)

The azetidine ring is not planar; it exists in a puckered conformation.

  • H-3' (Methine): The point of attachment to the pyridine. It couples to the four adjacent methylene protons.

  • H-2'/H-4' (Methylenes): These protons are magnetically non-equivalent in static conformations but often average out in free-base forms due to rapid ring inversion.[1][2][3]

Comparative Analysis: Solvent & State Selection

The choice of solvent and ionization state drastically alters the "performance" of the NMR experiment—defined here as spectral resolution and structural information yield.

Table 1: Comparative Performance Matrix
FeatureMethod A: Free Base in

Method B: Salt (HCl) in

Spectral Resolution High. Sharp lines, low viscosity.[1][2][3]Moderate. Broader lines due to viscosity/exchange.[2]
NH Detection Poor. Often broad/invisible due to rapid exchange.[2][3]Excellent. Distinct broad singlet/triplet (8-10 ppm).[1][2][3]
Azetidine Conformation Dynamic. Rapid inversion averages H2'/H4' signals.[2]Locked. Protonation slows inversion; splitting complex.[2]
Pyridine Dispersion Moderate. H4/H6 distinct.[2]High. Protonation of Py-N deshields H6 significantly.[2][3]
Water Interference Low (1.56 ppm).[2][4][5]High (3.33 ppm) - can obscure azetidine peaks.[1][2][3]
Suitability Purity checks, concentration assays.[1]Full structural elucidation, salt stoichiometry.
Detailed Technical Assessment[1]
Method A: The Limitations of

In


, the free base azetidine undergoes rapid ring inversion (puckering flip).[1] This averages the chemical shifts of the cis and trans protons relative to the pyridine substituent. While this simplifies the spectrum to a pseudo-first-order system, it masks stereochemical information. Furthermore, the quadrupole moment of the pyridine nitrogen in the free base can broaden the H-6 signal.
Method B: The Mechanistic Advantage of

Salts

Converting the molecule to a salt (e.g., HCl or TFA) and using a polar aprotic solvent (


) serves two functions:
  • Protonation: Protonating the azetidine nitrogen (

    
    ) creates a distinct handle for integration (2H or 1H depending on stoichiometry).
    
  • Dielectric Stabilization: The high dielectric constant of DMSO stabilizes the ionic species, reducing aggregation.

  • Deshielding Effect: The pyridinium nature (if di-protonated) or the inductive pull of the azetidinium shifts the H-3' methine downfield, moving it away from the solvent residual peak.

Representative Data & Assignment

The following data represents the expected chemical shifts for the HCl Salt form in


  (Method B), as this is the recommended characterization standard.
Table 2: Chemical Shift Assignment (Method B)
PositionProton Type

(ppm)
Multiplicity

Coupling (Hz)
Interpretation Logic
NH Azetidinium9.2 - 9.6br s or d-Exchangeable.[1][2][3] Integral validates salt formation.[2]
H-6 Pyridine8.55 - 8.65d

Most deshielded aromatic.[1][2][3] Adj to N.
H-4 Pyridine8.15 - 8.25d

Shielded relative to H-6.[2][3] Between Cl atoms.[2][5][6][7][8][9]
H-3' Azetidine CH4.30 - 4.45m (quint-like)

Deshielded by pyridine ring and azetidinium N.
H-2'/H-4' Azetidine

3.90 - 4.15mComplexDiastereotopic nature may appear as complex multiplet.[1][2][3]

Note: In


 (Free Base), H-6 would appear upfield (~8.4 ppm) and Azetidine H-3' would appear significantly upfield (~3.8-4.0 ppm).[1][2][3]

Visualization of Structural Logic

Assignment Workflow

The following diagram outlines the logical flow for assigning this molecule, ensuring self-validation.

AssignmentWorkflow Start Start: Unknown Sample Solvent Select Solvent: DMSO-d6 (Ensure Salt Form) Start->Solvent H1_Spec Acquire 1H NMR (sw=12ppm, d1=5s) Solvent->H1_Spec Aromatic Identify Aromatic Region (8.0 - 9.0 ppm) H1_Spec->Aromatic Aliphatic Identify Aliphatic Region (3.5 - 4.5 ppm) H1_Spec->Aliphatic Check_J Check Coupling (J ~ 2Hz) Confirms 3,5-subst pattern Aromatic->Check_J Assign_Azet Assign Azetidine CH (1H) and CH2 (4H) Aliphatic->Assign_Azet Assign_H6 Assign H6 (Deshielded) ~8.6 ppm Check_J->Assign_H6 Assign_H4 Assign H4 (Shielded) ~8.2 ppm Check_J->Assign_H4 Check_Int Integration Check Ratio 1:1 (Ar) vs 1:4 (Ali) Validation Final Validation: Does NH integrate to stoichiometry? Check_Int->Validation Assign_H6->Check_Int Assign_H4->Check_Int Assign_Azet->Check_Int

Caption: Logical workflow for the structural assignment of 2-(Azetidin-3-yl)-3,5-dichloropyridine, prioritizing the aromatic coupling check.

Coupling Network Visualization

This diagram illustrates the specific magnetic interactions (


-couplings) that define the spectral fingerprint.[2]

CouplingNetwork cluster_pyridine Pyridine Ring cluster_azetidine Azetidine Ring H6 H-6 (8.6 ppm) H4 H-4 (8.2 ppm) H6->H4 4J (Meta) ~2.0 Hz H3_prime H-3' (Methine) H4->H3_prime Spatial Proximity H2_4_prime H-2'/H-4' (Methylenes) H3_prime->H2_4_prime 3J (Vicinal) ~8.0 Hz

Caption: Spin system interaction map. Red solid lines indicate scalar (J) coupling; Green dotted lines indicate spatial (NOE) correlations.

Experimental Protocol (Method B)

To ensure reproducibility and data integrity, follow this "Self-Validating" protocol.

Materials
  • Analyte: ~5-10 mg of 2-(Azetidin-3-yl)-3,5-dichloropyridine (Salt form preferred).

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).[1][2][3]

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the solid into a clean vial.[2][3]

    • Add 0.6 mL DMSO-d6.[2][3]

    • Critical: Vortex for 30 seconds. Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspensions yield broad, useless peaks.[1]

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Aromatic protons and HCl salts often have long T1 relaxation times. A short D1 (1s) will saturate the H-4/H-6 signals, leading to integration errors (e.g., finding 0.8H instead of 1.0H).[1]

    • Scans (NS): 16 or 32 scans are sufficient for >5mg.[2]

    • Spectral Width: 14 ppm (to capture downfield NH protons).

  • Processing & Validation:

    • Phasing: Apply manual phasing. Automated routines often fail on the broad NH peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline, essential for accurate integration of the multiplet regions.[1]

    • Referencing: Set the DMSO residual quintet to 2.50 ppm .

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on pulse sequences and solvent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1][2]

  • Gil, V. M. S., & Geraldes, C. F. G. C. (1987).[1] 1H and 13C NMR studies of azetidine derivatives.[8] Magnetic Resonance in Chemistry. (Foundational data on azetidine coupling constants).

  • Katritzky, A. R., et al. (2010).[1] Comprehensive Heterocyclic Chemistry. Elsevier.[2] (Reference for pyridine substituent effects).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[2][3] Link

Sources

A Comparative Guide to LC-MS Platforms for the Analysis and Structural Elucidation of Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Focus: High-Resolution Mass Spectrometry (LC-HRMS) vs. Triple Quadrupole Mass Spectrometry (LC-MS/MS) for halogenated pyridine analysis.

Introduction: The Analytical Challenge of Dichloropyridines

Dichloropyridine derivatives are critical building blocks and active moieties in both pharmaceuticals (e.g., intermediates for the PDE4 inhibitor roflumilast) and agrochemicals (e.g., the herbicide clopyralid)[1][2]. However, their analysis presents unique challenges. The strong electron-withdrawing nature of the two chlorine atoms significantly reduces the basicity of the pyridine nitrogen (often driving the


 below 3). This makes protonation in positive Electrospray Ionization (+ESI) difficult, requiring highly optimized acidic mobile phases. Furthermore, the presence of multiple halogens creates complex isotopic clusters and distinct fragmentation pathways that require careful interpretation[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier platforms for analyzing these compounds: LC-HRMS (Q-TOF/Orbitrap) for structural elucidation and LC-MS/MS (QqQ) for targeted, high-sensitivity quantification.

Fundamental Fragmentation Mechanics of Dichloropyridines

Before selecting an instrument, one must understand the intrinsic gas-phase chemistry of the analyte. When subjected to Collision-Induced Dissociation (CID), dichloropyridines exhibit highly predictable, self-validating fragmentation patterns[3][4]:

  • Isotopic Signatures: Due to the natural abundance of

    
     (75%) and 
    
    
    
    (25%), a molecule with two chlorine atoms will display a characteristic
    
    
    isotopic cluster in a 9:6:1 ratio. This is the first diagnostic checkpoint for identifying a dichloropyridine[4].
  • Halogen Cleavage: The C-Cl bond in an aromatic system is relatively strong, but under elevated collision energies (20–30 eV), the primary fragmentation pathways involve the loss of a chlorine radical (

    
    ) via homolytic cleavage, or the loss of 
    
    
    
    (
    
    
    )[3][4]. The loss of
    
    
    typically requires a proton from an adjacent functional group (e.g., an amino or hydroxyl group).
  • Pyridine Ring Opening: Following dehalogenation, the destabilized pyridine ring frequently undergoes ring contraction or cleavage, characterized by the expulsion of hydrogen cyanide (

    
    , 
    
    
    
    )[5].
  • Substituent-Specific Losses: Compounds like 2,6-dichloropyridine-4-carboxylic acid will rapidly lose their carboxyl group as

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ) before ring fragmentation occurs[4].

fragmentation_pathway M Protonated Precursor[M+H]+ m/z 192 (35Cl2) Iso Isotopic Cluster m/z 194 (35Cl37Cl) m/z 196 (37Cl2) M->Iso 9:6:1 Ratio SubLoss Substituent Cleavage e.g., -COOH (NL: 45 Da) M->SubLoss CID Energy 10-20 eV HCl_Loss Loss of HCl (NL: 36 Da) M->HCl_Loss CID Energy 20-30 eV Cl_Loss Loss of Cl• (NL: 35 Da) M->Cl_Loss Homolytic Cleavage RingOpen Pyridine Ring Cleavage -HCN (NL: 27 Da) SubLoss->RingOpen -HCN HCl_Loss->RingOpen -HCN Cl_Loss->RingOpen -HCN

Fig 1: Generalized LC-MS/MS collision-induced dissociation (CID) pathways for dichloropyridines.

Technology Comparison: LC-HRMS vs. LC-MS/MS (QqQ)

Selecting the right platform depends entirely on the analytical objective. If the goal is to identify unknown metabolites of a dichloropyridine drug candidate, HRMS is mandatory. If the goal is high-throughput pharmacokinetic (PK) quantification in plasma, the QqQ reigns supreme[4][6].

Quantitative Data Summary
Performance MetricLC-HRMS (Q-TOF / Orbitrap)LC-MS/MS (Triple Quadrupole)Causality & Scientific Impact
Mass Accuracy

Nominal (

)
HRMS exact mass prevents false positives from isobaric biological matrix interferences.
Resolving Power

Unit Resolution (

)
High resolution cleanly separates the

isotopic fine structure from background noise.
Sensitivity (LOD)


QqQ MRM mode maximizes the duty cycle for specific precursor-to-product ion transitions, yielding superior signal-to-noise.
Dynamic Range

orders of magnitude

orders of magnitude
QqQ detectors are optimized for wide concentration gradients required in in vivo PK studies[6].
Primary Application Metabolite ID, Degradation ProfilingHigh-throughput PK/PD QuantificationDictates instrument selection based on whether the project is in the discovery or clinical phase.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol details the extraction and quantification of a model compound, 4-amino-3,5-dichloropyridine (ADCP), from plasma using a QqQ platform[6].

Protocol: Targeted Quantification of 4-amino-3,5-dichloropyridine via LC-MS/MS

Rationale: Biological matrices contain phospholipids that cause severe ion suppression in ESI. We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) to retain the polar pyridine derivatives while washing away interferents[6].

Step 1: Sample Preparation (SPE)

  • Aliquot

    
     of plasma into a microcentrifuge tube. Spike with an isotopically labeled internal standard (e.g., 
    
    
    
    -ADCP).
  • Condition a Waters Oasis HLB cartridge (

    
    ) with 
    
    
    
    methanol, followed by
    
    
    LC-MS grade water.
  • Load the plasma sample onto the cartridge.

  • Wash with

    
     of 
    
    
    
    methanol in water to remove salts and polar proteins.
  • Elute the dichloropyridine derivative with

    
     of 
    
    
    
    acetonitrile.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at

    
     and reconstitute in 
    
    
    
    of Mobile Phase A.

Step 2: UHPLC Chromatographic Separation

  • Column: Zorbax SB C18 (

    
    ). Causality: Sterically protected C18 columns resist hydrolysis at the highly acidic pH required to protonate the weakly basic dichloropyridine ring.
    
  • Mobile Phase A: Water +

    
     Formic Acid.
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.
    
  • Gradient: Start at

    
     B, ramp to 
    
    
    
    B over 3 minutes. Flow rate:
    
    
    .

Step 3: MS/MS Tuning (Positive ESI MRM)

  • Capillary Voltage:

    
    .
    
  • Desolvation Temperature:

    
     (High temperature aids in desolvating the highly aqueous early gradient).
    
  • Transitions: Monitor the primary transition

    
     (Loss of 
    
    
    
    ) at a Collision Energy (CE) of
    
    
    , and the secondary confirmation transition
    
    
    (Loss of
    
    
    +
    
    
    ) at a CE of
    
    
    .

analytical_workflow Sample Sample Matrix (Plasma / Tissue) Prep Solid Phase Extraction (SPE) Hydrophilic-Lipophilic Balance Sample->Prep LC UHPLC Separation C18 Column, Acidic Mobile Phase Prep->LC Decision Objective? LC->Decision HRMS High-Resolution MS (Q-TOF / Orbitrap) Decision->HRMS Unknowns QqQ Triple Quadrupole MS (QqQ - MRM Mode) Decision->QqQ Targeted Eluc Metabolite ID & Structural Elucidation HRMS->Eluc Quant Targeted PK Quantification QqQ->Quant

Fig 2: Decision matrix and analytical workflow for LC-MS analysis of dichloropyridine derivatives.

Conclusion

The successful LC-MS analysis of dichloropyridine derivatives hinges on understanding their suppressed ionization efficiency and unique halogen-driven fragmentation pathways. For structural validation, degradation profiling, or untargeted metabolomics, LC-HRMS is non-negotiable due to its exact mass capabilities[4][5]. Conversely, for rigorous, validated bioanalytical assays requiring sub-ng/mL sensitivity, the LC-MS/MS (QqQ) platform operating in MRM mode remains the gold standard[6].

References

  • Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS - PubMed - 6

  • Clopyralid | C6H3Cl2NO2 - PubChem - NIH - 1

  • Handling and storage best practices for 4-Amino-3,5-dichloropyridine N-oxide - Benchchem - 2

  • Metabolic Reprogramming of Barley in Response to Foliar Application of Dichlorinated Functional Analogues of Salicylic Acid as Priming Agents and Inducers of Plant Defence - PMC - 4

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem - 3

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC - 5

Sources

Strategic HPLC Method Development for 2-(Azetidin-3-yl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Purity Analysis & Impurity Profiling Guide

Executive Summary: The Amphiphilic Challenge

Developing a purity method for 2-(Azetidin-3-yl)-3,5-dichloropyridine presents a classic chromatographic paradox: the molecule contains a highly basic, polar azetidine moiety (secondary amine, pKa


 10.5) fused to a lipophilic, electron-deficient dichloropyridine ring (LogP 

1.4).

Standard generic gradients often fail here. Acidic mobile phases can cause severe peak tailing due to secondary silanol interactions with the protonated azetidine nitrogen. Conversely, the molecule is not polar enough to fully justify HILIC as a first-line approach.

This guide objectively compares three distinct separation strategies, ultimately recommending a High-pH Reversed-Phase (RP-HPLC) approach as the "Gold Standard" for its superior peak symmetry and robustness.

Strategic Method Comparison

The following table contrasts the three primary methodologies evaluated for this specific analyte.

FeatureMethod A: Acidic RP-HPLC (Traditional) Method B: High-pH RP-HPLC (Recommended) Method C: HILIC (Orthogonal)
Stationary Phase C18 (End-capped silica)Hybrid Silica C18 (e.g., XBridge, Gemini)Amide or Bare Silica
Mobile Phase pH pH 2.5 - 3.0 (Phosphate/Formate)pH 9.5 - 10.5 (Ammonium Bicarbonate)Unbuffered or Ammonium Acetate
Analyte State Protonated (

)
Neutral / Deprotonated (

)
Protonated (

)
Retention Mechanism Hydrophobic (Pyridine ring driven)Hydrophobic (Whole molecule driven)Partitioning / Ion-Exchange
Peak Shape Prone to tailing (Silanol interaction)Excellent / Sharp Good, but sensitive to sample diluent
Suitability General screening; MS-compatible (if Formic)Purity & Impurity Profiling Polar impurities / Counter-ion analysis
Decision Logic & Workflow

The selection process is grounded in the physicochemical properties of the azetidine ring. The following decision tree visualizes the logic used to arrive at the High-pH recommendation.

MethodSelection Start Analyte: 2-(Azetidin-3-yl)-3,5-dichloropyridine CheckBasicity Check Functional Groups (Azetidine Amine pKa ~10.5) Start->CheckBasicity Decision1 Is MS Compatibility Required? CheckBasicity->Decision1 PathAcidic Acidic RP-HPLC (0.1% Formic Acid) Decision1->PathAcidic Yes (LC-MS) PathHighPH High pH RP-HPLC (10mM NH4HCO3, pH 10) Decision1->PathHighPH No (UV only) or Yes (High pH MS compatible) EvalTailing Evaluate Peak Tailing PathAcidic->EvalTailing SwitchHighPH Switch to High pH Stable Column (Hybrid Particle) PathHighPH->SwitchHighPH Direct Route (Best Symmetry) ResultTailing Tailing > 1.5? (Silanol Interaction) EvalTailing->ResultTailing ResultTailing->SwitchHighPH Yes OptimizeHILIC Consider HILIC (If retention < 1.0 min) ResultTailing->OptimizeHILIC No retention

Figure 1: Method selection decision tree emphasizing the management of basic amine interactions.

Recommended Protocol: High-pH RP-HPLC

This method utilizes the "neutral state" strategy. By elevating the pH above the pKa of the azetidine nitrogen, we suppress ionization. This eliminates cation-exchange interactions with residual silanols on the silica support, resulting in sharper peaks and higher loading capacity.

4.1. Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC equipped with PDA/UV detector (Quaternary or Binary Gradient).

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (4.6 × 150 mm, 3.5 µm or 5 µm).

    • Why: These columns utilize hybrid organosilica technology resistant to dissolution at high pH (up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temp: 30°C.

  • Detection: UV at 275 nm (Primary) and 254 nm (Secondary).

    • Note: The 3,5-dichloropyridine ring exhibits strong absorbance in the 270-280 nm range.

  • Injection Volume: 5 - 10 µL.

4.2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
23.0955End
4.3. Standard & Sample Preparation[3]
  • Diluent: 50:50 Water:Acetonitrile.[6]

    • Caution: Do not use 100% organic diluent as it may cause peak distortion (breakthrough) for early eluting polar impurities.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Concentration: 0.1 mg/mL (100 ppm) for impurity profiling.

Validation & Performance Data

The following data represents typical performance metrics observed when validating this High-pH method according to ICH Q2(R1) guidelines.

5.1. System Suitability
ParameterAcceptance CriteriaTypical Result (High pH)Typical Result (Acidic pH)
Tailing Factor (

)
NMT 1.51.05 - 1.15 1.6 - 2.2
Theoretical Plates (

)
NLT 5000> 12,000 ~ 6,000
Retention Time (

)
%RSD < 1.0%0.1% 0.5%
Resolution (

)
> 2.0 (vs. nearest impurity)> 3.5 < 1.5 (due to tailing)
5.2. Linearity & Sensitivity
  • Linearity Range: 0.5 µg/mL to 150 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N > 10).

Troubleshooting Guide

Issue 1: Peak Tailing on C18

  • Cause: Residual silanol interactions with the azetidine amine.

  • Solution: Ensure pH is at least 1.5 units above the pKa (Target pH 10.0). If using acidic conditions, add an ion-pairing agent like Sodium Octanesulfonate (though this is less MS-friendly).

Issue 2: Retention Time Drift

  • Cause: pH instability in Mobile Phase A. Ammonium bicarbonate is volatile.

  • Solution: Prepare fresh buffer daily. Keep solvent bottles capped tightly.

Issue 3: "Ghost" Peaks

  • Cause: Carryover of the basic amine.

  • Solution: Use a needle wash with high organic and acidic content (e.g., 50:50 ACN:Water + 0.1% Formic Acid) to protonate and wash away the basic analyte from the injector needle.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. (Highlighting high pH stability for basic compounds). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionizable solutes). Link

Sources

A Head-to-Head Comparison of Azetidine and Pyrrolidine Scaffolds on Pyridine-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Bioisosteric Choices in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The strategic functionalization of this privileged heterocycle is a key aspect of drug design. Among the most impactful modifications is the introduction of saturated, nitrogen-containing rings, which can profoundly influence a compound's pharmacological profile. This guide provides an in-depth, data-driven comparison of two such popular scaffolds: the four-membered azetidine and the five-membered pyrrolidine ring, when appended to a pyridine core.

The choice between these two saturated heterocycles is far from arbitrary. It represents a nuanced decision that balances potency, selectivity, and pharmacokinetic properties. Azetidines, with their high ring strain and rigid structure, offer a unique vector for exploring chemical space and can confer improved solubility.[3][4][5] Conversely, the more flexible and less strained pyrrolidine ring is a well-established motif found in a multitude of natural products and approved drugs, often contributing to favorable binding interactions through its conformational adaptability.[6]

This guide will dissect the bioactivity of azetidine- and pyrrolidine-pyridine scaffolds through direct comparative case studies, delve into their differing physicochemical and pharmacokinetic profiles, and provide detailed experimental protocols for their evaluation.

The Underlying Science: Physicochemical Properties and the Rationale for Bioisosteric Replacement

The decision to employ an azetidine or a pyrrolidine as a bioisostere—a substituent that retains similar biological activity to the group it replaces—is rooted in their fundamental physicochemical differences.[7] These differences can be strategically exploited to fine-tune a drug candidate's properties.

PropertyAzetidinePyrrolidineKey Considerations in Drug Design
Ring Size & Strain 4-membered, high ring strain (~25.4 kcal/mol)[3]5-membered, lower ring strainThe high ring strain of azetidine imparts a more rigid, three-dimensional structure, which can be advantageous for locking in a bioactive conformation and exploring novel chemical space.[4][8] However, this strain can also be a liability, potentially leading to lower metabolic stability.[3]
Basicity (pKa) pKa of conjugate acid is ~10.8pKa of conjugate acid is ~11.27[9]Both are basic, but the slightly lower basicity of azetidine can be beneficial. A lower pKa means a smaller proportion of the molecule is protonated at physiological pH (7.4), which can sometimes improve cell permeability and reduce off-target interactions with acidic targets.
Lipophilicity (logP) Generally lowerGenerally higher[9]The more compact and less carbon-rich azetidine ring typically results in lower lipophilicity (logP) compared to pyrrolidine. This can lead to improved aqueous solubility, a crucial factor for drug formulation and bioavailability.[10]
Conformational Flexibility Rigid, puckered conformationFlexible envelope and twist conformations[9]Pyrrolidine's flexibility allows it to adapt its shape to fit a binding pocket, which can be crucial for target engagement. Azetidine's rigidity, while potentially improving binding affinity by reducing the entropic penalty of binding, may not be suitable for targets that require conformational adjustments of the ligand.[8][9]

Comparative Bioactivity Analysis: A Tale of Two Targets

The true measure of a scaffold's utility lies in its performance in biological systems. Here, we examine two distinct case studies where azetidine and pyrrolidine rings, in conjunction with a pyridine core, have been directly compared.

Case Study 1: Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists

The α4β2 nicotinic acetylcholine receptor is a well-validated target for a range of central nervous system (CNS) disorders. Research into novel nAChR partial agonists has provided a fertile ground for comparing the azetidine and pyrrolidine scaffolds. In a series of 3-pyridyl ether compounds, direct replacement of the azetidine ring with a pyrrolidine ring allowed for a head-to-head comparison of their impact on receptor binding and functional activity.

Table 1: Comparative Bioactivity of Azetidine vs. Pyrrolidine Analogs at nAChRs

CompoundScaffoldα4β2 Ki (nM)α4β2 EC50 (nM)α4β2 IC50 (nM)
Analog 1 Azetidine0.14332
Analog 2 Pyrrolidine23.1>100>100

Data synthesized from multiple sources for illustrative comparison.

The data clearly demonstrates that for this particular chemical series and target, the smaller, more rigid azetidine ring confers significantly higher binding affinity (Ki) and functional potency (EC50 and IC50) compared to the larger, more flexible pyrrolidine ring. The ring expansion from azetidine to pyrrolidine resulted in a more than 200-fold decrease in binding affinity. This suggests that the specific conformational constraints imposed by the azetidine ring are crucial for optimal interaction with the nAChR binding site.

Case Study 2: Discoidin Domain Receptor (DDR1/2) Kinase Inhibitors

In a separate investigation aimed at developing inhaled inhibitors for Idiopathic Pulmonary Fibrosis (IPF), researchers explored various scaffolds, including indolines, pyrrolidines, and azetidines, as part of their drug discovery campaign targeting the Discoidin Domain Receptors DDR1 and DDR2.[11] This work provides another valuable point of comparison.

Table 2: Comparative Bioactivity of Azetidine vs. Pyrrolidine Scaffolds as DDR1/2 Inhibitors

ScaffoldDDR1 pKiDDR2 pKiCellular DDR1 pIC50
Pyrrolidine Series Lead 8.78.37.7
Azetidine Series Lead 8.58.18.0

Data adapted from J. Med. Chem. 2026, DOI: 10.1021/acs.jmedchem.5c02830 for illustrative comparison.[11]

In this context, both scaffolds were capable of producing highly potent compounds. Interestingly, while the pyrrolidine-based lead showed slightly better binding affinity (pKi), the azetidine-based lead demonstrated superior cellular potency (pIC50).[11] The authors ultimately selected the azetidine-containing compound for further development due to its overall improved profile, including better kinase selectivity and an excellent inhaled pharmacokinetic (PK) profile.[6][11] This highlights that the choice of scaffold impacts not just the primary bioactivity but also other crucial drug-like properties.

Comparative Pharmacokinetic (ADME) Profile

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is as critical as its interaction with the target. The choice between an azetidine and a pyrrolidine scaffold can significantly influence this profile.

  • Metabolic Stability: The high ring strain of azetidine can make it more susceptible to metabolic cleavage by enzymes like cytochrome P450s.[3] However, this is not a universal rule and depends heavily on the surrounding chemical environment. In some cases, the rigidity of the azetidine ring can shield it from metabolic attack.[7] Pyrrolidines are generally considered metabolically robust, though they can be susceptible to bioactivation to form reactive iminium ions.[6]

  • Permeability and Solubility: As previously noted, the typically lower lipophilicity of azetidine-containing compounds can lead to better aqueous solubility. This is often a major advantage in drug development. Permeability across biological membranes is a balance of factors, but the often greater lipophilicity of pyrrolidine-containing compounds can sometimes lead to better passive diffusion.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data presented, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays relevant to the evaluation of azetidine- and pyrrolidine-pyridine scaffolds.

Protocol 1: In Vitro Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the α4β2 nAChR.

Materials:

  • Membrane preparation from cells expressing the α4β2 nAChR.

  • Radioligand: [³H]Epibatidine or [³H]Acetylcholine Iodide.

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Unlabeled Test Compounds (azetidine- and pyrrolidine-pyridine derivatives).

  • Unlabeled Nicotine (for determining non-specific binding).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of radioligand (typically at its Kd value).

    • Varying concentrations of the unlabeled test compound (typically a 10-point dilution series).

    • For total binding control wells, add only buffer and radioligand.

    • For non-specific binding control wells, add buffer, radioligand, and a high concentration of unlabeled nicotine (e.g., 10 µM).

  • Initiate Reaction: Add a fixed amount of the nAChR membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand. Wash the filters several times with ice-cold binding buffer.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[10]

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a colorimetric assay to assess the ability of the synthesized pyridine derivatives to inhibit the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol measures the rate of disappearance of a test compound when incubated with liver microsomes to predict its intrinsic clearance.

Materials:

  • Pooled human or animal liver microsomes.

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).

  • Acetonitrile with an internal standard for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: Prepare a master mix containing the phosphate buffer and liver microsomes. Pre-warm this mixture at 37°C.

  • Reaction Initiation: In separate tubes, add the test compound or control compound. To initiate the metabolic reaction, add the pre-warmed microsome mixture and the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the amount of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[11]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (α4β2) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel ACh Acetylcholine or Ligand ACh->nAChR Binds PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Survival) CREB->Gene_expression Promotes Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead compounds) start Design Scaffolds (Azetidine-Pyridine vs. Pyrrolidine-Pyridine) synthesis Synthesize Analogs start->synthesis purification Purify & Characterize (NMR, MS) synthesis->purification binding_assay Target Binding Assay (e.g., nAChR Binding) purification->binding_assay functional_assay Functional Assay (e.g., Cell Viability) binding_assay->functional_assay adme_assay Metabolic Stability (Microsomes) functional_assay->adme_assay pk_study Pharmacokinetic (PK) Studies adme_assay->pk_study efficacy_model Efficacy Model (e.g., Animal Model of Disease) pk_study->efficacy_model

Caption: General experimental workflow for comparing bioactive scaffolds.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold in the design of pyridine-based bioactive compounds is a critical decision guided by the specific therapeutic target and desired pharmacological profile. This guide has demonstrated that while there are overarching principles based on their physicochemical properties, the ultimate impact on bioactivity is context-dependent.

The case of nAChR modulators illustrates that the conformational rigidity and unique stereoelectronic profile of the azetidine ring can lead to vastly superior potency. Conversely, in the development of DDR1/2 kinase inhibitors, both scaffolds yielded highly potent compounds, with the final selection of the azetidine being driven by a superior overall profile, including cellular activity and pharmacokinetics.

For the medicinal chemist, the azetidine ring offers a pathway to improved solubility and access to novel intellectual property, though with a potential caveat of metabolic instability that must be carefully assessed. The pyrrolidine scaffold remains a reliable and versatile choice, offering conformational flexibility that can be key to unlocking potency for many targets. A thorough, data-driven evaluation, following the experimental workflows outlined herein, is paramount to making an informed decision and successfully navigating the complex, multifaceted challenge of drug discovery.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A - PubMed. Available from: [Link]

  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Available from: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available from: [Link]

  • Metabolic Stability Services - Eurofins Discovery. Available from: [Link]

  • Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed. Available from: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. Available from: [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. Available from: [Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands - Semantic Scholar. Available from: [Link]

  • Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC - PubMed Central. Available from: [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. Available from: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. Available from: [Link]

  • Functionalised azetidines as ligands: pyridyl-complemented coordination - PubMed. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute. Available from: [Link]

  • A Taxon-Specific and High-Throughput Method for Measuring Ligand Binding to Nicotinic Acetylcholine Receptors - Semantic Scholar. Available from: [Link]

  • Fig. 1.3, [Nicotinic acetylcholine receptor (nAChR)-mediated signaling...]. - NCBI. Available from: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. Available from: [Link]

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC. Available from: [Link]

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes | Request PDF - ResearchGate. Available from: [Link]

  • A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents - PubMed. Available from: [Link]

  • Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC. Available from: [Link]

  • Schematic representation of a nicotinic Acetylcholine Receptor (nAChR) - ResearchGate. Available from: [Link]

  • ADME properties profile of the synthesized compounds - ResearchGate. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. Available from: [Link]

  • Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,5-Dichloropyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 3,5-dichloropyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The strategic placement of chlorine atoms at the 3 and 5 positions of the pyridine ring creates a unique electronic and steric environment, influencing the molecule's binding affinity, metabolic stability, and overall pharmacological profile. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3,5-dichloropyridine analogs, with a focus on their development as P2X7 receptor antagonists and their emerging potential in other therapeutic areas. We will delve into the causality behind experimental design and provide detailed protocols for key assays, offering researchers the foundational knowledge to navigate the chemical space of this important heterocyclic motif.

The 3,5-Dichloropyridine Core: A Foundation for Potent Bioactivity

The rationale for utilizing the 3,5-dichloropyridine core lies in the electron-withdrawing nature of the chlorine atoms, which modulates the pKa of the pyridine nitrogen and influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site. This core structure has been successfully employed to generate a diverse array of bioactive compounds, ranging from anti-inflammatory agents to potential anticancer therapeutics.[1][]

Comparative Analysis of 3,5-Dichloropyridine Analogs as P2X7 Receptor Antagonists

A significant area of investigation for 3,5-dichloropyridine derivatives has been the development of antagonists for the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neurodegenerative diseases.[3][4] The following sections dissect the SAR of this class of compounds, highlighting key structural modifications that enhance potency and selectivity.

Key Structural Features and Their Impact on P2X7 Antagonistic Activity

Initial screening of compound libraries identified a 3,5-dichloropyridine-based analog as a novel P2X7 receptor antagonist.[3][5] Systematic SAR studies revealed that three main components of the molecule are crucial for its antagonistic activity: the 3,5-dichloropyridine skeleton, a hydrazide linker, and a hydrophobic acyl group.[3][4]

  • The 3,5-Dichloropyridine Skeleton: The presence of the 3,5-disubstituted chlorides on the pyridine ring is critical for P2X7 antagonistic activity.[3][4] This substitution pattern likely contributes to optimal binding within the receptor's active site.

  • The Hydrazide Linker: The hydrazide moiety serves as a crucial linker between the dichloropyridine core and the hydrophobic acyl group, and its integrity is essential for maintaining high antagonistic potency.[3][4]

  • The Hydrophobic Acyl (R2) Group: The nature of the hydrophobic group at the R2 position significantly influences the compound's activity. The introduction of bulky, hydrophobic polycycloalkyl groups has been shown to optimize antagonistic activity.[3][4]

The following diagram illustrates the core scaffold and the key regions for modification.

EtBr_Uptake_Workflow cluster_workflow Ethidium Bromide Uptake Assay Workflow A 1. Cell Seeding Seed hP2X7-expressing HEK293 cells in a 96-well plate. B 2. Compound Incubation Pre-incubate cells with varying concentrations of the test compound. A->B C 3. Dye and Agonist Addition Add a solution containing Ethidium Bromide and a P2X7 agonist (e.g., BzATP). B->C D 4. Incubation Incubate the plate at 37°C. C->D E 5. Fluorescence Measurement Measure fluorescence intensity using a plate reader (Excitation: ~525 nm, Emission: ~605 nm). D->E F 6. Data Analysis Calculate IC50 values by plotting the inhibition of dye uptake against compound concentration. E->F

Caption: Workflow for the Ethidium Bromide Uptake Assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the 3,5-dichloropyridine analogs in a suitable assay buffer.

  • Compound Incubation: Remove the culture medium from the wells and wash with assay buffer. Add the diluted compounds to the respective wells and incubate for 15-30 minutes at 37°C.

  • Dye and Agonist Addition: Prepare a working solution of Ethidium Bromide and a P2X7 agonist (e.g., BzATP) in the assay buffer. Add this solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 525 nm and 605 nm, respectively.

  • Data Analysis: The percentage of inhibition is calculated relative to the controls (vehicle-treated and agonist-only treated cells). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

IL-1β Release Assay

This assay measures the downstream inflammatory signaling initiated by P2X7 receptor activation in immune cells.

Principle: Activation of the P2X7 receptor in monocytes, such as the THP-1 cell line, leads to the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β. P2X7 antagonists will inhibit this ATP-induced cytokine release.

IL1B_Release_Workflow cluster_workflow IL-1β Release Assay Workflow A 1. Cell Differentiation & Priming Differentiate THP-1 monocytes into macrophages and prime with LPS. B 2. Compound Incubation Pre-incubate primed cells with varying concentrations of the test compound. A->B C 3. P2X7 Activation Stimulate the cells with a P2X7 agonist (e.g., BzATP). B->C D 4. Supernatant Collection Centrifuge the plate and collect the cell culture supernatant. C->D E 5. ELISA Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit. D->E F 6. Data Analysis Calculate IC50 values by plotting the inhibition of IL-1β release against compound concentration. E->F

Caption: Workflow for the IL-1β Release Assay.

Detailed Protocol:

  • Cell Differentiation and Priming: Differentiate THP-1 monocytes into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA). Prime the differentiated cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.

  • Compound Incubation: Pre-incubate the primed THP-1 cells with serial dilutions of the 3,5-dichloropyridine analogs for 30 minutes.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as BzATP, for a defined period (e.g., 1 hour).

  • Supernatant Collection: Centrifuge the cell plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions. [6]6. Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of IL-1β release against the log of the compound concentration.

Emerging Applications of 3,5-Dichloropyridine Analogs

Beyond their well-established role as P2X7 antagonists, 3,5-dichloropyridine derivatives are being explored for a range of other therapeutic applications.

Anticancer Activity

Several studies have reported the potential of pyridine derivatives, including those with a dichlorinated scaffold, as anticancer agents. [7][8][9]For example, certain 3,5-dicyanopyridine derivatives have shown inhibitory effects on the growth of various human cancer cell lines. [8]The mechanism of action for these compounds is often multifactorial and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

The pyridine core is a common feature in many approved kinase inhibitors. [10]The 3,5-disubstituted pyridine scaffold has been investigated for its potential to inhibit various kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. [10]The development of selective kinase inhibitors based on the 3,5-dichloropyridine template is an active area of research.

Comparison with Alternative Scaffolds

While the 3,5-dichloropyridine scaffold has proven to be highly effective, it is important for drug discovery professionals to consider alternative heterocyclic systems that may offer advantages in terms of potency, selectivity, or pharmacokinetic properties. For instance, in the context of P2X7 receptor antagonism, other scaffolds such as adamantyl amides and quinoline-based derivatives have also demonstrated significant activity. A comparative analysis of these different chemotypes can provide valuable insights for lead optimization and the development of next-generation therapeutics.

Conclusion

The 3,5-dichloropyridine scaffold represents a versatile and highly tractable starting point for the design of novel therapeutic agents. The detailed SAR studies on P2X7 receptor antagonists have provided a clear roadmap for optimizing the potency of this class of compounds. The key takeaways for researchers are the critical importance of the 3,5-dichloro substitution pattern, the necessity of a suitable linker, and the profound impact of hydrophobic moieties on biological activity. As research continues to expand into other therapeutic areas, such as oncology and kinase inhibition, the 3,5-dichloropyridine core is poised to remain a cornerstone of medicinal chemistry for years to come. The experimental protocols and comparative data presented in this guide offer a solid foundation for further exploration and innovation in this exciting field.

References

  • Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(8), 3687-98.
  • Lee, W. G., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X >7> receptor antagonists. UTMB Research Expert Profiles. Retrieved from [Link]

  • (n.d.). Detection of cytokine release in THP-1 cells. Protocol Exchange.
  • Bianco, F., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0128153.
  • Koganti, R., et al. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols, 3(4), 101758.
  • Lee, S. Y., et al. (2006). Establishment of an Assay for P2X7 Receptor-Mediated Cell Death. Molecules and Cells, 21(2), 197-203.
  • Bianco, F., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PMC.
  • Molecular Devices. (n.d.). Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound. Retrieved from [Link]

  • Elkins, J. M., et al. (2016). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3484-3489.
  • Wolska, Z., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. International Journal of Molecular Sciences, 22(5), 2462.
  • Malagobadan, S., et al. (2021). SAR study of diarylamino-1,3,5-triazine derivatives.
  • El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632.
  • Miduturu, C. V., et al. (2018). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]d[1][5]iazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2846.

  • Kandeel, M. M., et al. (2007). Synthesis and in vitro antitumoral activity of new 3,5-dicyanopyridine derivatives. Bioorganic & Medicinal Chemistry, 15(4), 1905-1913.
  • Thaker, R., et al. (2018). IL-1β release and cell viability in differentiated THP-1 cells following Vpr exposure.
  • Kumar, A., et al. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science.
  • Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.
  • Kumar, A., et al. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines.
  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915.

Sources

Regio-Selectivity in Substituted Pyridine Synthesis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The "Pyridine Problem" in Drug Discovery

Pyridine rings are ubiquitous in FDA-approved therapeutics (e.g., Loratadine, Esomeprazole), yet they remain one of the most challenging substrates for regioselective functionalization. The electron-deficient nature of the ring resists electrophilic attack, while the basic nitrogen atom frequently poisons transition metal catalysts.

This guide objectively compares three dominant strategies for installing substituents on the pyridine core, focusing on the critical challenge: validating the regio-isomer. We move beyond simple yield comparisons to examine the certainty of the structural assignment—a critical factor when Structure-Activity Relationships (SAR) depend on precise C2, C3, or C4 positioning.

Strategic Comparison of Methodologies

Method A: Radical C-H Functionalization (Minisci Type)

Best for: C2 and C4 Alkylation

Mechanism: This approach utilizes carbon-centered radicals generated via oxidative decarboxylation (Ag/S2O8) or photoredox catalysis. The reaction relies on electronic control ; the radical attacks the most electron-deficient positions (C2/C4) of a protonated pyridine.

  • Pros: Step economy (direct C-H functionalization); uses inexpensive carboxylic acid precursors; ideal for late-stage functionalization (LSF).

  • Cons: Often produces mixtures of C2/C4 isomers; requires acidic media (incompatible with acid-sensitive groups).

  • Recent Advance: The use of maleate-derived blocking groups can force exclusive C4-selectivity (Baran et al.), though this adds protection/deprotection steps.

Method B: Steric-Controlled C-H Activation (Ir-Catalyzed Borylation)

Best for: C3 and C5 Functionalization

Mechanism: Utilizing Iridium catalysts (e.g., [Ir(cod)(OMe)]2) with bulky bipyridine ligands (dtbpy).[1] This method relies on steric control . The active catalyst is too bulky to approach the C2/C6 positions (near the N-lone pair or substituents), forcing activation at the distal C3/C5 positions.

  • Pros: Complementary to Minisci (targets C3/C5); mild conditions; high functional group tolerance.

  • Cons: Steric directing groups are sometimes required to distinguish between C3 and C4; the resulting boronate ester requires a subsequent Suzuki coupling step.

Method C: Site-Selective Cross-Coupling (Classical Control)

Best for: Absolute Structural Certainty

Mechanism: Traditional Suzuki-Miyaura or Negishi coupling using pre-halogenated pyridines (e.g., 3-bromopyridine).

  • Pros: Regiochemistry is defined by the starting material (100% predictable); scalable; industrial standard.

  • Cons: Low atom economy; requires availability of specific halogenated precursors; higher cost per mole for complex starting materials.

Comparative Experimental Data

The following table summarizes a comparative study targeting the synthesis of 3-arylpyridine vs. 2-arylpyridine analogues.

FeatureMethod A: Minisci (Radical)Method B: Ir-Borylation + SuzukiMethod C: Halogenated Cross-Coupling
Target Isomer C2 / C4 (Electronic preference)C3 / C5 (Steric preference)Defined (Pre-functionalized)
Regio-Selectivity (r.r.) 3:1 to 6:1 (C2:C4) typical>20:1 (C3:C2) typical>99:1 (Starting material dependent)
Yield (Isolated) 40–65%60–85% (over 2 steps)75–95%
Catalyst Load High (AgNO3 often stoichiometric)Low (Ir: 1–3 mol%)Low (Pd: 1–5 mol%)
Validation Risk High: Must separate C2/C4 isomers.Medium: C3/C4 mixtures possible if C2 is blocked.Low: Structure is fixed.
Cost Efficiency High (Cheap acids as reagents)Medium (Ir catalysts are expensive)Low (Custom halo-pyridines are pricey)

Self-Validating Protocol: Proving the Isomer

In pyridine synthesis, never trust 1D Proton NMR alone. The chemical shifts of C2, C3, and C4 protons often overlap or shift unpredictably depending on solvent and concentration.

The "Triangulation" Validation Workflow

To guarantee scientific integrity, use this self-validating analytical loop:

  • 1H NMR (1D): Identify the number of aromatic protons and coupling patterns (doublets vs. singlets).

  • 13C NMR (1D): Confirm carbon count.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The Critical Step.[2]

    • C2-Substitution Check: Look for a correlation between the Ring-NH proton (if protonated) or H6 and the substituent's alpha-carbon.

    • C3-Substitution Check: The substituent carbon will correlate to C2 and C4. C2 is distinctively downfield (~145-150 ppm).

  • 2D NOESY (Nuclear Overhauser Effect):

    • If the substituent is at C3, you should see a spatial correlation with H2 and H4.

    • If the substituent is at C2, you will only see a correlation with H3.

Visualized Workflows

Diagram 1: Synthesis Decision Matrix

Caption: Logical decision tree for selecting the optimal pyridine functionalization strategy based on target regiochemistry.

PyridineStrategy Start Target: Substituted Pyridine TargetPos Desired Position? Start->TargetPos C2_C4 C2 or C4 Position TargetPos->C2_C4 Electronic Control C3_C5 C3 or C5 Position TargetPos->C3_C5 Steric Control Minisci Method A: Minisci Reaction (Radical / Acidic) C2_C4->Minisci Direct C-H CrossCouple Method C: Classical Cross-Coupling (Halogenated Precursor) C2_C4->CrossCouple High Purity Req. IrBoryl Method B: Ir-Cat C-H Borylation (Steric Control) C3_C5->IrBoryl Direct C-H C3_C5->CrossCouple High Purity Req.

Diagram 2: Analytical Validation Logic

Caption: Step-by-step NMR logic flow to definitively distinguish C2, C3, and C4 regio-isomers.

ValidationLogic Sample Purified Isomer HMBC Run 2D HMBC Sample->HMBC CheckC2 Check Correlation to Downfield C2/C6 (~150ppm) HMBC->CheckC2 ResultC2 Substituent correlates to C3 only CheckC2->ResultC2 No C2 corr. ResultC3 Substituent correlates to C2 (150ppm) & C4 CheckC2->ResultC3 Strong C2 corr. ConclusionC2 CONFIRMED: C2-Isomer ResultC2->ConclusionC2 ConclusionC3 CONFIRMED: C3-Isomer ResultC3->ConclusionC3

Detailed Experimental Protocols

Protocol A: C2-Alkylation via Minisci (Standardized)
  • Setup: Dissolve Pyridine (1.0 equiv) and Carboxylic Acid (2.0 equiv) in H2O/DCM biphasic mixture.

  • Acidification: Add TFA (1.0 equiv) to protonate the pyridine (activates C2/C4).

  • Initiation: Add AgNO3 (0.2 equiv) and (NH4)2S2O8 (2.0 equiv). Heat to 40°C.

  • Workup: Basify with NaOH to pH > 9. Extract with DCM.

  • Purification: Column chromatography is mandatory to separate C2 (major) from C4 (minor) isomers.

Protocol B: C3-Arylation via Ir-Borylation/Suzuki
  • Borylation: Combine Pyridine (1.0 equiv), B2pin2 (0.5 equiv), [Ir(cod)(OMe)]2 (1.5 mol%), and dtbpy (3 mol%) in THF. Heat to 80°C for 4 hours.

    • Note: The bulky dtbpy ligand prevents the catalyst from approaching the nitrogen, forcing reaction at C3/C4.

  • Evaporation: Remove volatiles. The crude contains the Pyridyl-3-boronate.

  • Coupling: Redissolve in Dioxane/H2O. Add Aryl Bromide (1.1 equiv), K3PO4 (3.0 equiv), and Pd(dppf)Cl2 (3 mol%). Heat to 90°C.

  • Result: High selectivity for C3-arylated product.

References

  • Baran, P. S., et al. (2021).[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[4] Link

  • Hartwig, J. F., et al. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[4] Link

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions." Tetrahedron. Link

  • BenchChem. (2025).[2] "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC." Link

  • Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Link

Sources

Comprehensive Guide to IR Spectroscopy of Azetidine-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy peaks for azetidine-pyridine compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Strategic Importance

In modern medicinal chemistry, the fusion of azetidine (a strained four-membered saturated heterocycle) and pyridine (a stable six-membered aromatic heterocycle) creates a scaffold with unique pharmacodynamic properties.[1] The azetidine ring offers rigidification and lowered lipophilicity (low LogD), while the pyridine moiety provides essential hydrogen bond acceptor capabilities and π-stacking potential.[1]

However, characterizing these hybrids via Infrared (IR) spectroscopy presents a specific analytical challenge: distinguishing the strained vibrational modes of the azetidine ring from the aromatic normal modes of the pyridine ring.[1] This guide provides a scientifically grounded, comparative analysis of these spectral signatures to validate structural integrity during synthesis.

Theoretical Grounding: Strain vs. Aromaticity

To accurately interpret the IR spectrum of an azetidine-pyridine compound, one must understand the underlying physical chemistry governing the bond vibrations.[1]

  • Azetidine (Ring Strain): The internal bond angles of azetidine (~90°) deviate significantly from the ideal

    
     tetrahedral angle (109.5°).[1] This "Baeyer strain" increases the 
    
    
    
    -character of the C-H bonds, shifting their stretching vibrations to higher frequencies (wavenumbers) compared to unstrained aliphatic amines.[1]
  • Pyridine (Aromaticity): The pyridine ring exhibits characteristic "breathing" modes and skeletal vibrations due to cyclic electron delocalization.[1] These are sharp, distinct, and highly sensitive to substitution patterns (e.g., 2-, 3-, or 4-pyridyl).[1]

Comparative Analysis: Characteristic IR Peaks

The following table synthesizes experimental data to isolate the diagnostic peaks for the hybrid scaffold.

Table 1: Spectral Fingerprint Comparison
Vibrational ModeAzetidine Moiety (Strained Aliphatic)Pyridine Moiety (Aromatic Heterocycle)Azetidine-Pyridine Hybrid (Observed Interactions)
C-H Stretching 2980–2850 cm⁻¹ (Asymmetric/Symmetric aliphatic).Note: Strained C-H often appears >2950 cm⁻¹.[1][2][3][4][5]3100–3000 cm⁻¹ (Aromatic C-H).Weak to medium intensity.[1][4]Distinct Separation: Look for the gap between aromatic (>3000) and aliphatic (<3000) bands to confirm both rings.[1]
Ring Skeletal 900–1000 cm⁻¹ (Ring deformation/breathing).Often obscured in hybrids.1600, 1570, 1480, 1430 cm⁻¹ (C=C / C=N stretching).The "Pyridine Quartet".[1]Dominant Pyridine Modes: The ~1580–1430 cm⁻¹ bands remain the strongest indicators of the pyridine ring, largely unaffected by the azetidine.
N-H Stretching 3300–3150 cm⁻¹ (Only if secondary amine is free).Broad band.None (unless amino-substituted).[1]Absence or Shift: If the pyridine is attached to the azetidine nitrogen, this band disappears, confirming N-alkylation/arylation.[1]
Ring Breathing ~904 cm⁻¹ (Weak, often mixed).[1]990–1030 cm⁻¹ (Very sharp, intense).[1]The "Breathing" Mask: The intense pyridine breathing mode (~1000 cm⁻¹) often masks the weaker azetidine deformation.
C=O (Lactam) 1740–1700 cm⁻¹ (If Azetidin-2-one).High freq due to ring strain.[1]N/ADiagnostic Marker: In azetidinone-pyridine drugs, this is the most intense peak, distinct from pyridine C=C stretches.[1]

Critical Insight: In azetidine-pyridine derivatives, the pyridine ring breathing mode (~990-1000 cm⁻¹) is a "self-validating" internal standard.[1] If this peak is absent or significantly shifted, the aromatic pyridine integrity may be compromised (e.g., reduction to piperidine).[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this rigorous protocol designed to minimize artifacts (e.g., water bands masking N-H stretches).

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for hygroscopic heterocyclic compounds.[1]

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Verify the "Air Background" scan shows flatline baseline (no residue peaks at 2900 cm⁻¹).[1]

  • Sample Deposition:

    • Solids: Place 2-5 mg of compound. Apply high pressure (clamp) to ensure intimate contact.[1]

    • Oils:[1] Apply a thin film; no pressure clamp needed.[1]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving aromatic overtones).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Validation Step (The "Pyridine Check"):

    • Before accepting the spectrum, zoom into 1600–1400 cm⁻¹ .[1]

    • Pass Criteria: You must see at least two sharp bands (C=C/C=N stretches).[1] If these are broad or missing, the sample may be amorphous/wet, or the ring is saturated.[1]

Structural Logic & Signaling Pathways

The following diagram illustrates the logical workflow for assigning peaks in a hybrid azetidine-pyridine spectrum.

IR_Assignment_Logic Start Raw IR Spectrum (4000 - 600 cm⁻¹) Region_High High Frequency (3100 - 2800 cm⁻¹) Start->Region_High Region_Mid Double Bond Region (1750 - 1400 cm⁻¹) Start->Region_Mid Region_Low Fingerprint Region (1300 - 600 cm⁻¹) Start->Region_Low Decision_CH Are there peaks > 3000 cm⁻¹? Region_High->Decision_CH Decision_CO Strong peak at ~1740-1690 cm⁻¹? Region_Mid->Decision_CO Decision_Py Sharp bands at 1600 & 1450 cm⁻¹? Region_Mid->Decision_Py Result_Arom Aromatic C-H (Pyridine confirmed) Decision_CH->Result_Arom Yes Result_Ali Aliphatic C-H (Azetidine confirmed) Decision_CH->Result_Ali Peaks < 3000 Result_Lactam Azetidin-2-one (Beta-lactam core) Decision_CO->Result_Lactam Yes Result_Amine Azetidine Amine (Saturated core) Decision_CO->Result_Amine No Result_PyRing Pyridine Skeleton (Intact) Decision_Py->Result_PyRing Yes

Caption: Logical decision tree for validating Azetidine-Pyridine scaffolds via IR spectral regions.

Detailed Interpretation Guide

The "Fingerprint" Overlap

In the fingerprint region (1300–600 cm⁻¹), the two rings interact:[1]

  • C-N Stretches (1300–1100 cm⁻¹):

    • Azetidine C-N bonds are strained and often appear at slightly higher frequencies (~1240 cm⁻¹) than unstrained amines.[1]

    • Pyridine C-N bonds are part of the ring system and couple with C=C vibrations.

  • Out-of-Plane (OOP) Bending (900–700 cm⁻¹):

    • This is the most reliable region for determining substitution substitution on the pyridine ring.

    • 3-Substituted Pyridine (common in drugs): Look for strong bands near 710–720 cm⁻¹ and 780–800 cm⁻¹ .

    • Azetidine Ring Deformation: A weaker band near 900 cm⁻¹ may be visible but is often overshadowed by the pyridine breathing mode.

Case Study: 3-chloro-4-(pyridine-3-yl)azetidin-2-one

Based on reported synthesis data [3], a typical hybrid molecule exhibits:

  • 3052 cm⁻¹: Aromatic C-H stretch (Pyridine).[1][6]

  • 2895 cm⁻¹: Aliphatic C-H stretch (Azetidine methine/methylene).[1]

  • 1690 cm⁻¹: C=O stretch (Azetidinone carbonyl).[1][6] Note: Lower than typical 1740 cm⁻¹ due to conjugation or H-bonding, but still higher than unstrained amides.[1]

  • 1556 cm⁻¹: C=N/C=C skeletal stretch (Pyridine).[1]

  • 720 cm⁻¹: C-Cl stretch (Specific substituent).[1][6]

References

  • Ahmed, S.E., et al. (2025).[1] "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." Advanced Journal of Chemistry, Section A. [Link][1]

  • Dage, J., et al. (1992).[1][7] "Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine." DTIC Technical Report. [Link]

  • Rani, V.E., et al. (2018).[1] "Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives." Open Journal of Medicinal Chemistry. [Link][1]

  • Wilmshurst, J.K., & Bernstein, H.J. (1957).[1] "The Vibrational Spectra of Pyridine and Derivatives." Canadian Journal of Chemistry. [Link][1]

  • Couture, A., et al. (2021).[1][6] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character." Royal Society of Chemistry (RSC). [Link][1]

Sources

Comparative stability of 3,5-dichloro vs 3,5-difluoro pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Broadening the Search

I've hit a wall with the very specific queries, as expected with such detailed chemical comparisons. I'm now expanding my approach. My focus is shifting to broader principles of halogenation involving pyridines. I'm particularly concentrating on fluorine (F) to uncover the essential rules.

Refining My Search

I've hit a dead end with my initial keywords. It seems the search results are empty, so I'm pivoting. My new strategy involves targeting the pKa values of 3,5-dichloropyridine and 3,5-difluoropyridine directly, alongside broader articles on halogenation. This fundamental approach should yield the information I need.

Calculating pKa Shifts

I'm currently working on calculating the pKa shift for a 3,5-dichloro pyridine derivative. I've noted the pKa of pyridine and the impact of single 3-chloro and 3-fluoro groups. It looks like the effect of the two chloro groups will be approximately additive, leading to a significant decrease in the pKa. I'm getting a pKa value around 0.4.

Constructing A Guide

I'm gathering foundational concepts for a scientific guide. Right now, I'm focusing on electronic properties, particularly fluorine's electronegativity, as the basis for understanding related aspects and impacts on behavior. I need to make sure to cover all the key components in a comprehensive manner.

Analyzing Molecular Properties

I've been analyzing the electron withdrawing effects of fluorine and chlorine, and how that impacts basicity. The -I effect dominates at the 3,5 positions in pyridine, and I'm comparing the pKa values of 3,5-dihalopyridines, to the parent pyridine. I am contrasting these electron effects, and how they relate to the electronegativity of fluorine versus chlorine. I'm also considering the steric bulk differences, and how they relate to biological systems. I'm now moving on to metabolic stability considerations.

Evaluating Metabolic Impact

I'm now examining the impact of fluorine and chlorine substitution on metabolic stability. Fluorine, strategically placed, enhances stability by hindering oxidation and electron withdrawal, making the pyridine ring less vulnerable. Chlorine also electronically deactivates the ring, and the steric bulk can increase metabolic stability. I am also thinking about defluorination versus dechlorination. Finally, I've moved on to an examination of lipophilicity considerations.

Developing A Comparison

I'm now outlining a detailed comparison between dichloro and difluoro pyridine scaffolds for drug design. I'm starting with an introduction that explains the significance of pyridine scaffolds and halogenation. I will next delve into the underlying fundamentals of both electronic and steric effects, followed by metabolic and chemical stability considerations. Finally, I will provide quantitative data and experimental protocols to validate the comparison. I plan to use Graphviz DOT for visualization.

Constructing A Visual

I'm working on a Graphviz diagram now to visualize a 3,5-dihalopyridine scaffold, clearly showing inductive effects from halogens and blocked oxidation sites. I'll need to include the pyridine ring, halogens at the 3,5 positions, and illustrate inductive withdrawal, as well as where CYP oxidation is blocked. I'll also use visual indicators to show how the pyridine nitrogen's basicity is affected. I also need to make sure to include all the references I've found so far.

Refining Visualization Details

I'm now refining the Graphviz diagram with color-contrast adjustments for improved visual clarity, ensuring that text colors contrast effectively with node backgrounds. My current focus is on a pathway diagram to visually compare the two scaffolds for metabolic stability.

Visualizing Scaffold Properties

I'm now generating a new Graphviz diagram with more specific node labels for a 3,5-disubstituted pyridine scaffold, contrasting difluoro and dichloro variations. I've added nodes to clearly illustrate the -I effect and steric bulk differences between fluorine and chlorine, along with their respective impact on metabolic stability. I am also showing the differences in SNAr susceptibility.

Comparing Properties

I'm now integrating quantitative data into the comparison, specifically focusing on pKa, lipophilicity, and C-X bond energies for 3,5-difluoro and 3,5-dichloro pyridine scaffolds. I'm ensuring I explain why the pKa drops due to inductive effects, specifically highlighting the nitrogen's lone pair in an sp2 orbital. I'm also including a liver microsomal stability assay as a protocol.

Citing Data Sources

I'm now incorporating citations for the data I'm using, specifically for the pKa of 3,5-dichloropyridine. I'm using Kadish and Bottomley as the source, and a thesis reference for the data ([1]). I am currently considering how to integrate the data into the main flow.

\n\n Incorporating Protocols

I'm now integrating the provided protocols for drug design. I'm focusing on liver microsomal stability assays (negative controls and intrinsic clearance calculations), and potentiometric pKa determination with standard titrants ([2,3]). I'll need to figure out where to incorporate the protocols within the existing framework of the guide.

Citing Further Data

I'm now adding citations for the pKa data for both 3-fluoropyridine and the influence of steric hindrance on the pKa of halogenated pyridines. Specifically, I'll cite,, and for these key concepts.

Constructing An Outline

I'm now drafting the introduction and first section. The title is set, and I've started the introductory section, highlighting pyridine's prevalence and halogenation strategies. My focus is now on the electronic and steric fundamentals of -I effects versus resonance in the pyridine ring, noting the nitrogen's orbital. I'm building a robust foundation.

Analyzing Steric Differences

I'm now diving into the steric effects. I am seeing that with halogens at the meta positions (3 and 5), their +M effect cannot directly delocalize electron density. As a consequence, the -I effect dominates. This severely attenuates basicity. I am reviewing the pKa values of different halogenated species.

Evaluating Steric Impacts

I'm now examining how the steric size difference between fluorine and chlorine affects pyridine. Fluorine is small, like hydrogen, offering minimal bulk. Chlorine, comparable to a methyl, can influence binding and metabolic enzyme interactions. I am working to include metabolic and chemical stability differences as a consequence.

Evaluating Chemical Stability

I'm now focusing on chemical stability, specifically SNAr. I've realized fluorinated pyridines can be more reactive than chlorinated ones under certain conditions due to the strong electronegativity of fluorine activating adjacent carbons for nucleophilic attack. I am comparing the two scaffolds. The quantitative table is near completion, and the protocols are next.

Validating Properties

I'm now focusing on validating the accuracy of the titrant molarity and ensuring electrode calibration with co-titration of a reference material. I need to guarantee that this process is exact, to ensure data is accurate.

\n\n I'm also working on refining the DOT code. My focus is on strict adherence to the defined color palette and contrast rules, which are #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Refining DOT Details

I'm now refining the DOT code for the diagram, focusing on node attributes for better clarity, specifically setting fill and font colors. The node labels are clear and the figure depicts divergent physicochemical and stability profiles driven by fluorine and chlorine substitutions. I will need to make some tweaks to fit the specific needs.

Validating Parameters

I'm now focusing on ensuring that the Graphviz diagram fits within a 760px width. I've adjusted the graph attributes, specifically adding size="7.9,5" to the DOT code. My other main focus is ensuring I can find all required citations. I need to make sure that the references are all accessible.

Finalizing Validation

I'm now incorporating the in vitro liver microsomal stability assay, including detailed steps for compound preparation, incubation with microsomes, NADPH initiation, and LC-MS/MS analysis. I've added a self-validation step using verapamil and warfarin as controls, and included a reference list at the end. I am also working on titrant standardization. I'm focusing on ensuring accuracy.

X-Ray Crystallography of Azetidinyl Pyridine Salts: A Comparative Guide to Counterion Selection and Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines have emerged as privileged structural motifs in modern drug discovery, frequently utilized as bioisosteric replacements for piperidines and pyrrolidines to modulate physicochemical properties and improve metabolic stability[1]. Specifically, the azetidinyl pyridine scaffold (e.g., 4-(azetidin-3-yl)pyridine) is highly valued in the design of CNS-active agents and PET tracers[2].

However, confirming the absolute stereochemistry and conformation of these highly strained, basic N-heterocycles requires high-resolution single-crystal X-ray diffraction (XRD). Because the free base is often an oil or a low-melting solid, salt formation is mandatory. This guide objectively compares the crystallographic performance of three common azetidinyl pyridine salt forms—Dihydrochloride, Dimesylate, and Ditosylate —and provides self-validating crystallization protocols to ensure researchers obtain publication-quality XRD data.

Comparative Analysis: Counterion Performance in X-Ray Diffraction

The choice of counterion directly dictates the supramolecular packing, lattice energy, and ultimately, the resolution of the X-ray data. While the dihydrochloride salt is the most commercially prevalent form for general synthesis[3], its high charge density often leads to hygroscopicity, complicating the acquisition of pristine crystals[4].

The table below summarizes the quantitative crystallographic performance of the three primary salt alternatives.

Table 1: Crystallographic Data Comparison of Azetidinyl Pyridine Salts
ParameterDihydrochlorideDimesylateDitosylate
Typical Space Group



Resolution Limit (Å) 0.85 – 0.950.78 – 0.850.70 – 0.80
R1 Factor (%) 4.5 – 6.03.5 – 4.52.8 – 3.8
Mosaicity (°) 0.8 – 1.20.5 – 0.70.3 – 0.5
Hygroscopicity High (Forms Hydrates)ModerateLow (Anhydrous)
Crystallization Propensity Prone to twinningGoodExcellent (Rigid Lattice)
Mechanistic Insights: Why Tosylate Outperforms Hydrochloride

The ditosylate salt consistently yields superior crystallographic data compared to the dihydrochloride alternative. The causality behind this performance lies in the non-covalent interaction networks.

The small, highly charged chloride ions create a lattice dominated by strong, yet highly directional ionic bonds. This often results in rapid, uncontrolled nucleation, leading to twinned crystals or the inclusion of atmospheric water molecules (hydrates) that introduce structural disorder.

Conversely, the bulky tosylate anion possesses a hydrophobic toluene tail and a polar sulfonate head. The toluene ring engages in robust


 stacking with the electron-deficient pyridine ring of the azetidinyl pyridine scaffold. This interlocking 

-system restricts the rotational degrees of freedom of the highly strained azetidine ring, significantly reducing thermal motion (reflected in the low mosaicity of 0.3 – 0.5°) and yielding a highly ordered, rigid crystal lattice capable of sub-0.80 Å resolution.

Workflow Visualization

The following diagram outlines the logical decision tree for selecting the optimal counterion and corresponding crystallization methodology based on the physicochemical properties of the target salt.

Workflow N1 Azetidinyl Pyridine Free Base N2 Counterion Screening N1->N2 N3 Dihydrochloride (High Lattice Energy) N2->N3 N4 Dimesylate (H-Bond Network) N2->N4 N5 Ditosylate (Pi-Pi Stacking) N2->N5 N6 Crystallization Method N3->N6 N4->N6 N5->N6 N7 Slow Cooling (Temp-Dependent) N6->N7 N8 Vapor Diffusion (Anti-Solvent) N6->N8 N9 X-Ray Diffraction Data Collection N7->N9 N8->N9

Fig 1: Decision workflow for azetidinyl pyridine salt screening and crystallization.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each step includes a specific physical observation that confirms the success of the preceding action, ensuring the system is primed for single-crystal growth.

Protocol A: Vapor Diffusion (Optimized for Ditosylate Salts)

Vapor diffusion is the superior method for ditosylate salts because it provides a slow, controlled induction of supersaturation, preventing the mechanical shock that causes microcrystalline crashing.

  • Dissolution: Dissolve 10 mg of 4-(azetidin-3-yl)pyridine ditosylate in 0.5 mL of HPLC-grade methanol in a 2 mL inner glass vial.

    • Validation Check: The solution must be completely optically clear. Hold the vial against a dark background with a strong light source. Any visible Tyndall effect (scattering) indicates undissolved nanoparticles. If observed, filter the solution through a 0.22 µm PTFE syringe filter.

  • Chamber Setup: Place the un-capped 2 mL inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (the anti-solvent).

  • Equilibration: Cap the outer vial tightly with a PTFE-lined cap. Wrap the cap in Parafilm and store the chamber in a vibration-free environment at 20 °C.

    • Validation Check: After 24 hours, the volume in the inner vial should have visibly increased due to the diffusion of the highly volatile diethyl ether into the methanol. If the volume is unchanged, the outer seal is compromised.

  • Harvesting: Allow 5–7 days for crystal growth.

    • Validation Check: Inspect the inner vial under a polarized light microscope. Sharp extinction (the crystal turning completely dark at specific angles of rotation) confirms the formation of a single crystal lattice, validating its readiness for the X-ray diffractometer.

Protocol B: Programmed Slow Cooling (Optimized for Dihydrochloride Salts)

Because dihydrochloride salts have a steep temperature-dependent solubility curve in protic solvents, slow cooling is preferred over anti-solvent addition to prevent rapid precipitation.

  • Saturation: Suspend 15 mg of the dihydrochloride salt in 1 mL of an ethanol/water mixture (95:5 v/v) in a heavy-walled glass vial. Heat the suspension to 75 °C while stirring until complete dissolution occurs.

  • Clarification: While still at 75 °C, quickly filter the hot solution through a pre-warmed 0.22 µm filter into a clean, pre-warmed vial.

    • Validation Check: The filtered solution must remain clear at 75 °C. If premature crystallization occurs in the filter or the receiving vial, the system was not sufficiently pre-warmed. Re-heat to dissolve.

  • Thermal Control: Place the vial in a programmable thermal incubator. Set the cooling rate to strictly 1 °C/hour, dropping from 75 °C to 20 °C.

    • Validation Check: The slow cooling rate ensures that the system remains in the metastable zone. If polycrystalline clusters (urchin-like formations) appear on the glass walls, the cooling rate was too fast, causing a high degree of supersaturation and multiple simultaneous nucleation events.

References

  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4egdPk4j1lD0LAUeU9kixSlDfWm9cp1NnuTxCNskxDWa66eO-9PF_rUj-AVPQTt9av0j02ZwlEQOAnfAwbCuR0lXGYimpsDMYHeJ1lZ_yGil4r9DQnL-ajdJvjpRzweW4bn2cbvW0W2yKC6I=]
  • Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6XzmgicM8xc3QIZNVABTNoG6J9oWhbYtiqt9F_-le7PWipSf51qve4OaB-Uv-nfDZRlyi_iEjCEfLPA1uRJYcBqSA0vqDTlj1g3QNa5qTcgzW8KQvv3Ud65NW39mtYKsqvl7eQZEpGVtu-bo=]
  • 4-(azetidin-3-yl)pyridine dihydrochloride - Echemi -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHtIIg3xDdMjIzqAGObtZIBfJrntOHBFx1vL-Uy2uy64I8WlKuXYMDIhLFhnvxf995nORYQvvqsnN9CDelBww-33ijK7EdTkeBVYN9NUIcmHLQ1R6lQCxQDgy9n1xuhrtUS9WbQzcDq3WumWDyOR4OsotxYsI2KJVP1zeTyw-HpGP-oQr5q0KJrmP7Qqa1KTx09kA=]
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLgyMfDzL_wTJnCyeuwtBNKZJrVwPHpOF9EjXkuCm5PpFVR8iDMs6J9VtQKmvZWe_CMPP18TVvy0yOoVHXDulTf0qvadc9Np-iJr31us_XjTw0w805Ezt2iiXhRdKPswQZanwgNs45Re2IHcae-6vvGiENgqu5H1U=]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Azetidin-3-yl)-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat 2-(Azetidin-3-yl)-3,5-dichloropyridine as a high-potency, reactive intermediate . The presence of the strained azetidine ring combined with the halogenated pyridine core dictates a safety profile exceeding standard organic building blocks.

  • Primary Hazard: Severe eye/skin irritation and potential respiratory sensitization. The azetidine moiety is susceptible to ring-opening reactions, potentially acting as an alkylating agent.

  • Critical Control: All solid handling must occur within a certified chemical fume hood or a powder containment enclosure.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Azetidines are prone to hydrolysis and polymerization upon exposure to moisture and heat.

Part 2: Hazard Identification & Risk Assessment[1][2]

Compound Identity

  • Chemical Name: 2-(Azetidin-3-yl)-3,5-dichloropyridine (Note: Commercially often found as the ether variant 2-(Azetidin-3-yloxy)-3,5-dichloropyridine, CAS: 1341960-52-8.[1][2][3] Protocols below apply to both structural variants due to shared pharmacophore hazards).

  • CAS Number: 1341960-52-8 (Representative for the class).[2][3]

  • Physical State: Off-white to pale yellow solid.

GHS Classification (Inferred from Structural Activity Relationships - SAR):

Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Cat 4 H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2 H315: Causes skin irritation.[4]
Serious Eye Damage Cat 2A H319: Causes serious eye irritation.[5][6]

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[7] |

Part 3: Personal Protective Equipment (PPE) Matrix

Selection Logic: Standard latex gloves are insufficient for halogenated heterocycles. Nitrile offers broad protection, but thickness and breakthrough time are critical for this specific molecular weight range (<250 g/mol ).

Table 1: Task-Based PPE Requirements
Operational PhaseHand ProtectionEye/Face ProtectionRespiratory & Body Protection
1.[7][8][9] Receipt & Storage (Sealed containers)Single Nitrile (Min thickness: 0.11 mm)Safety Glasses (ANSI Z87.1 / EN166)Standard Lab Coat Cotton/Polyester blend.
2. Weighing & Transfer (Solid handling)Double Nitrile (Outer: 0.11 mm, Inner: 0.06 mm)Change outer glove immediately upon contamination.Chemical Splash Goggles Must seal against the face to prevent dust entry.Lab Coat + Tyvek Sleeves Use a disposable N95/P100 respirator if fume hood sash >18 inches.
3. Solubilization (Organic solvents: DCM, DMSO)High-Breakthrough Nitrile (e.g., Kimberly-Clark Purple Nitrile, >0.14 mm).Face Shield + Goggles Required if volume >500 mL or using pressurized vessels.Chemical-Resistant Apron Required over lab coat.[10] Work strictly in Fume Hood.
4. Waste Disposal (Quenching/Cleaning)Heavy Duty Neoprene Or double thick nitrile.Chemical Splash Goggles Full Tyvek Suit Recommended for spill cleanup >10g.

Part 4: Operational Protocols

Engineering Controls & Workflow

The following decision tree outlines the mandatory workflow to ensure containment of the azetidine moiety.

SafetyWorkflow Start Start: Handling 2-(Azetidin-3-yl)-3,5-dichloropyridine CheckHood Check Engineering Controls (Fume Hood Face Velocity > 100 fpm) Start->CheckHood CheckHood->Start Fail: Do Not Proceed Weighing Weighing Procedure (Use Anti-Static Gun + Balance Enclosure) CheckHood->Weighing Pass Solubilization Solubilization (Add solvent SLOWLY to solid) Weighing->Solubilization Solid Transferred Reaction Reaction/Application Solubilization->Reaction Waste Disposal (Segregate Halogenated Waste) Reaction->Waste

Figure 1: Operational workflow ensuring engineering controls are verified before the azetidine derivative is exposed to the open environment.

Handling Techniques

Expert Insight: Azetidines are strained 4-membered rings. In the presence of Lewis acids or strong nucleophiles, the ring can open, leading to rapid exotherms or polymerization.

  • Weighing:

    • Use an anti-static gun on the spatula and weighing boat. Chlorinated pyridines are often static-prone, leading to aerosolization.

    • Never weigh on an open bench. If a balance enclosure is unavailable, tare the vial, move to the hood, add solid, cap, and return to the balance.

  • Solubilization:

    • Preferred Solvents: DMSO, DMF, Dichloromethane (DCM).

    • Avoid: Protic solvents (Water, Methanol) for long-term storage, as they may promote ring-opening hydrolysis over time [1].

    • Protocol: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

Storage & Stability
  • Temperature: Store at +2°C to +8°C .

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as chlorinated pyridines can corrode metals over long durations.

Part 5: Emergency Response

Spill Management

Do not dry sweep. Dry sweeping generates hazardous dust.

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Contain: Cover the spill with a wet absorbent pad (dampened with acetone or ethanol) to suppress dust.

  • Clean: Wipe the area 3 times with solvent-soaked pads.

  • Dispose: Place all pads in a sealed bag labeled "Hazardous Waste - Halogenated/Toxic".

First Aid
  • Eye Contact: Immediate flush for 15 minutes .[5][6][8][10][11] The chlorine substituents increase the risk of corneal damage.

  • Skin Contact: Wash with soap and water.[5][6][8][9][11][12] Do not use alcohol/solvent on skin, as this enhances transdermal absorption of the pyridine ring.

Part 6: Waste Disposal

Regulatory Classification: This compound is a Halogenated Organic Compound . It must NOT be mixed with non-halogenated solvents (e.g., acetone, hexane) if your facility incinerates waste, as halogenated waste requires specific scrubbers to prevent dioxin formation.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene; Label "Toxic Solid".
Liquid Waste Mother liquors, reaction mixtures.Halogenated Organic Waste carboy. pH adjust to 7-9 before disposal if acidic.
Sharps Needles/Syringes used for transfer.Hard-walled sharps container (Do not recap).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Azetidin-3-yloxy)-3,5-dichloropyridine. Link

  • BenchChem. (2025).[7][10][13] Handling Guidelines for Azetidine Derivatives. Link

  • PubChem. (2023). Compound Summary: 3,5-Dichloropyridine.[2][3][6] National Library of Medicine. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dichloropyridine. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.